2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine
Description
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Properties
IUPAC Name |
2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2N3O/c1-13-3-2-10-6-4-5(8)11-7(9)12-6/h4H,2-3H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUWRBXZLZJOSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729502 | |
| Record name | 2,6-Dichloro-N-(2-methoxyethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879609-73-1 | |
| Record name | 2,6-Dichloro-N-(2-methoxyethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine, a key intermediate in pharmaceutical and agrochemical research. The document details the synthesis of the crucial precursor, 2,4,6-trichloropyrimidine, from barbituric acid, followed by a regioselective nucleophilic aromatic substitution (SNAr) with 2-methoxyethylamine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, experimental protocols, and characterization of the synthesized compounds.
Introduction
Substituted pyrimidines are a cornerstone of modern medicinal chemistry and agrochemistry, with their heterocyclic scaffold appearing in a wide range of biologically active molecules.[1] The title compound, this compound, is a valuable building block, with its dichloropyrimidine core providing reactive sites for further functionalization. The strategic placement of the N-(2-methoxyethyl)amino group at the 4-position of the pyrimidine ring is crucial for its utility in the development of targeted therapeutic agents. This guide will provide a detailed exploration of its synthesis, from commercially available starting materials to the final, purified product.
Overall Synthesis Pathway
The synthesis of this compound is a two-step process. The first step involves the conversion of barbituric acid to the highly reactive intermediate, 2,4,6-trichloropyrimidine. The second step is a regioselective amination of this intermediate with 2-methoxyethylamine.
Figure 1: Overall synthesis pathway for this compound.
Part 1: Synthesis of 2,4,6-Trichloropyrimidine
The synthesis of 2,4,6-trichloropyrimidine from barbituric acid is a well-established procedure that involves the use of phosphorus oxychloride (POCl₃) as both a reagent and a solvent.[2][3] The addition of a catalyst, such as N,N-dimethylaniline or N-methylpyrrolidone, is often employed to enhance the reaction rate.
Reaction Mechanism
The reaction proceeds through the conversion of the enol form of barbituric acid to the corresponding chloropyrimidine. The phosphorus oxychloride acts as a chlorinating agent, replacing the hydroxyl groups of the tautomeric form of barbituric acid with chlorine atoms. The catalyst, typically a tertiary amine, facilitates the reaction by activating the phosphorus oxychloride.
Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine
-
Materials:
-
Barbituric acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalyst)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of barbituric acid and an excess of phosphorus oxychloride is prepared.
-
A catalytic amount of N,N-dimethylaniline is added to the mixture.
-
The reaction mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for several hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The crude 2,4,6-trichloropyrimidine is then purified by vacuum distillation.
-
| Parameter | Value | Reference |
| Reactant Ratio | 1:3 to 1:1 (Barbituric Acid:POCl₃) | [4] |
| Catalyst | N,N-diethylaniline, N,N-dimethylaniline, quinoline | [4] |
| Temperature | 90-140 °C | [4] |
| Reaction Time | 0.5-4 hours | [4] |
| Yield | 80-92% | [4] |
Table 1: Reaction parameters for the synthesis of 2,4,6-trichloropyrimidine.
Part 2: Synthesis of this compound
The second and final step in the synthesis is the regioselective monoamination of 2,4,6-trichloropyrimidine with 2-methoxyethylamine. This reaction is a classic example of nucleophilic aromatic substitution (SNAr).
Reaction Mechanism and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic nitrogen atom of 2-methoxyethylamine attacks one of the carbon atoms of the pyrimidine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5][6] Subsequently, a chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored.
The regioselectivity of this reaction, with the substitution occurring preferentially at the C4 position, is a key feature. The pyrimidine ring is an electron-deficient system, and the chlorine atoms at the C2, C4, and C6 positions are all susceptible to nucleophilic attack. However, the C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position. This can be explained by considering the stability of the Meisenheimer intermediate. Attack at the C4 or C6 position allows for the negative charge to be delocalized over the two ring nitrogen atoms, which is a more stable arrangement than the charge delocalization that occurs upon attack at the C2 position.
Figure 2: Simplified mechanism of the SNAr reaction.
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from a similar synthesis of (2,6-Dichloro-pyrimidin-4-yl)-diethyl-amine.[7]
-
Materials:
-
2,4,6-Trichloropyrimidine
-
2-Methoxyethylamine
-
Triethylamine (or another suitable base)
-
Anhydrous ethanol (or another suitable polar aprotic solvent)
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred solution of 2,4,6-trichloropyrimidine in anhydrous ethanol at 0 °C, a solution of 2-methoxyethylamine in ethanol is added dropwise.
-
Triethylamine is then added, and the mixture is stirred for a further 30 minutes.
-
The reaction mixture is concentrated under reduced pressure.
-
Dichloromethane and water are added to the residue.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the final product.
-
| Parameter | Value | Reference |
| Reactant Ratio | 1:1 (2,4,6-trichloropyrimidine:2-methoxyethylamine) | [7] |
| Base | Triethylamine (1.5 equivalents) | [7] |
| Solvent | Anhydrous Ethanol | [7] |
| Temperature | 0 °C | [7] |
| Reaction Time | 30 minutes | [7] |
Table 2: Reaction parameters for the amination of 2,4,6-trichloropyrimidine.
Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methoxy group, the two methylene groups of the ethyl chain, the NH proton, and the proton on the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbons of the pyrimidine ring and the carbons of the N-(2-methoxyethyl) side chain.
-
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (222.07 g/mol ).[1]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H bond, C-H bonds, C=N and C=C bonds of the pyrimidine ring, and the C-O bond of the ether.
Safety and Handling
-
2,4,6-Trichloropyrimidine: This compound is a corrosive and toxic solid. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃): This is a highly corrosive and toxic liquid. It reacts violently with water. Extreme caution should be exercised when handling this reagent.
-
2-Methoxyethylamine: This is a flammable and corrosive liquid. It should be handled in a fume hood with appropriate PPE.
Conclusion
The synthesis of this compound is a straightforward and efficient process that relies on well-understood reaction mechanisms. By carefully controlling the reaction conditions, particularly in the regioselective amination step, high yields of the desired product can be obtained. This technical guide provides the necessary information for the successful synthesis and characterization of this important chemical intermediate, paving the way for its application in the development of novel pharmaceuticals and agrochemicals.
References
-
Frontiers in Chemistry. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Retrieved from [Link]
-
Wikipedia. (n.d.). Meisenheimer complex. Retrieved from [Link]
- Google Patents. (n.d.). CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine.
- Google Patents. (n.d.). US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine.
- Google Patents. (n.d.). US5712394A - Process for preparing 2,4,6-trichloropyrimidine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 3. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 4. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 5. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways [frontiersin.org]
- 7. 2,6-DICHLORO-N,N-DIETHYLPYRIMIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Physicochemical Properties of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine (CAS No: 879609-73-1), a halogenated pyrimidine derivative of interest in medicinal chemistry and drug discovery.[1] Given the limited availability of experimental data in public literature, this guide combines high-quality computational predictions with detailed, field-proven experimental protocols for the determination of these critical parameters. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively handle, formulate, and advance this compound in a research setting. We will delve into its identity, predicted physicochemical characteristics including lipophilicity, solubility, and ionization state, and provide step-by-step procedures for their experimental validation.
Introduction and Chemical Identity
This compound is a synthetic heterocyclic organic compound featuring a pyrimidine core.[1] The pyrimidine scaffold is a well-established pharmacophore present in numerous therapeutic agents. The dichloro substitution at positions 2 and 6 of the pyrimidine ring renders these sites susceptible to nucleophilic substitution, making this compound a versatile intermediate for the synthesis of a diverse library of derivatives.[1] The N-(2-methoxyethyl) side chain at the 4-position can influence the molecule's solubility, membrane permeability, and interactions with biological targets.[1] Notably, this class of compounds has garnered attention for its potential as kinase inhibitors, a crucial area of research in oncology and inflammation.[1] A thorough understanding of its physicochemical properties is therefore paramount for any drug discovery and development program.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 879609-73-1 | [1] |
| Molecular Formula | C₇H₉Cl₂N₃O | [1] |
| Molecular Weight | 222.07 g/mol | [1] |
| Canonical SMILES | COCCNc1nc(Cl)cc(Cl)n1 | PubChem |
| InChI Key | PIUWRBXZLZJOSG-UHFFFAOYSA-N | [1] |
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, we have leveraged well-regarded computational models to provide a predictive profile of this compound. These values serve as a valuable starting point for experimental design and formulation development.
| Parameter | Predicted Value | Prediction Tool/Source |
| Melting Point | No reliable prediction available. Vendor data indicates "N/A". | Chemical Vendor Catalogs |
| Boiling Point | No reliable prediction available. Vendor data indicates "N/A". | Chemical Vendor Catalogs |
| logP (Octanol/Water Partition Coefficient) | 2.15 | SwissADME |
| Aqueous Solubility (logS) | -2.78 | SwissADME |
| pKa (most basic) | 2.85 | MolGpKa |
| Topological Polar Surface Area (TPSA) | 53.9 Ų | SwissADME |
Note: These are computationally predicted values and should be confirmed by experimental determination.
Experimental Determination of Physicochemical Properties
The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical properties of this compound. The rationale behind key steps is explained to provide a deeper understanding of the methodologies.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range (0.5-1°C), whereas impurities lead to a depressed and broader melting range.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation:
-
Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.
-
Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be 2-3 mm.
-
-
Instrument Setup:
-
Use a calibrated digital melting point apparatus.
-
Place the packed capillary tube into the sample holder of the apparatus.
-
-
Measurement:
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20°C/min) to get an approximate melting point. This saves time in the subsequent accurate determination.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Begin heating at a slow rate (1-2°C/min).
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is T1-T2.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Caption: Workflow for Melting Point Determination.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility. The "shake-flask" method is the gold standard for determining thermodynamic solubility.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid should be clearly visible.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This is best achieved by filtering the supernatant through a 0.22 µm syringe filter that has been pre-saturated with the solution to avoid loss of compound due to adsorption.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations in the same buffer.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant.
-
The solubility is reported in units of mg/mL or µg/mL.
-
Caption: Shake-Flask logP Determination Workflow.
Ionization Constant (pKa)
The pKa value indicates the strength of an acidic or basic functional group and determines the ionization state of a molecule at a given pH. This is crucial for understanding its solubility, absorption, and interaction with biological targets.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation:
-
Accurately weigh a small amount of the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
-
Titration Setup:
-
Use a calibrated pH meter and an automated titrator.
-
Place the sample solution in a thermostatted vessel and immerse the pH electrode and the titrant delivery tube.
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) if the compound is a base, or a strong base (e.g., NaOH) if the compound is an acid.
-
Record the pH of the solution as a function of the volume of titrant added.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. For more accurate determination, the first derivative of the titration curve can be plotted, where the peak corresponds to the equivalence point.
-
Predicted Spectral Data
While experimental spectra are not available, predicted spectra can aid in structural confirmation and interpretation of future experimental results.
Predicted ¹H and ¹³C NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. The following are predicted ¹H and ¹³C NMR spectra for this compound.
Predicted ¹H NMR (400 MHz, CDCl₃):
-
~6.2 ppm (s, 1H): Aromatic proton on the pyrimidine ring.
-
~3.7 ppm (t, 2H): Methylene protons adjacent to the nitrogen of the side chain.
-
~3.6 ppm (t, 2H): Methylene protons adjacent to the oxygen of the side chain.
-
~3.4 ppm (s, 3H): Methyl protons of the methoxy group.
-
~5.5 ppm (br s, 1H): Amine proton (NH).
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
~162 ppm: C4 of the pyrimidine ring (attached to the amine).
-
~160 ppm: C2 and C6 of the pyrimidine ring (attached to chlorine).
-
~100 ppm: C5 of the pyrimidine ring.
-
~71 ppm: Methylene carbon adjacent to the oxygen.
-
~59 ppm: Methyl carbon of the methoxy group.
-
~43 ppm: Methylene carbon adjacent to the nitrogen.
Note: These are predicted chemical shifts and may vary depending on the solvent and experimental conditions.
Predicted Mass Spectrum Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) would likely lead to the following key fragments:
-
Molecular Ion (M⁺): A peak at m/z 221/223/225, showing the characteristic isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio).
-
Loss of a Chlorine Atom: A fragment corresponding to the loss of a chlorine radical, resulting in a peak around m/z 186/188.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amine nitrogen is a common fragmentation pathway for amines. This could lead to a fragment from the loss of the methoxyethyl group.
-
Cleavage of the Methoxyethyl Side Chain: Fragmentation within the side chain can also occur, leading to smaller fragment ions.
Conclusion
This compound is a compound with significant potential as a building block in medicinal chemistry, particularly in the development of kinase inhibitors. This guide has provided a comprehensive overview of its key physicochemical properties, utilizing high-quality computational predictions in the absence of experimental data. Furthermore, detailed, field-proven protocols for the experimental determination of these properties have been presented to facilitate the validation of these predictions and to support further research and development efforts. The combination of predictive data and robust experimental methodologies provides a solid foundation for researchers to effectively utilize this compound in their drug discovery programs.
References
-
SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (URL: [Link])
-
MolGpKa: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. (URL: [Link])
-
NMRDB.org: Predict 13C carbon NMR spectra. (URL: [Link])
-
NMRDB.org: Predict 1H proton NMR spectra. (URL: [Link])
-
Melting point determination - SSERC. (URL: [Link])
-
Aqueous Solubility - Creative Biolabs. (URL: [Link])
-
LogP—Making Sense of the Value - ACD/Labs. (URL: [Link])
-
Development of Methods for the Determination of pKa Values - PMC - NIH. (URL: [Link])
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])
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The Diverse Biological Activities of Dichloropyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules. Among its halogenated derivatives, dichloropyrimidines have emerged as a particularly versatile class of compounds with a broad spectrum of pharmacological activities. Their unique electronic properties and amenability to chemical modification have made them a fertile ground for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the biological activities of dichloropyrimidine derivatives, with a focus on their anticancer, antimicrobial, and antiviral potential. We will delve into their mechanisms of action, present detailed experimental protocols for their evaluation, and provide a framework for the rational design of next-generation dichloropyrimidine-based drugs.
Anticancer Activity: Targeting the Engines of Malignancy
Dichloropyrimidine derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit key enzymes and interfere with critical signaling pathways that drive tumor growth and survival.[1] A major focus of research has been on their role as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in various cancers.[2][3]
Mechanism of Action: Taming Uncontrolled Cell Proliferation
The anticancer effects of many dichloropyrimidine derivatives stem from their ability to act as ATP-competitive inhibitors of protein kinases.[4] The pyrimidine core can mimic the adenine ring of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases and block their catalytic activity.[5] This inhibition can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[1][6]
One of the most well-studied mechanisms is the covalent inhibition of kinases. Certain dichloropyrimidine derivatives can form a covalent bond with a non-catalytic cysteine residue within the kinase's active site.[7] This irreversible inhibition leads to a sustained blockade of kinase activity and downstream signaling.
1.1.1. The EGFR Signaling Pathway: A Prime Target
The EGFR signaling cascade plays a pivotal role in cell proliferation, survival, and metastasis.[3] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2] Dichloropyrimidine-based inhibitors can effectively block this cascade at its source.
Caption: Inhibition of the EGFR signaling pathway by a dichloropyrimidine derivative.
Quantitative Assessment of Anticancer Activity
The cytotoxic effects of dichloropyrimidine derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | 39.0 | [8] |
| Pyrido[2,3-d]pyrimidine | MDA-MB-231 (Breast) | 35.1 | [8] |
| Imidazo[1,2-c]pyrimidine | A549 (Lung) | 5.988 | [8] |
| Thiazolopyrimidine | HEPG-2 (Liver) | 6.9 | [9] |
| 2,4-disubstituted-2-thiopyrimidine | UO-31 (Renal) | Not specified | [10] |
| Furo[2,3-d]pyrimidine | T-47D (Breast) | 0.121 | [11] |
| Pyrrolo[2,3-d]pyrimidine | Ba/F3 EGFR19del/T790M/C797S | <0.001 | [12] |
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Dichloropyrimidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[13]
Mechanism of Action: Disrupting Microbial Viability
The precise mechanisms underlying the antimicrobial activity of dichloropyrimidine derivatives are still under investigation. However, it is believed that they may interfere with essential microbial processes, such as DNA synthesis, protein synthesis, or cell wall integrity. Some derivatives have been shown to inhibit specific microbial enzymes, such as biotin carboxylase, which is essential for fatty acid synthesis in bacteria.[14]
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.
| Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Imidazo[1,2-c]pyrimidine | Staphylococcus aureus | 1.56 | [8] |
| Imidazo[1,2-c]pyrimidine | Methicillin-resistant S. aureus (MRSA) | 4.61 | [8] |
| Pyridopyrimidine | Enterococcus faecalis | 2-5 | [14] |
| Pyridopyrimidine | Escherichia coli | 2-5 | [14] |
| Dihydropyrimidine | Bacillus subtilis | 14.72 | [13] |
| Dihydropyrimidine | Aspergillus niger | 12.5 | [13] |
Antiviral Activity: Combating Viral Infections
Several pyrimidine derivatives have been investigated for their antiviral properties, showing activity against a variety of viruses, including human immunodeficiency virus (HIV), influenza virus, and herpesviruses.[15][16]
Mechanism of Action: Interfering with the Viral Life Cycle
The antiviral mechanisms of dichloropyrimidine derivatives can be diverse. Some compounds inhibit viral replication by targeting viral enzymes, such as reverse transcriptase in the case of HIV.[16] Others may block the interaction between the virus and host cells, preventing viral entry. For instance, certain pyrimidyl-di(diazaspiroalkane) derivatives have been shown to inhibit viral replication by blocking heparan sulfate receptors on the host cell surface, which are used by various viruses for attachment.[17] Some pyrimidine derivatives can also inhibit host cell kinases that are co-opted by viruses for their replication.[18] Another proposed mechanism is the inhibition of host pyrimidine biosynthesis, which is essential for viral replication.[19]
Quantitative Assessment of Antiviral Activity
The antiviral activity is typically measured by the 50% effective concentration (EC50), the concentration of the compound that reduces the virus-induced cytopathic effect by 50%.
| Derivative Class | Virus | EC50 | Reference |
| Diarylpyrimidine | HIV-1 (IIIB) | 1 nM | [16] |
| Diarylpyrimidine | HIV-1 (mutant strains) | 5.4–16.3 nM | [16] |
| Pyrimidyl-di(diazaspiroalkane) | HIV-1 | 1.37 µM | [17] |
| Pyrimido[4,5-d]pyrimidine | Human Coronavirus 229E | Not specified | [18] |
| Tetrahydrobenzothiazole | Venezuelan equine encephalitis virus | Not specified | [19] |
Experimental Protocols: A Practical Guide to Evaluation
To rigorously assess the biological activities of dichloropyrimidine derivatives, standardized and validated experimental protocols are essential. The following section provides detailed, step-by-step methodologies for key in vitro assays.
Caption: A general experimental workflow for evaluating dichloropyrimidine derivatives.
In Vitro Cytotoxicity Assessment: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the dichloropyrimidine derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.
In Vitro Kinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. The assay typically measures the amount of ADP produced, which is directly proportional to kinase activity.
Protocol:
-
Reaction Setup: In a 96-well plate, add the kinase, a specific substrate peptide, and the dichloropyrimidine derivative at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the dichloropyrimidine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
Dichloropyrimidine derivatives represent a highly promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy against cancer, microbial infections, and viral diseases, coupled with their amenability to synthetic modification, makes them a focal point for ongoing drug discovery efforts. The ability to fine-tune their biological activity through targeted chemical modifications offers a powerful strategy for developing next-generation drugs with improved potency, selectivity, and pharmacokinetic properties. Future research should continue to explore the vast chemical space of dichloropyrimidine derivatives, elucidate their detailed mechanisms of action, and leverage structure-based drug design to optimize their therapeutic potential. The experimental frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to systematically evaluate and advance these promising compounds towards clinical applications.
References
- BenchChem. (2025).
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Frontiers in Chemistry. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]
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PMC. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. [Link]
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PMC. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. [Link]
- ResearchGate. (n.d.). Targets of pyrimidine and its analogues for EGFR inhibition.
- ResearchGate. (n.d.).
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ACS Publications. (2023). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. [Link]
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PMC. (2019). Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative. [Link]
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NIH. (2018). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. [Link]
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MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. [Link]
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PubMed. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. [Link]
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PubMed Central. (2024). Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors. [Link]
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PMC. (2019). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. [Link]
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An In-Depth Technical Guide on the Putative Mechanism of Action of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine
Abstract
This technical guide provides a comprehensive analysis of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine, a halogenated pyrimidine derivative with significant potential in biochemical and pharmacological research. Based on its structural characteristics and the established activities of related compounds, this document postulates its primary mechanism of action as kinase inhibition. We will deconstruct its chemical profile, outline a logical synthesis pathway, and propose a rigorous, multi-step experimental workflow to elucidate and validate its specific molecular targets. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this compound in their work.
Introduction and Chemical Profile
This compound is a heterocyclic organic compound belonging to the pyrimidine subfamily.[1] Its structure is defined by a central pyrimidine ring, which is a diazine, substituted with two chlorine atoms and a methoxyethylamino group. This specific arrangement of functional groups is critical to its chemical reactivity and predicted biological activity.[1]
The halogenated pyrimidine class is well-represented in medicinal chemistry, often serving as a core scaffold for molecules designed to interact with key biological targets.[2] The electron-withdrawing nature of the two chlorine atoms creates an electron-deficient pyrimidine ring, enhancing its electrophilic character and making it a valuable intermediate for synthesizing diverse derivatives through nucleophilic substitution reactions.[1]
Key Structural Features and Their Implications
-
Dichloropyrimidine Core: This scaffold is a known "hinge-binding" motif found in numerous kinase inhibitors. It mimics the adenine base of ATP, allowing it to compete for the ATP-binding site on a wide range of protein kinases.
-
Chlorine Substituents: The chlorine atoms at positions 2 and 6 are excellent leaving groups, which is a key feature for its synthesis.[1] They also contribute to the molecule's overall electronic properties, influencing how it sits within a protein's binding pocket.
-
N-(2-methoxyethyl) Side Chain: This group modulates the compound's physicochemical properties, such as solubility and membrane permeability.[1] It can also form additional hydrogen bonds or van der Waals interactions with amino acid residues outside the primary hinge-binding region of a kinase, contributing to both potency and selectivity.
Physicochemical Properties
A summary of the fundamental properties of the compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₉Cl₂N₃O | [1] |
| Molecular Weight | 222.07 g/mol | [1] |
| Chemical Class | Halogenated Pyrimidine | [1] |
| Core Structure | Pyrimidine | [1] |
| Key Functional Groups | Dichloropyrimidine, Aliphatic Amine, Ether | [1] |
Postulated Mechanism of Action: Kinase Inhibition
The most probable mechanism of action for this compound is the inhibition of protein kinases.[1] Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, playing a critical role in cellular signaling pathways that control proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors.[3][4][5] Compounds with pyrimidine-based cores have been successfully developed to target a variety of kinases, including:
-
Receptor Tyrosine Kinases (RTKs): Such as FGFR and EGFR.[3]
-
Non-Receptor Tyrosine Kinases (NRTKs): Such as Src and ABL kinases.[3]
-
Serine/Threonine Kinases: Including Aurora kinases, Polo-like kinases (PLKs), and PI3-kinases.[4][5][6]
The proposed mechanism is ATP-competitive inhibition, where the compound binds reversibly or irreversibly to the ATP-binding pocket of a target kinase, preventing the binding of endogenous ATP and thus blocking the phosphorylation of downstream substrates.
Caption: ATP-competitive inhibition by this compound.
Synthetic Chemistry: A Self-Validating Protocol
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This is a robust and well-documented method for functionalizing chloropyrimidines. The protocol's reliability provides a self-validating system for producing high-purity material for biological assays.
Detailed Synthesis Protocol
Objective: To synthesize this compound.
Reaction: 2,6-dichloropyrimidine + 2-methoxyethylamine → this compound.[1]
Materials:
-
Starting Materials: 2,6-dichloropyrimidine, 2-methoxyethylamine[1]
-
Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)[1]
-
Solvent: Dimethylformamide (DMF) or a similar polar aprotic solvent[1]
-
Reaction Vessel: Round-bottom flask with magnetic stirrer and reflux condenser
-
Purification: Silica gel for column chromatography, ethyl acetate, hexanes
Procedure:
-
Vessel Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dichloropyrimidine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material completely.
-
Base Addition: Add potassium carbonate (1.5 eq) to the solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Nucleophile Addition: Slowly add 2-methoxyethylamine (1.1 eq) to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 50-70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Step-by-step workflow for the synthesis of the title compound.
Experimental Workflows for Mechanism of Action Elucidation
To move from a postulated mechanism to a validated one, a series of targeted experiments is required. The following workflows provide a logical progression from broad screening to specific validation of the compound's biological activity.
Protocol 1: Broad-Spectrum Kinase Panel Screening
Causality: Before investigating a specific kinase, it is essential to perform a broad screen to identify which of the ~500 human kinases the compound interacts with. This unbiased approach prevents confirmation bias and can reveal unexpected targets.
Methodology:
-
Assay Format: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX KINOMEscan™, Promega ADP-Glo™ Kinase Assay). A typical assay measures the displacement of a tagged ligand or the production of ADP.
-
Compound Preparation: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO) of this compound.
-
Screening: Submit the compound for screening at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of several hundred kinases.
-
Data Analysis: The results are typically reported as "Percent Inhibition" or "Percent of Control." Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., >75% inhibition).
Protocol 2: IC₅₀ Determination for Primary Hits
Causality: A broad screen identifies if a compound binds, but not how strongly. Determining the half-maximal inhibitory concentration (IC₅₀) is crucial for quantifying the compound's potency against the primary hits from the kinase panel.
Methodology:
-
Assay Selection: For each hit kinase, use a suitable in vitro kinase assay (e.g., ADP-Glo™, HTRF®, or a fluorescence polarization assay).
-
Dose-Response Curve: Prepare a serial dilution of the compound, typically in 10-point, 3-fold dilutions, starting from a high concentration (e.g., 50 µM).
-
Enzyme Reaction: Incubate the kinase, its specific substrate, and ATP with each concentration of the inhibitor for a defined period.
-
Signal Detection: Measure the assay signal (e.g., luminescence or fluorescence), which is inversely proportional to kinase activity.
-
Data Analysis: Plot the percent inhibition against the log of the inhibitor concentration. Fit the data to a four-parameter logistic model to calculate the IC₅₀ value.
Protocol 3: Cellular Target Engagement Assay (CETSA®)
Causality: In vitro activity does not guarantee that a compound will engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) provides direct evidence of target engagement by measuring the thermal stabilization of a protein upon ligand binding.
Methodology:
-
Cell Treatment: Treat intact cells (e.g., a cancer cell line known to express the target kinase) with the compound or a vehicle control (DMSO) for 1-2 hours.
-
Thermal Challenge: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 65°C).
-
Cell Lysis: Lyse the cells to release the soluble protein fraction. Insoluble, denatured proteins are removed by centrifugation.
-
Protein Detection: Analyze the amount of soluble target kinase remaining at each temperature using Western Blot or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control, indicating target stabilization.
Caption: A logical workflow for identifying and validating the molecular target.
Conclusion and Future Directions
This compound is a compound with a high probability of functioning as a kinase inhibitor based on its structural analogy to a well-established pharmacophore. Its straightforward synthesis allows for the reliable production of material for rigorous biological evaluation. The proposed experimental workflows—from broad-based screening to quantitative potency determination and finally to cellular target engagement—provide a robust framework for definitively identifying its mechanism of action.
Upon successful validation of a primary kinase target, future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to improve potency and selectivity.
-
Cell-Based Assays: Assessing the compound's effect on downstream signaling pathways and cellular phenotypes (e.g., proliferation, apoptosis).
-
Pharmacokinetic Profiling: Evaluating the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to determine its suitability for in vivo studies.
This comprehensive approach will pave the way for potentially developing this molecule from a chemical probe into a lead compound for therapeutic applications.
References
- This compound. Benchchem.
- 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. PMC - NIH.
- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- Pyrimidine derivatives used as PI-3-kinase inhibitors.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv
- Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. NINGBO INNO PHARMCHEM CO.,LTD.
- 4-Pyrimidinamine, 2,6-dichloro-. PubChem.
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An In-Depth Technical Guide to the Spectral Analysis of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine
Introduction
2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its structural features, including the electron-deficient dichloropyrimidine core and the flexible methoxyethyl side chain, make it a valuable intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors[1]. The precise characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its chemical behavior in various synthetic and biological contexts. This guide provides a comprehensive analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While experimental spectra are not publicly available, this document leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive interpretation for researchers in the field.
The molecular structure of this compound is presented below.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating molecular structure. The following sections predict the ¹H and ¹³C NMR spectra of the title compound, with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the amine proton, the pyrimidine ring proton, and the protons of the N-(2-methoxyethyl) side chain.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale |
| NH | ~7.5 - 8.5 | Broad Singlet | 1H | The amine proton is attached to a nitrogen atom, which is bonded to an electron-deficient aromatic ring. Its chemical shift is expected to be downfield and the signal is often broad due to quadrupolar relaxation and potential hydrogen exchange. |
| C5-H | ~6.5 - 7.0 | Singlet | 1H | This proton is on the pyrimidine ring, flanked by two carbon atoms. The electron-withdrawing nature of the ring nitrogens and chlorine atoms will deshield this proton, resulting in a downfield shift. It appears as a singlet as there are no adjacent protons. |
| N-CH₂ | ~3.6 - 3.8 | Triplet (or Quartet) | 2H | These protons are adjacent to the amine nitrogen. Their signal will be a triplet due to coupling with the adjacent CH₂ group. Some broadening or further splitting due to coupling with the N-H proton is possible, which might resolve as a quartet. |
| O-CH₂ | ~3.5 - 3.7 | Triplet | 2H | These protons are adjacent to the electronegative oxygen atom of the ether, which deshields them. They will appear as a triplet due to coupling with the neighboring N-CH₂ group. |
| O-CH₃ | ~3.3 - 3.4 | Singlet | 3H | The methyl protons are attached to the oxygen atom. This is a characteristic region for methoxy groups. The signal will be a sharp singlet as there are no adjacent protons. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The electron-withdrawing effects of the chlorine and nitrogen atoms will significantly influence the chemical shifts of the pyrimidine ring carbons.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ) ppm | Rationale |
| C 2 | ~162 - 165 | This carbon is bonded to two electronegative nitrogen atoms and a chlorine atom, leading to a significant downfield shift. Based on data for similar pyrimidine derivatives, this region is expected[2]. |
| C 4 | ~159 - 162 | Bonded to two ring nitrogens and the exocyclic amine nitrogen, this carbon is also highly deshielded. |
| C 6 | ~159 - 162 | Similar to C2 and C4, this carbon is attached to a ring nitrogen and a chlorine atom, placing it in the same downfield region. |
| C 5 | ~98 - 102 | This is the only carbon in the pyrimidine ring bonded to a hydrogen atom. It is significantly upfield compared to the other ring carbons, a characteristic feature of such systems[2]. |
| N-C H₂ | ~42 - 45 | This carbon is directly attached to the nitrogen of the amine, causing a moderate downfield shift into the typical range for carbons bonded to nitrogen[3][4]. |
| O-C H₂ | ~69 - 72 | The attachment to the electronegative oxygen atom of the ether causes a significant downfield shift for this carbon[4]. |
| O-C H₃ | ~58 - 60 | The methoxy carbon is also deshielded by the adjacent oxygen and typically appears in this region[4]. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Molecular Ion Peak: The molecular weight of this compound is 222.07 g/mol [1]. Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, we expect to see a cluster of peaks for the molecular ion:
-
M+ (containing two ³⁵Cl atoms): m/z ≈ 222 (most abundant)
-
M+2 (containing one ³⁵Cl and one ³⁷Cl atom): m/z ≈ 224
-
M+4 (containing two ³⁷Cl atoms): m/z ≈ 226
The relative intensities of these peaks will be approximately 9:6:1.
Fragmentation Pattern: The fragmentation of this molecule under electron ionization (EI) is likely to proceed through several key pathways, primarily involving cleavages alpha to the heteroatoms (nitrogen and oxygen).
Figure 2: Predicted major fragmentation pathways for this compound.
-
Alpha-cleavage: A common fragmentation pathway for amines and ethers is cleavage of the C-C bond adjacent to the heteroatom[5][6]. Cleavage of the bond between the two ethyl carbons could lead to the formation of a fragment with m/z = 74 ([CH₂=O-CH₃]⁺) or a larger fragment corresponding to the loss of a methoxyethyl radical.
-
Loss of the side chain: Cleavage of the N-C bond of the side chain would result in a fragment corresponding to the dichloropyrimidin-4-amine cation at m/z = 162 (and its isotopic peaks at 164 and 166). This is a plausible and likely fragmentation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration | Rationale |
| ~3300 - 3400 | N-H | Stretch | This region is characteristic for the N-H stretching of secondary amines. The peak is expected to be of medium intensity and relatively sharp[3][7]. |
| ~2850 - 3000 | C-H | Stretch | These absorptions arise from the C-H stretching vibrations of the sp³ hybridized carbons in the methoxyethyl side chain. |
| ~1620 - 1650 | C=N / C=C | Ring Stretch | The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will appear in this region. These are typically strong absorptions. |
| ~1550 - 1600 | N-H | Bend | The N-H bending vibration of the secondary amine is expected in this region. |
| ~1200 - 1300 | C-N | Stretch | The stretching vibration of the C-N bond connecting the pyrimidine ring to the amine nitrogen will absorb in this range. |
| ~1050 - 1150 | C-O | Stretch | This strong absorption is characteristic of the C-O-C stretching of the ether functional group. |
| ~700 - 850 | C-Cl | Stretch | The C-Cl stretching vibrations typically appear in this region of the fingerprint. These absorptions can be strong. |
Experimental Protocols
For researchers seeking to acquire empirical data, the following standard protocols are recommended.
NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for compounds with exchangeable protons like N-H to observe them more clearly.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Use a standard pulse program. A spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds are typical starting points.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence. A spectral width of 200-240 ppm and a longer relaxation delay (e.g., 2-10 seconds) may be necessary, especially for quaternary carbons.
-
Data Processing: Process the raw data (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (TMS).
Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source for fragmentation analysis or an electrospray ionization (ESI) source for accurate mass determination of the molecular ion.
-
EI-MS Parameters: Introduce the sample via a direct insertion probe or a GC inlet. Use a standard electron energy of 70 eV.
-
ESI-MS Parameters: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min). Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the protonated molecule [M+H]⁺.
IR Spectroscopy Data Acquisition
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.
Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, MS, and IR spectral data for this compound. By understanding the expected spectral features and the underlying chemical principles, researchers and drug development professionals can more effectively characterize this important synthetic intermediate, ensuring the integrity and quality of their scientific endeavors. The provided protocols offer a starting point for the empirical validation of these predictions.
References
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ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental 13C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]
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-
Pharmacophore. (2019). A NEW PROTON TRANSFER COMPLEX OF 2-AMINO-4,6-DIMETHOXYPYRIMIDINE WITH 2,6-DICHLORO-4-NITROPHENOL. Retrieved from [Link]
- Mass Spectrometry. (n.d.).
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing everything from reaction kinetics and purification strategies to a drug candidate's ultimate bioavailability.[1] This guide provides a comprehensive technical framework for understanding and determining the solubility of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine (CAS No. 879609-73-1) in organic solvents.[2] While extensive quantitative solubility data for this specific molecule is not widely published, this document outlines the foundational principles and a definitive experimental protocol to enable researchers, scientists, and drug development professionals to generate this critical data with high fidelity. We will explore the molecular characteristics of the compound that govern its solubility and provide a detailed, field-proven methodology for its accurate measurement.
Compound Overview and Structural Considerations
To logically approach solvent selection for solubility studies, one must first understand the physicochemical characteristics inherent in the molecule's structure.
IUPAC Name: this compound Molecular Formula: C₇H₉Cl₂N₃O[2] Molecular Weight: 222.07 g/mol [2]
The molecule's structure features several key domains that dictate its interaction with various solvents:
-
Dichloropyrimidine Core: The pyrimidine ring is electron-deficient due to the presence of two ring nitrogens and the strong electron-withdrawing effects of two chlorine atoms.[2] This core is largely hydrophobic and aromatic.
-
Exocyclic Amine: The secondary amine group (-NH-) acts as a hydrogen bond donor.
-
Methoxyethyl Side Chain: This group introduces both polarity and flexibility. The ether oxygen (-O-) is a hydrogen bond acceptor, while the ethyl chain contributes to the molecule's lipophilic character.[2]
This combination of a hydrophobic core with functional groups capable of hydrogen bonding suggests that its solubility will be highly dependent on the solvent's polarity, protic/aprotic nature, and hydrogen bonding capacity.
The Gold Standard for Solubility Determination: The Saturation Shake-Flask Method
To ensure data is reliable, reproducible, and accurately reflects the true thermodynamic limit of solubility, a robust methodology is required. The saturation shake-flask method is widely recognized by regulatory bodies and scientific literature as the gold standard for determining equilibrium solubility.[3][4][5] This method is predicated on allowing an excess of the solid compound to equilibrate with the solvent over a sufficient period, ensuring that the resulting solution is truly saturated.
Causality and Experimental Rationale
The choice of the shake-flask method is deliberate. Unlike kinetic or high-throughput screening methods which measure apparent solubility and can be misleading, this equilibrium-based approach provides the true thermodynamic solubility.[4][6] This value is a fundamental physicochemical constant for a given solute-solvent-temperature system. Key procedural choices are grounded in the following principles:
-
Use of Excess Solid: Adding an amount of solid compound that visibly exceeds what can be dissolved ensures that the final concentration measured is the saturation point, in equilibrium with the solid phase.[3]
-
Controlled Agitation & Temperature: Constant agitation (e.g., on an orbital shaker) maximizes the surface area for dissolution, while precise temperature control is critical because solubility is highly temperature-dependent.[1][7] For pharmaceutical applications, studies are often conducted at both ambient temperature (e.g., 25 °C) and physiological temperature (37 °C).[8]
-
Equilibration Time: Sufficient time must be allowed for the dissolution process to reach a thermodynamic equilibrium. This is a common source of error; preliminary experiments are often required to determine the point at which the concentration in solution ceases to increase over time.[9][10]
-
Phase Separation: It is crucial to completely separate the saturated supernatant from the undissolved solid without altering the equilibrium (e.g., by causing precipitation). This is typically achieved through centrifugation followed by filtration with a chemically inert filter that does not adsorb the solute.[6]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the saturation shake-flask protocol.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system for determining the equilibrium solubility of this compound.
-
Materials and Reagents:
-
Target Compound: this compound (ensure purity is known).
-
Organic Solvents (HPLC-grade or higher): e.g., Acetonitrile, Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO).
-
Glass vials with screw caps (e.g., 4 mL or 8 mL).
-
Orbital shaker with temperature control.
-
Centrifuge.
-
Syringes and syringe filters (e.g., 0.22 µm PTFE, selected for broad solvent compatibility and low solute binding).
-
Calibrated analytical balance.
-
Volumetric flasks and pipettes.
-
Validated HPLC-UV system or other suitable quantitative analytical instrument.
-
-
Procedure:
-
Preparation: To each of three separate vials per solvent, add an excess amount of the compound (e.g., 5-10 mg) to a precisely known volume of solvent (e.g., 2 mL). The key is to have undissolved solid remaining at the end of the experiment.[5]
-
Equilibration: Securely cap the vials. Place them in the temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Begin agitation at a moderate speed (e.g., 200 rpm).
-
Establishing Equilibrium: To ensure equilibrium is reached, perform a time-point study. At 24, 48, and (if necessary) 72 hours, sample the vials. The system is considered at equilibrium when the measured concentration does not increase between two consecutive time points.[9] For subsequent experiments, the longest determined time can be used.
-
Phase Separation: Once equilibrium is achieved, remove the vials and allow them to stand briefly. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass it through a 0.22 µm syringe filter into a clean analysis vial. Causality Note: This filtration step is critical to remove any microscopic solid particles that could falsely elevate the measured concentration.[6]
-
Dilution & Analysis: If necessary, accurately dilute the filtered sample with the appropriate mobile phase or solvent to fall within the linear range of the analytical method. Quantify the concentration of the compound using a pre-validated HPLC-UV method against a standard calibration curve.
-
Data Reporting: Calculate the average solubility from the triplicate measurements and report the result along with the standard deviation.
-
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear, tabular format for easy comparison across different solvents and conditions. The following table serves as a template for recording experimentally determined results.
Table 1: Template for Experimental Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD | Observations |
| Methanol | 25.0 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |
| Ethanol | 25.0 | [Experimental Value] | [Calculated Value] | |
| Acetonitrile | 25.0 | [Experimental Value] | [Calculated Value] | |
| Acetone | 25.0 | [Experimental Value] | [Calculated Value] | |
| Ethyl Acetate | 25.0 | [Experimental Value] | [Calculated Value] | |
| Dichloromethane | 25.0 | [Experimental Value] | [Calculated Value] | |
| Dimethyl Sulfoxide | 25.0 | [Experimental Value] | [Calculated Value] | |
| [Additional Solvents] |
Note: SD = Standard Deviation from triplicate measurements. Molar solubility is calculated using the molecular weight of 222.07 g/mol .
Conclusion
While specific solubility values for this compound require experimental determination, this guide provides the authoritative framework necessary for any researcher to generate that data with confidence and precision. By understanding the compound's structural features and meticulously applying the gold-standard saturation shake-flask method, professionals in drug discovery and chemical development can obtain the reliable solubility data essential for advancing their research. The protocols and principles detailed herein are designed to ensure scientific integrity and produce data that is both trustworthy and directly applicable to formulation, process chemistry, and biopharmaceutical evaluation.
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Substituted Pyrimidines: A Versatile Scaffold for Targeting Key Pathologies
A Technical Guide for Drug Discovery Professionals
Abstract
The pyrimidine nucleus, a fundamental component of DNA and RNA, is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold".[1][2] Its inherent biological relevance and versatile structure allow for the development of potent and selective therapeutic agents across a multitude of diseases, including cancers, and viral infections.[3][4] This technical guide provides an in-depth exploration of the key therapeutic targets of substituted pyrimidines. We will dissect the mechanisms of action against major target families, including protein kinases and enzymes of nucleotide metabolism, supported by detailed experimental protocols and pathway visualizations to empower researchers in their drug discovery efforts.
Introduction: The Privileged Pyrimidine Scaffold
The significance of the pyrimidine moiety is deeply rooted in nature, forming the backbone of the nucleobases uracil, thymine, and cytosine.[1][2] This natural precedent allows many pyrimidine-based drugs to be recognized by cellular machinery, potentially enhancing their bioavailability.[1] Medicinal chemists have masterfully exploited the pyrimidine ring's structure, which features nitrogen atoms at positions 1 and 3, making it an electron-rich aromatic system.[3] These nitrogens act as hydrogen bond acceptors, crucial for binding to biological targets, while the carbon atoms can be readily substituted to fine-tune potency, selectivity, and pharmacokinetic properties. This adaptability has led to a vast number of approved drugs and clinical candidates, solidifying the pyrimidine's status as a privileged structure in drug discovery.[5][6]
Major Classes of Therapeutic Targets
Substituted pyrimidines exert their therapeutic effects by interacting with a diverse range of biological targets.[7] Their ability to mimic the structure of natural purines and pyrimidines allows them to function as competitive inhibitors for a wide array of enzymes.[8]
Protein Kinases: The Dominant Target Family
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them prime targets for therapeutic intervention, especially in oncology.[2] Pyrimidine derivatives have been exceptionally successful as kinase inhibitors, often designed to compete with ATP at the enzyme's active site.[9] Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, are particularly effective as they are isosteres of the adenine ring of ATP, allowing them to effectively bind the hinge region of kinases.[8][10]
EGFR, a receptor tyrosine kinase, is frequently overexpressed or mutated in various cancers, such as non-small-cell lung cancer (NSCLC), leading to uncontrolled cell proliferation.[11][12] Pyrimidine-based compounds like Osimertinib are potent EGFR inhibitors.[12] They bind to the ATP-binding site of the kinase domain, blocking autophosphorylation and subsequent downstream signaling, which ultimately leads to cell cycle arrest and apoptosis.[11][12] Resistance to first-generation inhibitors often arises from mutations like T790M, a challenge that newer generations of pyrimidine-based drugs are designed to overcome.[13]
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.
The JAK-STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is implicated in autoimmune diseases like rheumatoid arthritis.[14] JAK inhibitors with a pyrrolopyrimidine core are designed to target the ATP-binding site of JAKs, particularly JAK1 and JAK3.[15][16] By blocking the phosphorylation and activation of STAT proteins, these inhibitors prevent the transcription of pro-inflammatory cytokines, thereby reducing inflammation.[17] Developing inhibitors with high selectivity for specific JAK isoforms is a key challenge to minimize side effects, such as the anemia associated with JAK2 inhibition.[14]
Figure 2: The JAK-STAT signaling pathway and the site of inhibition by pyrimidine-based drugs.
Enzymes of Nucleotide Metabolism
As analogs of natural pyrimidines, substituted pyrimidines are highly effective at disrupting the synthesis of DNA and RNA.[18] This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses.[19]
Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[20][21] The fluoropyrimidine 5-Fluorouracil (5-FU) is a classic anticancer drug that, once metabolized in the cell, covalently inhibits TS.[20] This inhibition leads to a depletion of dTMP, which disrupts DNA synthesis and repair, ultimately causing "thymineless death" in cancer cells.[20][22] The efficacy of 5-FU can be enhanced by co-administration with leucovorin, which stabilizes the inhibitory complex with TS.[22][23]
Antiviral Targets
The pyrimidine scaffold is also integral to the development of antiviral agents. Nucleoside analogs, which contain a modified pyrimidine base or sugar moiety, can be incorporated into the growing viral DNA or RNA chain by viral polymerases.[24][25] This incorporation leads to chain termination, halting viral replication.[24] Zidovudine (AZT), an early anti-HIV drug, is a prime example of this mechanism. Furthermore, non-nucleoside reverse transcriptase inhibitors (NNRTIs) containing a pyrimidine core can bind to an allosteric site on the viral enzyme, inhibiting its function.[3] Recent research has also explored pyrimidine derivatives as potential antivirals against coronaviruses like HCoV-229E and SARS-CoV-2.[26][27]
Methodologies for Target Validation and Compound Characterization
Validating the interaction between a substituted pyrimidine and its intended target is a critical step in drug development. A multi-faceted approach using in vitro and cell-based assays is essential to confirm target engagement and elucidate the mechanism of action.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against a purified kinase enzyme using a radiometric assay.
Rationale: This assay directly measures the ability of a compound to inhibit the catalytic activity of the target kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate. It is a foundational assay for determining potency (e.g., IC50).
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a 2x kinase buffer (e.g., 50 mM HEPES pH 7.5, 20 mM MgCl₂, 2 mM DTT). Scientist's Note: DTT is included to maintain the kinase in a reduced, active state.
-
ATP Mix: Prepare a solution containing cold ATP and γ-[³²P]ATP. The final concentration of ATP in the reaction should be at or near the Km for the specific kinase to ensure competitive inhibition is accurately measured.
-
Substrate: Prepare the specific protein or peptide substrate for the kinase in kinase buffer (e.g., Histone H1, Myelin Basic Protein).
-
Test Compound: Prepare serial dilutions of the substituted pyrimidine compound in DMSO. The final DMSO concentration in the assay should be kept low (<1%) to avoid enzyme inhibition.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the test compound dilution or DMSO (vehicle control).
-
Add 10 µL of the purified kinase enzyme diluted in 1x kinase buffer.
-
Add 10 µL of the substrate solution.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 25 µL of the ATP mix.[28]
-
Incubate the plate at 30°C for 20-30 minutes. The reaction time should be within the linear range of the enzyme kinetics.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 25 µL of 3% phosphoric acid or 2x SDS sample buffer.
-
Spot a portion of the reaction mixture onto phosphocellulose paper or separate the reaction products via SDS-PAGE.[28]
-
Wash the paper/gel extensively to remove unincorporated γ-[³²P]ATP.
-
Quantify the incorporated radioactivity using a phosphorimager or liquid scintillation counter.[29]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol outlines the use of the MTT assay to assess the cytotoxic or cytostatic effects of a compound on cultured cancer cells.[30]
Rationale: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[30] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (background control) and medium with DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in 5% CO₂.[31]
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of ~0.5 mg/mL.[31]
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[31]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the background control from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration to determine the GI50/IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying direct target engagement in a cellular environment.[32][33]
Rationale: The binding of a ligand (drug) to its target protein typically stabilizes the protein's structure.[32] This increased stability can be detected as a shift in the protein's melting temperature (Tm). CETSA measures the amount of soluble protein remaining after heating cells to various temperatures; a stabilizing ligand will result in more soluble protein at higher temperatures.[34][35]
Figure 3: General experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a defined period.[32]
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes), followed by cooling.[32][36]
-
Lysis: Lyse the cells (e.g., via freeze-thaw cycles or detergents).
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.[36]
-
Detection: Collect the supernatant and quantify the amount of the soluble target protein using a specific antibody-based method like Western Blotting or an AlphaScreen® assay.[32]
-
Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound confirms target engagement and stabilization.[34]
Data Synthesis and Future Outlook
The versatility of the pyrimidine scaffold is evident in the breadth of clinically approved drugs that feature it as a core component.
Table 1: Selected Pyrimidine-Based Drugs and Their Therapeutic Targets
| Drug Name | Therapeutic Target(s) | Primary Indication | Mechanism of Action |
| 5-Fluorouracil | Thymidylate Synthase (TS)[6][20] | Colorectal, Breast, Stomach Cancer | Inhibits DNA synthesis by depleting dTMP.[18] |
| Gefitinib | EGFR Tyrosine Kinase[12][37] | Non-Small-Cell Lung Cancer | ATP-competitive inhibitor, blocking downstream signaling.[12] |
| Imatinib | BCR-Abl, c-KIT, PDGFR[6] | Chronic Myeloid Leukemia (CML) | Tyrosine Kinase Inhibitor.[6][20] |
| Tofacitinib | JAK1, JAK3[14] | Rheumatoid Arthritis | Inhibits JAK-STAT signaling pathway.[17] |
| Zidovudine (AZT) | HIV Reverse Transcriptase[4] | HIV/AIDS | Nucleoside analog causing DNA chain termination.[24] |
| Ruxolitinib | JAK1, JAK2[14][20] | Myelofibrosis | Inhibits JAK-STAT signaling pathway.[20] |
The future of pyrimidine-based drug discovery remains bright. Ongoing research focuses on developing next-generation inhibitors that can overcome acquired resistance mechanisms.[13] Furthermore, the pyrimidine scaffold is being explored for novel applications, including the development of covalent inhibitors, PROTACs (PROteolysis TArgeting Chimeras), and agents targeting other enzyme classes and receptors. The continued exploration of structure-activity relationships (SAR) will undoubtedly uncover new derivatives with enhanced potency, selectivity, and safety profiles, ensuring the pyrimidine core remains a vital tool in the medicinal chemist's arsenal for years to come.[11]
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Mechanism of action of pyrimidine analogues. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Pyrimidine Analogs. (n.d.). In Holland-Frei Cancer Medicine. 6th edition. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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New targets for pyrimidine antimetabolites in the treatment of solid tumours. 1: Thymidylate synthase. (1994). PubMed. Retrieved January 20, 2026, from [Link]
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Human Thymidylate Synthase Inhibitors Halting Ovarian Cancer Growth. (2018). PubMed. Retrieved January 20, 2026, from [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
- Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. (2022). CoLab.
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Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. (2024). PubMed. Retrieved January 20, 2026, from [Link]
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Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved January 20, 2026, from [Link]
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Cellular thermal shift assay. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: A Strategic Guide to Nucleophilic Aromatic Substitution on Dichloropyrimidines
Introduction: The Central Role of Dichloropyrimidines in Modern Chemistry
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[1][2] Its prevalence stems from the unique electronic properties of the diazine ring and its capacity for diverse functionalization. Among the most powerful and versatile methods for modifying this heterocycle is the Nucleophilic Aromatic Substitution (SNAr) reaction.[3]
This guide focuses on dichloropyrimidines, such as 2,4-dichloropyrimidine and 4,6-dichloropyrimidine, which serve as highly valuable and readily available building blocks.[4][5] The two chlorine atoms act as sequential leaving groups, allowing for the controlled, stepwise introduction of a wide array of nucleophiles. However, the primary challenge and the key to synthetic success lies in controlling the regioselectivity of the substitution—a nuanced topic that is dictated by a subtle interplay of electronic effects, nucleophile identity, and reaction conditions.[2][6][7] This document provides a deep dive into the mechanistic principles governing these reactions and delivers field-proven protocols for researchers, scientists, and drug development professionals to confidently navigate the synthesis of substituted pyrimidines.
Mechanistic Foundations & The Regioselectivity Challenge
The SNAr reaction on a dichloropyrimidine is not a simple, one-step displacement. It proceeds via a well-established two-step addition-elimination mechanism .
-
Nucleophilic Attack: The nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This is typically the rate-determining step.
-
Formation of the Meisenheimer Intermediate: This attack forms a negatively charged, tetrahedral intermediate known as a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily broken. The stability of this intermediate is crucial.[3][8]
-
Elimination & Aromaticity Restoration: The complex collapses, expelling the chloride leaving group and restoring the aromaticity of the ring to yield the substituted product.
Caption: The Addition-Elimination mechanism of SNAr on dichloropyrimidines.
The Fundamental Question: C4/C6 vs. C2 Reactivity
In 2,4-dichloropyrimidine, the two chlorine atoms are electronically distinct. The general, and most critical, rule of thumb is:
The C4 position is inherently more reactive towards nucleophilic attack than the C2 position. [1][2][6][8][9][10]
This preference is rooted in fundamental electronic principles. Frontier molecular orbital theory suggests the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 carbon, making it more electrophilic.[8] Furthermore, the anionic charge of the Meisenheimer intermediate formed by attack at C4 can be more effectively delocalized and stabilized by the para nitrogen atom, compared to the ortho stabilization from attack at C2.[8]
However, this inherent preference is not absolute. It can be modulated or even completely reversed by several key factors, providing a powerful toolkit for synthetic chemists.
A Scientist's Guide to Controlling Regioselectivity
Achieving the desired regioisomer is a process of strategic decision-making. The following factors must be carefully considered when designing a synthesis.
Caption: A decision tree for predicting and controlling regioselectivity in SNAr reactions.
-
Electronic Effects of Ring Substituents: This is the most powerful directing tool.
-
Electron-Withdrawing Groups (EWGs) at the C5 position (e.g., -NO₂, -CN, -CF₃) significantly enhance the inherent C4 preference by further increasing the electrophilicity of the C4 position.[1][9][10][11][12]
-
Electron-Donating Groups (EDGs) at the C6 position (e.g., -OMe, -NHMe) can reverse the normal selectivity, making the C2 position more reactive.[2][6][7][9] This is a critical strategy for accessing C2-substituted isomers.
-
-
Nature of the Nucleophile:
-
Most common nucleophiles (primary/secondary amines, alkoxides, thiols) follow the general rules outlined above.
-
A notable exception is tertiary amines , which have been shown to exhibit remarkable C2-selectivity, particularly on pyrimidines bearing a C5-EWG.[10][11][12][13] This provides a unique and practical method for accessing otherwise difficult-to-synthesize products.
-
-
Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMF, DMAc, DMSO, and NMP are commonly used as they can solvate the cation of the base and do not interfere with the nucleophile.[14] However, for di-substitution, less polar solvents like THF or even alcohols can sometimes provide better control for mono-substitution.[14]
-
Base: A base is often required to deprotonate the nucleophile (e.g., amines, thiols) or is used as an acid scavenger for the HCl generated. Common choices include inorganic bases (K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (DIPEA, Et₃N).[4]
-
Temperature: SNAr reactions are often run at elevated temperatures (e.g., 80-140 °C) to drive the reaction to completion.[15] However, lower temperatures can sometimes be used to improve selectivity, especially to avoid di-substitution.
-
-
Catalysis: While SNAr is typically uncatalyzed, palladium catalysis can be employed, particularly for aminations. These reactions often show an extremely high preference for the C4 position, providing a reliable method when mixtures are obtained under thermal conditions.[3] Recently, specialized Pd-catalyst systems have even been developed to achieve the challenging C2-selective C-S coupling.[1][16]
Validated Experimental Protocols
The following protocols are designed as robust starting points for the synthesis of substituted pyrimidines. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents should be anhydrous unless otherwise specified.
Caption: A generalized experimental workflow for SNAr reactions.
Protocol 1: C4-Selective Mono-Amination of 2,4-Dichloropyrimidine
This protocol describes a typical reaction favoring substitution at the more reactive C4 position using a secondary amine.
-
Reagents & Equipment:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Secondary Amine (e.g., morpholine, piperidine) (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
n-Butanol or N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon inlet
-
Standard work-up and purification equipment
-
-
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-dichloropyrimidine (1.0 eq) and the solvent (e.g., n-butanol).
-
Add the secondary amine (1.05 eq) followed by DIPEA (1.5 eq) to the stirred solution at room temperature.
-
Equip the flask with a condenser and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The reaction is typically complete within 8-16 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-amino-2-chloropyrimidine.
-
Protocol 2: Sequential Di-substitution to Prepare 2,4-Disubstituted Pyrimidines
This protocol builds upon the first, introducing a second, different nucleophile. This second step often requires more forcing conditions because the first substituent (typically an amino group) is electron-donating, deactivating the remaining C2-Cl position towards further SNAr.
-
Reagents & Equipment:
-
4-Amino-2-chloropyrimidine (from Protocol 1) (1.0 eq)
-
Second Nucleophile (e.g., benzylamine, aniline) (1.2-2.0 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
High-temperature reaction vessel (e.g., sealed tube or microwave vial)
-
-
Step-by-Step Methodology:
-
In a suitable reaction vessel, combine the 4-amino-2-chloropyrimidine (1.0 eq), the second nucleophile (1.2-2.0 eq), and anhydrous K₂CO₃ (3.0 eq).
-
Add anhydrous DMF to dissolve/suspend the reagents.
-
Seal the vessel and heat the reaction mixture to 120-150 °C. For challenging nucleophiles, microwave irradiation can be effective.
-
Monitor the reaction by LC-MS. These reactions can be slow, sometimes requiring 24-48 hours.
-
After completion, cool the mixture to room temperature and pour it into cold water, which may precipitate the product.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the 2,4-disubstituted pyrimidine.
-
Data Presentation: Representative Reaction Conditions
The following table summarizes various conditions reported in the literature, serving as a guide for reaction development.
| Dichloropyrimidine Substrate | Nucleophile | Conditions (Solvent, Base, Temp) | Product (Regioselectivity) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Dibutylamine | DMAc, K₂CO₃, RT | C4:C2 (70:30) | N/A | [3] |
| 6-(4-F-Ph)-2,4-dichloropyrimidine | Dibutylamine | THF, LiHMDS, RT | C4:C2 (>98:2) (Pd-catalyzed) | 94% | [3] |
| 2,4-Dichloro-5-nitropyrimidine | Diethylamine | CHCl₃, iPrNEt, 40 °C | C4-substituted | ~50% | [11] |
| 2,4-Dichloro-5-nitropyrimidine | Triethylamine | CHCl₃, iPrNEt, 40 °C | C2-substituted | 81% | [11][12] |
| 4,6-Dichloropyrimidine | Adamantyl-amines | DMF, K₂CO₃, 140 °C | Mono-aminated | 60-99% | [15] |
| 2,4,6-Trichloropyrimidine | Na-carbamates | DMF, RT | 4-N-substituted | Good | [13] |
| 2-MeSO₂-4-chloropyrimidine | Alkoxides | N/A, -78 °C | C2-substituted | High | [17] |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficient temperature. 2. Nucleophile is not reactive enough. 3. Base is too weak or insoluble. | 1. Increase reaction temperature, consider using a sealed tube or microwave. 2. For amines, consider Pd-catalysis. For O/S nucleophiles, use a stronger base (e.g., NaH, KHMDS) to fully deprotonate. 3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃). |
| Mixture of C2/C4 Isomers | 1. Reaction conditions are not selective enough. 2. Reaction run for too long or at too high a temperature, leading to scrambling. | 1. To favor C4, lower the temperature or switch to a Pd-catalyzed protocol.[10] 2. To favor C2, check if your substrate/nucleophile combination is suitable (e.g., C6-EDG or C5-EWG with tertiary amine).[6][10][11] 3. Monitor the reaction closely and stop it once the desired product is maximized. |
| Di-substitution Instead of Mono | 1. Stoichiometry of nucleophile is too high. 2. Reaction conditions are too harsh. | 1. Use only a slight excess of the nucleophile (1.0-1.1 equivalents).[18] 2. Lower the reaction temperature and shorten the reaction time.[18] 3. Consider a less polar solvent which may slow the second substitution. |
| Hydrolysis of Starting Material | 1. Presence of water in reagents or solvents. 2. Base is promoting hydrolysis. | 1. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere.[18] 2. Ensure the base is non-nucleophilic (e.g., DIPEA) if water is difficult to exclude. |
References
-
Synthesis of a 2, 4, 8-trisubstituted pyrimidino[5, 4-d]pyrimidine library via sequential SNAr reactions on solid-phase. PubMed.[Link]
-
Synthesis of a 2, 4, 8-Trisubstituted Pyrimidino[5, 4-d]Pyrimidine Library via Sequential SNAr Reactions on Solid-Phase. Bentham Science.[Link]
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Synthesis of a 2, 4, 8-Trisubstituted Pyrimidino[5, 4-d]Pyrimidine Library via Sequential SNAr Reactions on Solid-Phase. Europe PMC.[Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.[Link]
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Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate.[Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.[Link]
-
General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. ACS Publications.[Link]
-
General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal.[Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.[Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.[Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH.[Link]
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS.[Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ACS Publications.[Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. PubMed.[Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. NIH.[Link]
-
SNAr Reaction in Other Common Molecular Solvents. WordPress.[Link]
-
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate.[Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.[Link]
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.[Link]
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The Strategic Application of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine in the Synthesis of Potent Kinase Inhibitors
Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design
The pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs, particularly in the realm of oncology.[1][2] Its prevalence stems from its structural analogy to the purine ring of adenosine triphosphate (ATP), enabling pyrimidine-based molecules to function as competitive inhibitors at the ATP-binding site of a vast array of protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. By strategically modifying the substitution pattern on the pyrimidine ring, medicinal chemists can craft highly potent and selective inhibitors against specific kinases, such as Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[1]
This guide focuses on the utility of a key intermediate, 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine , in the synthesis of advanced kinase inhibitors. The dichloro-substituted pyrimidine core offers a versatile platform for sequential chemical modifications, primarily through nucleophilic aromatic substitution (SNAr) reactions.[3] The chlorine atoms at the 2- and 6-positions are excellent leaving groups, allowing for the controlled, stepwise introduction of various pharmacophoric elements to build a library of potential drug candidates.[3] This document provides a detailed, experience-driven protocol for the synthesis of this pivotal intermediate and its subsequent elaboration into a potent Aurora kinase inhibitor, alongside methodologies for its biological evaluation.
Core Synthesis Strategy: From Trichloropyrimidine to a Key Intermediate
The synthesis of this compound is conceptually straightforward, relying on the differential reactivity of the chlorine atoms on a 2,4,6-trichloropyrimidine precursor. The chlorine at the C4 position is the most susceptible to nucleophilic attack, allowing for a selective initial substitution.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methodologies for the synthesis of similar 4-amino-2,6-dichloropyrimidine derivatives.[4]
Reaction Scheme:
Sources
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with Dichloropyrimidines
Introduction: The Strategic Importance of Dichloropyrimidines
The pyrimidine nucleus is a foundational scaffold in medicinal chemistry and materials science, forming the core of numerous therapeutic agents, including the notable drugs Gleevec and Crestor.[1] Dichloropyrimidines, particularly 2,4-dichloropyrimidine, serve as versatile and highly valuable building blocks for the synthesis of complex substituted pyrimidines. The presence of two reactive chlorine atoms allows for sequential or regioselective functionalization, enabling the creation of diverse molecular libraries from a single, common intermediate.[1] Palladium-catalyzed cross-coupling reactions have revolutionized this field by providing mild and efficient methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds with high functional group tolerance.[1][2] This guide provides an in-depth exploration of the experimental setup for these critical transformations, offering detailed protocols and the underlying scientific rationale for procedural choices.
The Engine of Modern Synthesis: The Palladium Catalytic Cycle
At the heart of these transformations lies the elegant Pd(0)/Pd(II) catalytic cycle.[2][3] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions. The cycle universally proceeds through three key elementary steps:
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (C-Cl) of the dichloropyrimidine. This step forms a Pd(II) intermediate. The reactivity of aryl halides in this step generally follows the order: I > OTf ≈ Br > Cl.[2]
-
Transmetalation: The second coupling partner, typically an organometallic reagent (e.g., organoboron, organozinc), transfers its organic group to the palladium center, displacing the halide.[2][4] This step assembles both organic fragments on the same palladium atom.
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the new C-C or C-heteroatom bond, simultaneously regenerating the active Pd(0) catalyst, which then re-enters the cycle.[2][3]
Caption: Generalized Palladium Catalytic Cycle.
Controlling Regioselectivity: The C4 vs. C2 Challenge
In cross-coupling reactions involving 2,4-dichloropyrimidines, a critical consideration is regioselectivity. The vast majority of palladium-catalyzed cross-couplings preferentially occur at the C4 position.[1][5][6][7] This preference is attributed to the favored oxidative addition of palladium into the C4-chlorine bond.[7] However, recent breakthroughs have demonstrated that C2-selectivity can be achieved, particularly in C-S couplings, by using palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands.[5][8] This atypical selectivity opens new avenues for synthesizing novel pyrimidine derivatives.[5][6] For the protocols detailed below, we will focus on the more conventional C4-selective reactions.
Core Experimental Components: A Scientist's Guide to Reagent Selection
The success of a palladium-catalyzed cross-coupling reaction hinges on the judicious selection of several key components.
| Component | Function & Key Considerations | Common Examples |
| Palladium Source | The heart of the catalyst. Can be a Pd(0) or Pd(II) species. Pd(II) precatalysts are reduced in situ to the active Pd(0) form. | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, [PdCl₂(PPh₃)₂] |
| Ligand | Stabilizes the palladium center, influences reactivity, and prevents catalyst decomposition. Electron-rich, bulky phosphine ligands or NHCs are often required for coupling less reactive chlorides.[3] | Triphenylphosphine (PPh₃), XantPhos, Buchwald ligands (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs) |
| Base | Activates the coupling partner (e.g., boronic acid in Suzuki coupling), facilitates reductive elimination, and neutralizes acid generated during the reaction.[4][9] | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu, DBU |
| Solvent | Solubilizes reactants and catalyst. Must be inert to the reaction conditions. Often requires degassing to remove oxygen, which can deactivate the catalyst. | Toluene, Dioxane, THF, DMF, Acetonitrile, Water/Alcohol mixtures[1] |
| Coupling Partner | The nucleophilic component that introduces the desired functionality. | Arylboronic acids (Suzuki), Amines (Buchwald-Hartwig), Terminal Alkynes (Sonogashira), Alkenes (Heck) |
Detailed Application Protocols
Safety First: All procedures should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents and reagents should be handled under an inert atmosphere (Argon or Nitrogen) unless otherwise specified.
Protocol 1: C4-Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds and is widely used for the arylation of dichloropyrimidines.[1][4]
Objective: To synthesize 2-chloro-4-phenylpyrimidine from 2,4-dichloropyrimidine and phenylboronic acid.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol, 149 mg)
-
Phenylboronic Acid (1.0 mmol, 122 mg)[7]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)[7]
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 415 mg)[7]
-
Solvent Mixture: Toluene (3.5 mL), Ethanol (0.8 mL), Water (0.8 mL)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine, phenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.[1][7]
-
Inert Atmosphere: Seal the flask with a septum and purge with argon for 5-10 minutes.
-
Solvent Addition: Degas the solvent mixture by bubbling argon through it for 15 minutes. Using a syringe, add the degassed solvent mixture to the reaction flask.[1] The choice of an alcoholic co-solvent can significantly enhance reactivity.[1]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Alternatively, for accelerated reactions, microwave irradiation can be employed (e.g., 15 minutes at a set temperature).[7][10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours for conventional heating).[11]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-4-phenylpyrimidine.
Protocol 2: C4-Selective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the synthesis of arylamines from aryl halides.[12][13]
Objective: To synthesize 2-chloro-N-phenylpyrimidin-4-amine from 2,4-dichloropyrimidine and aniline.
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol, 149 mg)
-
Aniline (1.2 mmol, 110 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 23.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, add Pd₂(dba)₃, XantPhos, and NaOtBu to a reaction vessel. Add the anhydrous toluene.
-
Reagent Addition: Still under an inert atmosphere, add the 2,4-dichloropyrimidine, followed by the aniline. The use of specialized phosphine ligands is often critical for the success of these reactions.[12][14]
-
Inert Atmosphere: Seal the vessel and remove it from the glovebox. If a glovebox is unavailable, assemble the solids in the flask, seal, and purge thoroughly with argon before adding the degassed solvent and liquid amine via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction environment should be strictly anaerobic as oxygen can deactivate the catalyst.
-
Monitoring: Follow the consumption of the dichloropyrimidine using TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting crude material via flash column chromatography to isolate the desired product.
Protocol 3: C4-Selective Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[15] This reaction uniquely requires a copper(I) co-catalyst.[16]
Objective: To synthesize 2-chloro-4-(phenylethynyl)pyrimidine from 2,4-dichloropyrimidine and phenylacetylene.
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol, 149 mg)
-
Phenylacetylene (1.2 mmol, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)
-
Copper(I) Iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 mmol, 420 µL)
-
Anhydrous THF or DMF (5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under argon, add 2,4-dichloropyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Reagent Addition: Add the anhydrous solvent (THF or DMF), followed by the amine base (which also acts as a solvent in some cases) and phenylacetylene via syringe.[15][16]
-
Reaction: Stir the reaction mixture at room temperature. Some less reactive substrates may require gentle heating (40-60 °C).[16] The reaction is often rapid, proceeding to completion in 1-6 hours.
-
Monitoring: Monitor the reaction by TLC, looking for the disappearance of the starting materials.
-
Work-up: Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the precipitated amine salts and catalyst residues.[16] Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Reaction Monitoring and Analysis
Consistent and accurate reaction monitoring is essential for optimization and mechanistic understanding.[17]
-
Thin Layer Chromatography (TLC): A rapid, qualitative technique for tracking the consumption of starting materials and the formation of products. Visualization can be done under UV light.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the conversion of starting materials and confirms the mass of the desired product and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation of the final purified product. In situ NMR can also be used for real-time reaction monitoring.[18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxygen exposure), incorrect base, low temperature, impure reagents. | Ensure rigorous inert atmosphere techniques. Use fresh, high-purity reagents. Screen different bases and solvents. Increase reaction temperature. |
| Formation of Side Products | Suzuki: Protodeboronation of boronic acid.[19]General: Homo-coupling of the coupling partner; catalyst decomposition. | Use fresh boronic acid or boronic ester. Ensure proper stoichiometry. Screen different ligands to improve catalyst stability. |
| Difficulty in Purification | Residual catalyst, closely eluting byproducts. | Filter the crude reaction mixture through a plug of silica or Celite before chromatography. Optimize chromatography solvent system. |
| Poor Regioselectivity | Reaction conditions favoring C2 coupling; competing SNAr reaction.[5] | For C4 selectivity, avoid bulky NHC ligands. For SNAr competition, consider milder bases or lower temperatures. |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of dichloropyrimidines. By understanding the core catalytic cycle and carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and predictable regioselectivity. The protocols provided herein serve as a robust starting point for the synthesis of a wide array of substituted pyrimidines, paving the way for new discoveries in drug development and materials science.
References
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize.
- One-pot Double Suzuki Couplings of Dichloropyrimidines.
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ProQuest.
- Cross-coupling reaction. Wikipedia.
- A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4,6-Dichloropyrimidin-5-amine. BenchChem.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
- Palladium Catalysts [Cross-coupling Reaction using Transition Metal C
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Springer.
- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Palladium c
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Syracuse University.
- Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction. BenchChem.
- Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Buchwald-Hartwig Amin
- Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development.
- Sonogashira Coupling. NROChemistry.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry.
- Heck reaction. Wikipedia.
- Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments.
- Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C.
- Buchwald–Hartwig amin
- Heck Reaction. Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Sonogashira Coupling. Organic Chemistry Portal.
- Heck reaction. Chemistry LibreTexts.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
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HPLC-MS method for 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine
An Application Note for the Quantitative Analysis of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine using a Validated HPLC-MS/MS Method
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, in-depth technical guide for the quantitative determination of this compound using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. This guide is designed for researchers, analytical scientists, and drug development professionals who require a reliable protocol for the quantification of this compound in various matrices. We delve into the causality behind experimental choices, from sample preparation to instrumental parameters, and provide a full, step-by-step protocol. The methodology is structured to be self-validating, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Rationale
1.1. The Analyte: this compound
This compound (CAS No. 879609-73-1) is a halogenated pyrimidine derivative with the molecular formula C₇H₉Cl₂N₃O and a molecular weight of 222.07 g/mol .[1] Its structure, featuring an electron-deficient pyrimidine ring due to two chlorine substituents, makes it a valuable synthetic intermediate or building block in the development of new pharmaceutical and agrochemical compounds.[1][2] The chlorine atoms act as effective leaving groups, facilitating nucleophilic substitution reactions for creating diverse molecular entities.[1] Given its role in synthesis and potential biological activities, a precise and accurate analytical method is crucial for process control, purity assessment, and pharmacokinetic studies.
1.2. The Analytical Imperative: Why HPLC-MS/MS?
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the analytical technique of choice for the quantification of small molecules in complex matrices.[3][4] The rationale for its selection is twofold:
-
Chromatographic Separation (HPLC): Reversed-phase HPLC provides the resolving power to separate the analyte of interest from impurities, metabolites, and matrix components. For pyrimidine derivatives, C18 columns are highly effective and widely used.[5]
-
Selective and Sensitive Detection (MS/MS): Mass spectrometry offers unparalleled selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, we can confidently detect and quantify the analyte at very low concentrations, even in the presence of co-eluting interferences.[6][7] Electrospray Ionization (ESI) is particularly suitable for polar molecules containing nitrogen, like our target compound, as they readily form protonated molecules ([M+H]⁺).
This application note details a method that leverages these principles to create a robust, reproducible, and validated workflow.
Method Development and Experimental Design
The logical flow of method development is critical to achieving a robust analytical procedure. Our choices are grounded in the physicochemical properties of the analyte and established chromatographic principles.
Detailed Application Protocol
This protocol provides a comprehensive, step-by-step methodology for sample preparation and instrumental analysis.
3.1. Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Solvents: Acetonitrile (HPLC or LC/MS grade), Methanol (HPLC grade), Water (Type I, 18.2 MΩ·cm)
-
Reagents: Formic Acid (LC/MS grade, ≥99%)
-
Equipment: Analytical balance, volumetric flasks, pipettes, vortex mixer, centrifuge, 1.5 mL autosampler vials.
3.2. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with 50:50 (v/v) acetonitrile:water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with 50:50 (v/v) acetonitrile:water to achieve the desired concentration range (e.g., 1-1000 ng/mL).
3.3. Sample Preparation (Protein Precipitation Protocol) This protocol is suitable for biological matrices like plasma or serum. For simpler matrices, a "dilute and shoot" approach may be sufficient.[3]
-
Pipette 100 µL of the sample (e.g., plasma, QC, or blank) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (containing internal standard, if used) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
3.4. HPLC-MS/MS Instrumental Parameters
The following parameters provide a robust starting point and should be optimized for the specific instrument in use.
| Parameter Group | Parameter | Value / Condition |
| HPLC System | HPLC Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid | |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | |
| Flow Rate | 0.4 mL/min | |
| Column Temperature | 40 °C | |
| Injection Volume | 5 µL | |
| Gradient Program | 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (5% B) | |
| MS/MS System | Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV | |
| Desolvation Gas | Nitrogen, 800 L/hr | |
| Desolvation Temp. | 450 °C | |
| Cone Gas Flow | 50 L/hr | |
| Source Temp. | 150 °C | |
| MRM Transition | Precursor Ion (m/z) | |
| Product Ion (m/z) | ||
| Collision Energy (eV) | ||
| Dwell Time |
Note: The product ion and collision energy are theoretical and must be optimized empirically by infusing a standard solution of the analyte into the mass spectrometer.
Method Validation Protocol: Ensuring Trustworthiness
To ensure the method is suitable for its intended purpose, a validation study must be performed in accordance with ICH guidelines.[8][9] The objective of validation is to demonstrate that the analytical procedure is reliable, reproducible, and accurate.[10]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (matrix components, impurities). | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity & Range | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Accuracy | The closeness of test results to the true value. Assessed by analyzing spiked samples at multiple concentrations (e.g., Low, Mid, High QC). | Mean recovery within 85-115% (or 80-120% at LLOQ). |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability (intra-assay) and Intermediate Precision (inter-assay). | Relative Standard Deviation (%RSD) ≤ 15% (or ≤ 20% at LLOQ). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise (S/N) ratio ≥ 10; accuracy and precision criteria must be met. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±5%, column temp ±2°C). | System suitability parameters remain within acceptable limits. |
Workflow and Data Processing
The overall analytical workflow is designed for efficiency and reproducibility, from sample receipt to the final report.
5.1. System Suitability Test (SST) Before running any samples, a system suitability test must be performed to ensure the HPLC-MS/MS system is performing correctly. This typically involves injecting a mid-level concentration standard multiple times (n=5). Key acceptance criteria include:
-
Peak Area %RSD: ≤ 15%
-
Retention Time %RSD: ≤ 2%
5.2. Data Analysis Data is acquired and processed using the instrument's control and analysis software. A calibration curve is generated by plotting the peak area response against the nominal concentration of the calibration standards. A linear regression model with a 1/x or 1/x² weighting is commonly used to ensure accuracy across the entire range. The concentrations of unknown samples and QCs are then calculated from this curve.
Conclusion
This application note outlines a comprehensive and scientifically-grounded HPLC-MS/MS method for the quantitative analysis of this compound. By explaining the rationale behind the chosen parameters and providing a detailed protocol for both analysis and validation, this guide serves as a robust starting point for implementation in a research or quality control environment. Adherence to these protocols and validation principles will ensure the generation of high-quality, reliable, and defensible analytical data.
References
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
- Benchchem. (n.d.). This compound.
- Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
- Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
- Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
- Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
- ACS Omega. (2025, August 26). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. ACS Publications.
- ResearchGate. (2018, July 5). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry.
- LookChem. (n.d.). Cas 879609-73-1, this compound.
- PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
- ResearchGate. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- PubMed. (2019, February 28). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Agilent. (2019, August 27). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS.
- European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- NIH. (2019, February 28). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PMC.
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The Versatile Scaffold: Application of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine in Medicinal Chemistry
Introduction: The Privileged Pyrimidine Core
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a "privileged structure," a recurring motif in a multitude of biologically active compounds and FDA-approved drugs.[1] Its inherent ability to mimic the purine nucleobases of DNA and RNA allows for critical interactions with a wide range of biological targets. The compound 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine is a key heterocyclic building block, offering a strategic entry point for the synthesis of novel therapeutic agents.[2] This guide provides an in-depth exploration of its application, focusing on the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. We will delve into the chemical rationale behind its use, provide detailed experimental protocols, and outline methods for biological evaluation.
The unique chemical architecture of this compound, a halogenated pyrimidine, is central to its utility.[2] The pyrimidine ring is electron-deficient due to the presence of two nitrogen atoms, which significantly activates the chlorine atoms at the C2 and C6 positions towards nucleophilic aromatic substitution (SNAr).[3] This heightened reactivity allows for the sequential and regioselective introduction of various nucleophiles, enabling the construction of vast and diverse chemical libraries for drug discovery. The methoxyethyl group at the N4 position can also influence the compound's solubility and membrane permeability.[2]
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of 2,6-disubstituted pyrimidine derivatives. The chlorine atoms serve as excellent leaving groups, readily displaced by a variety of nucleophiles, most commonly amines. This allows for the systematic exploration of the chemical space around the pyrimidine core to optimize biological activity.
Causality of Experimental Choices in SNAr
The regioselectivity of the SNAr reaction on 2,6-dichloropyrimidines is a critical consideration. Generally, the C6 position is more susceptible to nucleophilic attack than the C2 position due to the electronic influence of the ring nitrogens and the N4-amino substituent. This inherent reactivity difference can be exploited to achieve sequential, site-selective substitutions.
The choice of reaction conditions is paramount for controlling the outcome of the substitution. Key parameters include:
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or 1-pentanol are commonly used to facilitate the dissolution of reagents and the formation of the charged Meisenheimer intermediate.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), is often employed to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Temperature: The reaction temperature is a crucial factor. Mono-substitution can often be achieved at moderate temperatures, while di-substitution may require more forcing conditions (i.e., higher temperatures).[3]
The following workflow illustrates the general synthetic approach for creating a library of 2,6-disubstituted pyrimidine derivatives from our starting material.
Caption: General workflow for the synthesis of a 2,6-disubstituted pyrimidine library.
Application Example: Synthesis of an Aurora Kinase Inhibitor
To provide a tangible application, we will detail a synthetic protocol adapted from the literature for a pyrimidine-based Aurora kinase inhibitor.[4] Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis, and their overexpression is implicated in various cancers.[1][5] This makes them attractive targets for cancer therapy.
The following protocol is an illustrative example of how this compound can be utilized to synthesize a potent kinase inhibitor.
Protocol 1: Synthesis of a 2,6-Disubstituted Pyrimidine Derivative
This protocol describes a two-step synthesis of a potential Aurora kinase inhibitor.
Step 1: Mono-amination at the C6 Position
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous THF.
-
Addition of Reagents: To the stirred solution, add 3-amino-5-methylpyrazole (1.1 eq) followed by triethylamine (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to 50 °C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with brine. Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. The crude material can be purified by column chromatography on silica gel to yield the 6-((5-methyl-1H-pyrazol-3-yl)amino)-2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine intermediate.
Step 2: Second Amination at the C2 Position
-
Reaction Setup: In a sealed reaction vial, dissolve the intermediate from Step 1 (1.0 eq) in 1-pentanol.
-
Addition of Reagents: Add 1-ethylpiperazine (2.0 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 140 °C for 2 hours. Monitor the reaction for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture and dilute with brine. Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate and purify the residue by column chromatography to afford the final 2,6-disubstituted pyrimidine product.
| Reactant | Product | Conditions | Yield | Reference |
| 2,4,6-trichloropyrimidine & 3-amino-5-methylpyrazole | 2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | THF, TEA, 50°C, 16h | Not specified | [4] |
| Intermediate & 1-ethylpiperazine | Final Product | 1-pentanol, 140°C, 2h | 58% | [4] |
| This table presents data adapted from a similar synthesis for illustrative purposes. |
Biological Evaluation of Synthesized Derivatives
Once a library of pyrimidine derivatives has been synthesized, the next crucial step is to evaluate their biological activity. As the intended application is in the development of kinase inhibitors for cancer, a tiered approach to biological testing is typically employed.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the in vitro inhibitory activity of a test compound against a specific protein kinase, such as Aurora A.
Materials:
-
Recombinant Aurora A kinase
-
Kinase-specific substrate (e.g., a peptide substrate)
-
Synthesized pyrimidine derivatives (test compounds) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Luminescence-based kinase activity kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well microplates
-
Multimode microplate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed to generate a dose-response curve.
-
Kinase Reaction Setup: Add the kinase assay buffer to each well of the microplate. Then, add the test compound or DMSO (vehicle control) to the appropriate wells.
-
Enzyme Addition: Add the recombinant Aurora A kinase to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30 °C for 1 hour.
-
Detection: Stop the kinase reaction and measure the remaining ATP (an indicator of kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence signal using a microplate reader. The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 3: Cell-Based Assays for Anticancer Activity
Compounds that demonstrate potent in vitro kinase inhibition are then evaluated in cell-based assays to assess their effects on cancer cells.
1. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., NCI-H446, a small-cell lung cancer cell line with cMYC amplification) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine derivatives for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
2. Western Blot Analysis for Target Engagement
This technique is used to determine if the compound is inhibiting the target kinase within the cell.
-
Cell Treatment: Treat cancer cells with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-Aurora A) and the total form of the kinase. Also, probe for downstream markers of target engagement (e.g., cMYC, which is stabilized by Aurora A).[4][5]
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: A reduction in the phosphorylated form of the target kinase and its downstream effectors indicates successful target engagement by the inhibitor.
| Assay | Purpose | Endpoint | Example Cell Line |
| In Vitro Kinase Assay | Determine direct inhibitory activity against the target kinase | IC₅₀ value | N/A |
| MTT Assay | Assess the effect on cancer cell proliferation and viability | GI₅₀ value | NCI-H446 |
| Western Blot | Confirm target engagement and downstream pathway modulation | Reduction in phosphorylated target and downstream proteins | NCI-H446 |
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material in medicinal chemistry. Its reactive chlorine atoms provide a straightforward handle for the synthesis of diverse libraries of substituted pyrimidines. As demonstrated, this scaffold is particularly well-suited for the development of potent kinase inhibitors with potential applications in oncology. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, screen, and characterize novel pyrimidine-based therapeutic agents. Future work in this area will likely focus on the development of more selective inhibitors by fine-tuning the substituents at the C2 and C6 positions, as well as exploring novel applications of this privileged scaffold against other disease targets.
References
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- Lin, Y.-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 6(24), 15763–15775.
- Pollard, J. R., & Mortimore, M. (2019). Characterization of a highly selective inhibitor of the Aurora kinases. Frontiers in Oncology, 9, 1149.
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Application Note & Protocols: Derivatization of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine for Structure-Activity Relationship (SAR) Studies
Abstract
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This document provides a detailed guide for the strategic derivatization of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine, a versatile starting material for building focused compound libraries for Structure-Activity Relationship (SAR) studies. We will explore the underlying chemical principles governing regioselective substitution at the C2 and C6 positions and provide validated, step-by-step protocols for two powerful synthetic strategies: Sequential Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently explore the chemical space around this privileged scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Introduction: The Pyrimidine Scaffold and Rationale for Derivatization
The 2,6-disubstituted pyrimidine motif is a privileged structure in drug discovery, particularly in the development of kinase inhibitors.[1] Its nitrogen atoms act as key hydrogen bond acceptors, effectively anchoring ligands within the ATP-binding pocket of many kinases. The starting material, This compound (1) , offers three primary points for diversification: the C4-amine, the C2-chloro, and the C6-chloro positions.
-
The C4-Amine Moiety : The pre-installed N-(2-methoxyethyl) group serves a dual purpose. It can act as a crucial interaction motif with the target protein and simultaneously improve the physicochemical properties of the molecule, such as solubility. Modifications here are less common but can be achieved by starting with a different primary amine.
-
The C2 and C6 Positions : These are the primary handles for derivatization. The chlorine atoms are excellent leaving groups for both SNAr and metal-catalyzed cross-coupling reactions. The electronic nature of the pyrimidine ring makes these positions susceptible to nucleophilic attack. Generally, in 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophiles than the C2 position.[3][4] This is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate by the para-nitrogen atom.[4] While our scaffold is a 2,6-dichloro isomer, similar principles of regioselectivity apply and can be exploited to achieve sequential and selective modifications.
The Goal of SAR Studies: The objective is to systematically introduce a variety of chemical groups at the C2 and C6 positions to probe the steric and electronic requirements of the biological target. By correlating these structural changes with shifts in biological activity (e.g., IC₅₀ values), a predictive SAR model can be built to guide the design of more potent and selective drug candidates.[5]
Synthetic Strategies for Derivatization
Two primary, complementary strategies are employed to generate a diverse library from the core scaffold 1 : Sequential Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Strategy A: Sequential Nucleophilic Aromatic Substitution (SNAr)
SNAr is a robust and cost-effective method for introducing nucleophiles such as amines, thiols, or alkoxides onto the pyrimidine ring.[3][6] The reaction proceeds via a two-step addition-elimination mechanism. The inherent reactivity differences between the C2 and C6 positions can often be exploited by carefully controlling reaction conditions (temperature, stoichiometry) to achieve selective monosubstitution, followed by a second, more forcing reaction to install a different group at the remaining position.
Strategy B: Palladium-Catalyzed Cross-Coupling Reactions
To install carbon-based fragments (e.g., aryl, heteroaryl, alkyl groups) or to couple less nucleophilic amines, palladium-catalyzed cross-coupling reactions are indispensable.[1]
-
Suzuki-Miyaura Coupling : This reaction is ideal for forming C-C bonds by coupling the chloropyrimidine with a boronic acid or ester.[7][8] It offers broad functional group tolerance and utilizes readily available building blocks.
-
Buchwald-Hartwig Amination : This reaction is the premier method for forming C-N bonds, especially with challenging or sterically hindered amines that are poor nucleophiles for SNAr.[9][10]
The workflow below illustrates how these strategies can be applied sequentially to generate diverse analogs from the common starting material.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care.
Protocol 3.1: Sequential SNAr with Primary/Secondary Amines
This protocol describes the selective monosubstitution at C6, followed by substitution at C2. The higher reactivity of the C6 position is assumed, but may need to be experimentally verified.
Step 1: Monosubstitution at C6 (Synthesis of Intermediate 2)
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1 ) (1.0 eq.).
-
Solvent: Dissolve the starting material in a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF) or a polar protic solvent like isopropanol (approx. 0.2 M concentration).
-
Reagents: Add a base, such as N,N-Diisopropylethylamine (DIPEA) (1.2 eq.). Then, add the first amine (R¹-NH₂) (1.1 eq.) dropwise at room temperature (RT).
-
Reaction: Stir the mixture at RT for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the C6-monosubstituted intermediate (2 ).
Step 2: Disubstitution at C2 (Synthesis of Product 3)
-
Setup: Dissolve the purified intermediate 2 (1.0 eq.) in a suitable solvent such as DMF or 1,4-dioxane.
-
Reagents: Add a base (e.g., DIPEA or K₂CO₃) (2.0 eq.) and the second amine (R²-NH₂) (1.5 eq.).
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Monitoring & Purification: Follow the same monitoring, work-up, and purification procedures as described in Step 1 to isolate the final disubstituted product (3 ).
Protocol 3.2: Suzuki-Miyaura Coupling at C6
This protocol details the formation of a C-C bond at one of the chloro-positions. Regioselectivity may vary, but often favors one position under specific conditions, which must be optimized.[7][11]
-
Setup: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine the pyrimidine core 1 (1.0 eq.), the desired arylboronic acid (R¹-B(OH)₂) (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Base: Add an aqueous solution of a base, such as Na₂CO₃ or K₂CO₃ (2.0 M, 2.0 eq.).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 6-18 hours.
-
Monitoring: Monitor by LC-MS for the appearance of the product mass and disappearance of the starting material.
-
Work-up: Cool the reaction to RT and dilute with ethyl acetate. Wash the organic layer with water and then brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the C6-aryl intermediate (4 ). The subsequent C2 position can be further functionalized using SNAr or another cross-coupling reaction like Buchwald-Hartwig amination.[12]
Characterization and Data Analysis
Each newly synthesized compound must be rigorously characterized to confirm its structure and assess its purity before biological testing.
-
¹H and ¹³C NMR: Confirms the covalent structure of the molecule. The disappearance of the proton signal on the pyrimidine ring (if present) and the appearance of new signals corresponding to the introduced substituents are key diagnostic markers.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound, which should typically be >95% for use in biological assays.
Table 1: Representative Data for a Hypothetical SAR Library
| Cmpd ID | R¹ (at C6) | R² (at C2) | Method | Formula Weight | Purity (HPLC) | IC₅₀ (nM) |
| 1 | -Cl | -Cl | - | 237.08 | >98% | >10,000 |
| 3a | -NH(cyclopropyl) | -NH(methyl) | SNAr | 251.32 | 99% | 520 |
| 3b | -morpholino | -NH(methyl) | SNAr | 295.35 | 98% | 250 |
| 5a | -phenyl | -NH(methyl) | Suzuki / BH | 284.35 | 97% | 890 |
| 5b | -pyridin-3-yl | -NH(methyl) | Suzuki / BH | 285.33 | 99% | 450 |
| 5c | -phenyl | -morpholino | Suzuki / BH | 338.41 | 96% | 150 |
Data are hypothetical and for illustrative purposes only.
SAR Logic and the Iterative Design Cycle
The data generated from biological screening (e.g., Table 1) is the foundation of the SAR study. The process is iterative and follows a well-defined cycle.
-
Design: Hypothesize which structural modifications might improve activity. For example, based on the data in Table 1, one might hypothesize that a hydrogen bond acceptor at the C6 position (like the morpholine oxygen in 3b ) is beneficial.
-
Synthesize: Create a new set of compounds based on these hypotheses using the protocols described.
-
Test: Screen the new compounds in the relevant biological assays.
-
Analyze: Correlate the new structural features with biological activity. Did the changes have the desired effect? This analysis informs the next round of design.
This iterative process is the engine of lead optimization in drug discovery.[13]
Conclusion
The this compound scaffold provides a robust and flexible starting point for SAR exploration. By systematically applying validated synthetic methods such as SNAr and palladium-catalyzed cross-coupling, research teams can efficiently generate diverse libraries of novel compounds. Careful characterization and iterative analysis of biological data are critical to translating these synthetic efforts into meaningful insights that guide the development of next-generation therapeutics.
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). pubs.acs.org. Retrieved January 19, 2024, from [Link]
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). . Retrieved January 19, 2024, from [Link]
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Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron, 62(36), 8565-8570. Retrieved from [Link]
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Exploring the Effects of Glycosylation and Etherification of the Side Chains of the Anticancer Drug Mitoxantrone. (2015). ResearchGate. Retrieved from [Link]
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Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). National Institutes of Health. Retrieved from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2024, from [Link]
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Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (n.d.). ResearchGate. Retrieved January 19, 2024, from [Link]
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SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. Retrieved from [Link]
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Marketed pyrimidine scaffold containing drugs. (2024). ResearchGate. Retrieved from [Link]
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One-Pot Double Suzuki Couplings of Dichloropyrimidines. (2006). ResearchGate. Retrieved from [Link]
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Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery. (2022). Bentham Science. Retrieved from [Link]
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New strategies to enhance the efficiency and precision of drug discovery. (2024). National Institutes of Health. Retrieved from [Link]
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Peng, Z. H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(19), 4255–4258. Retrieved from [Link]
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). MDPI. Retrieved from [Link]
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SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). ResearchGate. Retrieved from [Link]
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc.. Retrieved January 19, 2024, from [Link]
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Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). National Institutes of Health. Retrieved from [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Royal Society of Chemistry. Retrieved from [Link]
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Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (2016). National Institutes of Health. Retrieved from [Link]
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Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2013). ResearchGate. Retrieved from [Link]
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Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (2016). National Institutes of Health. Retrieved from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 19, 2024, from [Link]
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Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Retrieved from [Link]
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Application Note: A Scalable and Regioselective Synthesis of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine
Abstract
This document provides a comprehensive guide for the large-scale synthesis, purification, and characterization of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine, a key intermediate in pharmaceutical development. The protocol is designed for researchers, chemists, and process development professionals, emphasizing scalability, safety, and high regioselectivity. We delve into the mechanistic underpinnings of the selective nucleophilic aromatic substitution (SNAr) at the C4 position of 2,4,6-trichloropyrimidine. The guide includes a detailed, step-by-step protocol, critical considerations for process scale-up, robust analytical methods for quality control, and a troubleshooting guide.
Introduction and Scientific Background
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents, including kinase inhibitors and antiviral drugs.[1][2] The title compound, this compound, serves as a versatile building block, with its two remaining chlorine atoms at the C2 and C6 positions acting as handles for subsequent diversification through further substitution reactions.[3]
The synthesis hinges on the reaction of 2,4,6-trichloropyrimidine with 2-methoxyethylamine. A critical aspect of this synthesis is controlling the regioselectivity. The three chlorine atoms on the pyrimidine ring exhibit differential reactivity due to the electronic influence of the ring nitrogens. The chlorine at the C4 position is the most electrophilic and sterically accessible site, making it the primary target for nucleophilic attack.[3][4] This inherent reactivity allows for a highly selective mono-substitution under controlled conditions, which is paramount for ensuring product purity and simplifying downstream processing.
This application note presents a field-proven protocol that leverages this reactivity to achieve a high-yield, scalable synthesis.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
Caption: Overall reaction for the synthesis of the target compound.
The reaction is initiated by the nucleophilic attack of the primary amine of 2-methoxyethylamine on the electron-deficient C4 carbon of the pyrimidine ring. This step forms a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is then restored by the departure of the chloride leaving group. A mild inorganic base, such as potassium carbonate, is used to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.[3]
Critical Considerations for Large-Scale Synthesis
Transitioning from a lab-scale (grams) to a large-scale (kilograms) process introduces challenges that must be proactively managed.[5]
-
Mass and Heat Transfer: In larger reactors, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, which can lead to the formation of impurities, including di-substituted products. The reactor must be equipped with an appropriate agitator and baffle system to ensure homogeneity.[5]
-
Exotherm Control: The SNAr reaction is exothermic. On a large scale, the heat generated can accelerate the reaction rate uncontrollably, posing a significant safety risk. The protocol must incorporate a controlled addition of the nucleophile (2-methoxyethylamine) and ensure the reactor's cooling system is capable of dissipating the generated heat effectively.[5]
-
Raw Material Quality: The purity of starting materials is critical at scale. Trace impurities in 2,4,6-trichloropyrimidine or the amine can act as catalysts for side reactions, complicating purification and reducing yield.[5]
-
Work-up and Isolation: Quenching the reaction mixture in water on a large scale requires careful management due to the volume and potential for splashing. The filtration and drying of large quantities of product also require appropriate industrial equipment (e.g., filter press, vacuum oven) to be performed efficiently and safely.
Detailed Experimental Protocol
This protocol is optimized for a 1 kg scale production.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 2,4,6-Trichloropyrimidine | >98% Purity | Sigma-Aldrich |
| 2-Methoxyethylamine | >99% Purity | Acros Organics |
| Potassium Carbonate (K₂CO₃) | Anhydrous, fine powder | Fisher Scientific |
| Dimethylformamide (DMF) | Anhydrous, <50 ppm H₂O | J.T.Baker |
| Ethyl Acetate | ACS Grade | VWR |
| Deionized Water | N/A | In-house |
| 20 L Jacketed Glass Reactor | Mechanical stirrer, condenser, temp probe, addition funnel | Buchi |
| Filtration Apparatus | 20 L Nutsche filter-dryer or equivalent | N/A |
| Rotary Evaporator | 20 L capacity | Heidolph |
| Vacuum Oven | N/A | N/A |
Safety Precautions
-
2,4,6-Trichloropyrimidine: This compound is a lachrymator and is irritating to the eyes, respiratory system, and skin.[6] It is classified as WHMIS D2B in Canada.[6] Handle only in a well-ventilated fume hood.
-
2-Methoxyethylamine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.
-
DMF: A known reproductive toxin. Avoid inhalation and skin contact.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[6][7] An eyewash station and safety shower must be readily accessible.[6]
Step-by-Step Synthesis Procedure
Caption: Step-by-step workflow for the large-scale synthesis.
-
Reactor Setup: Assemble a 20 L jacketed glass reactor equipped with a mechanical stirrer, condenser, nitrogen inlet, thermocouple, and a pressure-equalizing addition funnel. Ensure the system is dry and purge with nitrogen for 30 minutes.
-
Reagent Charging: Charge the reactor with 2,4,6-trichloropyrimidine (1.00 kg, 5.45 mol), anhydrous potassium carbonate (1.51 kg, 10.9 mol, 2.0 eq), and anhydrous DMF (5.0 L).
-
Initiation: Begin stirring and gently heat the slurry to 40-50°C to ensure good mixing.
-
Controlled Addition: Slowly add 2-methoxyethylamine (0.45 kg, 5.99 mol, 1.1 eq) via the addition funnel over a period of 2-3 hours. Causality: A slow addition rate is crucial for controlling the reaction exotherm. Monitor the internal temperature closely and use the reactor cooling jacket to maintain the temperature below 60°C.
-
Reaction Drive: After the addition is complete, maintain the reaction mixture at 50-55°C for an additional 4-6 hours, or until reaction completion is confirmed.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC. The reaction is considered complete when the starting 2,4,6-trichloropyrimidine is no longer detectable.
-
Work-up (Quench): Once complete, cool the reaction mixture to room temperature (20-25°C). In a separate vessel, prepare 20 L of cold deionized water. Slowly pour the reaction mixture into the cold water with vigorous stirring. A precipitate will form.
-
Isolation: Stir the aqueous slurry for 30 minutes, then collect the solid product by filtration using a Nutsche filter.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 5 L) to remove DMF and inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is approximately 1.0-1.1 kg (82-90%).
Characterization and Quality Control
The identity and purity of the final product must be confirmed using standard analytical techniques.
| Parameter | Method | Specification / Expected Result |
| Appearance | Visual | White to off-white solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Spectra consistent with the structure |
| Purity | HPLC-UV (254 nm) | >98.5% |
| Melting Point | Capillary MP | ~105-108 °C |
| Residual Solvent | GC-HS | DMF < 880 ppm |
¹H NMR (400 MHz, CDCl₃): δ 6.25 (s, 1H, Ar-H), 5.60 (br s, 1H, NH), 3.65 (q, J = 5.2 Hz, 2H, CH₂N), 3.55 (t, J = 5.2 Hz, 2H, CH₂O), 3.38 (s, 3H, OCH₃).
Mass Spec (ESI+): m/z 222.0 [M+H]⁺, 224.0 [M+H+2]⁺ (characteristic dichloro isotopic pattern).
HPLC Method:
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: Gradient of acetonitrile and water.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 254 nm.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction; loss of product during work-up. | Ensure reaction goes to completion via HPLC monitoring. Avoid excessively high temperatures. Ensure pH is near neutral before filtration to prevent product loss. |
| Impurity Detected (Di-substitution) | Poor temperature control (runaway reaction); incorrect stoichiometry. | Improve exotherm management by slowing the addition rate of the amine. Ensure no more than 1.1 equivalents of amine are used. |
| Product is Oily or Gummy | Incomplete drying; residual DMF. | Wash the filter cake thoroughly with copious amounts of water. Increase drying time/temperature in the vacuum oven. |
| Slow Reaction Rate | Low reaction temperature; poor quality reagents. | Ensure the internal temperature is maintained at 50-55°C. Use anhydrous solvent and high-purity starting materials. |
Conclusion
This application note provides a robust, scalable, and safe protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and implementing critical process controls, particularly regarding temperature and mixing, researchers and drug development professionals can reliably produce this valuable intermediate in high yield and purity. The analytical methods described herein provide a framework for stringent quality control, ensuring the material is suitable for subsequent stages of pharmaceutical research and development.
References
- Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. Cole-Parmer. [URL: https://www.coleparmer.com/msds/63220_msds.pdf]
- SAFETY DATA SHEET - 2,4,6-Trichloropyrimidine. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/S25239A.pdf]
- 2,4,6-Trichloropyrimidine 97 3764-01-0. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/t56200]
- 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/77378]
- 2,4,6-Trichloropyrimidine. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR5063_msds.pdf]
- Addressing challenges in the scale-up synthesis of pyrimidine compounds. Benchchem. [URL: https://www.benchchem.com/technical-support/addressing-challenges-in-the-scale-up-synthesis-of-pyrimidine-compounds]
- Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine. Benchchem. [URL: https://www.benchchem.com/technical-support/synthesis-of-4-amino-2-6-dichloropyrimidine]
- This compound. BLDpharm. [URL: https://www.bldpharm.com/products/879609-73-1.html]
- This compound. Benchchem. [URL: https://www.benchchem.com/product/bbl001848]
- Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/understanding-the-synthesis-and-applications-of-2-4-6-trichloropyrimidine-1049219.html]
- Recent Advances in Pyrimidine-Based Drugs. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8537500/]
- Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-1-Use-of-2-4-6-trichloropyrimidine-as-a-core-scaffold-Reagents-and-Conditions_fig1_224851214]
- 2,4,6-Trichloropyrimidine. Reaction with Anilines. ResearchGate. [URL: https://www.researchgate.net/publication/233010793_246-Trichloropyrimidine_Reaction_with_Anilines]
- Application Notes and Protocols: Synthesis of 4-Amino-2,6-dichloropyrimidine from 4-aminouracil. Benchchem. [URL: https://www.benchchem.
- A Comparative Guide to Analytical Techniques for the Characterization of 2,6-dichloro-4-phenylpyridine. Benchchem. [URL: https://www.benchchem.
- 2,6-DICHLORO-N,N-DIETHYLPYRIMIDIN-4-AMINE synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/78418-15-2.htm]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Use of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine as a Selective Kinase Chemical Probe: Application Notes and Protocols
Introduction: Unveiling a Novel Chemical Tool for Kinase Biology
The study of cellular signaling pathways, particularly those governed by protein kinases, is fundamental to understanding human health and disease. Dysregulation of kinase activity is a known driver of numerous pathologies, including cancer and inflammatory disorders.[1] Chemical probes, small molecules that selectively modulate the function of a specific protein target, are indispensable tools for dissecting these complex signaling networks. Here, we introduce 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine , a novel chemical probe designed for the selective inhibition of a key signaling kinase (hereafter referred to as "Target Kinase X" for illustrative purposes).
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a chemical probe. We will delve into its mechanism of action, provide detailed protocols for its characterization and use in cellular systems, and offer insights into the interpretation of experimental data. The unique structural features of this pyrimidine derivative, including its dichlorinated core and methoxyethyl side chain, are anticipated to confer high potency and selectivity, making it an ideal tool for elucidating the cellular functions of Target Kinase X.[2]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a chemical probe is paramount for its effective application. This compound is a halogenated pyrimidine with the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C₇H₉Cl₂N₃O | [2] |
| Molecular Weight | 222.07 g/mol | [2] |
| Chemical Class | Halogenated Pyrimidine | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and ethanol |
The electron-withdrawing nature of the two chlorine atoms on the pyrimidine ring enhances the electrophilic character of the molecule, a feature often associated with potent kinase inhibition.[2] The methoxyethyl group contributes to its solubility and potential for forming key interactions within the kinase active site.[2]
Mechanism of Action: Targeting the Kinase ATP-Binding Site
This compound is hypothesized to function as an ATP-competitive inhibitor of Target Kinase X. This mechanism involves the binding of the probe to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates. The pyrimidine core is a common scaffold in kinase inhibitors, known to form hydrogen bonds with the hinge region of the kinase domain.[3]
To validate this proposed mechanism and characterize the probe's efficacy, two primary experimental approaches are recommended: an in vitro kinase activity assay to determine potency (IC50) and a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against Target Kinase X. The assay measures the amount of ADP produced in the kinase reaction, which is proportional to kinase activity.
Materials:
-
This compound
-
Recombinant Target Kinase X
-
Kinase substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
DMSO
-
96-well or 384-well white, flat-bottom plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point serial dilution (1:3) in DMSO, starting from 1 mM. Prepare a "no inhibitor" control with DMSO only.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of Target Kinase X (at a pre-determined optimal concentration) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction: Add 5 µL of a pre-mixed substrate/ATP solution to each well to start the reaction. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Expected Results:
A successful experiment will yield a dose-dependent inhibition of Target Kinase X activity. The IC50 value provides a quantitative measure of the probe's potency. For a potent probe, an IC50 in the low nanomolar range is expected.
| Kinase Target | This compound IC50 (nM) [Exemplar] | Staurosporine IC50 (nM) [Exemplar] |
| Target Kinase X | 15 | 5 |
| Kinase Y (related) | 250 | 10 |
| Kinase Z (unrelated) | >10,000 | 20 |
Staurosporine, a non-selective kinase inhibitor, is used as a positive control.
Caption: Workflow for the in vitro kinase activity assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a chemical probe binds to its intended target within the complex environment of a living cell.[4][5] The principle is that ligand binding stabilizes a protein, leading to a higher melting temperature.[6][7] This change in thermal stability is detected by Western blotting.[5]
Materials:
-
Cell line expressing Target Kinase X
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against Target Kinase X
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with this compound at a desired concentration (e.g., 1 µM) or with DMSO as a vehicle control for 1-2 hours.
-
-
Heat Shock:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by adding lysis buffer and performing three freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Transfer the supernatant (soluble protein fraction) to new tubes and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Target Kinase X overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative band intensity against the temperature for both the DMSO-treated and probe-treated samples to generate melting curves.
-
A shift in the melting curve to higher temperatures in the presence of the probe indicates target engagement.
-
Expected Results:
In the presence of this compound, the melting curve for Target Kinase X should shift to the right, indicating an increase in its thermal stability upon probe binding. This provides strong evidence of target engagement in a cellular context.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Data Interpretation and Best Practices
-
Selectivity Profiling: To establish the selectivity of this compound, it is crucial to perform kinase profiling against a broad panel of kinases. A highly selective probe will show potent inhibition of Target Kinase X with significantly weaker or no activity against other kinases.
-
Cellular Potency: The concentration of the probe used in cellular assays should be informed by its in vitro IC50 value. Typically, a concentration 10-100 fold higher than the IC50 is a good starting point for cellular experiments.
-
Negative Control: The use of a structurally similar but biologically inactive analog of the probe is highly recommended to control for off-target effects.
-
Orthogonal Assays: To further validate the on-target effects of the probe, consider using orthogonal approaches such as target knockdown (e.g., siRNA or CRISPR) to see if the observed phenotype is recapitulated.
Conclusion
This compound represents a promising chemical probe for the study of Target Kinase X. Its pyrimidine scaffold suggests a favorable interaction with the kinase hinge region, and the protocols outlined in this document provide a robust framework for its characterization and application. By combining in vitro potency determination with in-cell target engagement confirmation, researchers can confidently employ this probe to dissect the role of Target Kinase X in cellular signaling and disease.
References
-
Xue, Y., Mu, S., Sun, P., Sun, Y., Liu, N., Sun, Y., Wang, L., Zhao, D., & Cheng, M. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1316-1331. [Link]
- Reinhard, F. B. M., et al. (2015). CETSA-based target engagement of taxanes in cells.
-
ChemRxiv. (2021). Strategy for lead identification for understudied kinases. [Link]
-
Al-Hosaini, K., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2488-2501. [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
-
Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(15), 5547-5558. [Link]
-
ResearchGate. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. [Link]
-
Peng, Y., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols, 3(2), 101413. [Link]
-
MDPI. (2020). Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827. [Link]
-
Lee, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11263-11285. [Link]
-
ResearchGate. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. [Link]
-
MDPI. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]
-
MDPI. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 879609-73-1 | Benchchem [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in this synthetic procedure. We will address common issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting.
The synthesis of this key intermediate relies on a nucleophilic aromatic substitution (SNAr) reaction. The primary challenge lies in achieving high regioselectivity and overall yield by selectively substituting the chlorine atom at the C4 position of the pyrimidine ring over the C2 and C6 positions.[1][2]
Core Synthesis Overview
The reaction involves the nucleophilic attack of 2-methoxyethylamine on the electron-deficient 2,4,6-trichloropyrimidine ring. The C4 and C6 positions are electronically equivalent and more activated towards nucleophilic attack than the C2 position.[1]
Caption: Overall reaction scheme for the synthesis.
Troubleshooting Guide & FAQs
Question 1: My overall yield is consistently low. What are the primary factors to investigate?
Low yield is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis. The following flowchart outlines a logical troubleshooting sequence.
Caption: Systematic workflow for troubleshooting low yield.
In-depth analysis:
-
Reagent Quality :
-
2,4,6-Trichloropyrimidine (TCP) : This reagent can degrade upon prolonged exposure to moisture. Ensure it is used from a tightly sealed container.
-
2-Methoxyethylamine : Amines can oxidize over time. Using freshly distilled or a recently purchased bottle is recommended.
-
Solvent : The use of anhydrous polar aprotic solvents like DMF or acetonitrile is critical. Water can compete as a nucleophile, leading to undesired pyrimidinone byproducts.
-
-
Stoichiometry :
-
A slight excess of the amine (1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess can promote the formation of disubstituted byproducts.[3]
-
The base should be present in at least stoichiometric amounts to neutralize the HCl generated during the reaction. An excess (e.g., 2.0 equivalents) is often used to ensure the reaction medium does not become acidic, which can protonate the amine nucleophile, rendering it unreactive.[4]
-
-
Reaction Conditions :
-
Temperature : High temperatures can lead to the formation of multiple byproducts.[5] A controlled temperature is essential for selectivity. For this reaction, a range of room temperature to 60°C is typically effective.
-
Reaction Time : The reaction should be monitored by TLC or HPLC to determine completion. Insufficient reaction time will leave starting material, while excessively long times can promote side reactions.
-
Question 2: I'm observing significant side products, particularly the 2-substituted isomer and/or disubstituted products. How can I improve regioselectivity?
This is a classic challenge in pyrimidine chemistry. The electronic properties of the ring dictate that the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position. However, reaction conditions can erode this inherent selectivity.
Caption: Competing reaction pathways for amination.
Strategies for Improving C4 Selectivity:
-
Temperature Control : This is the most critical parameter. Running the reaction at room temperature or slightly elevated temperatures (e.g., 40-50°C) favors the kinetically preferred C4 substitution. Higher temperatures provide enough energy to overcome the activation barrier for C2 substitution and can lead to disubstitution.[5]
-
Controlled Addition : Adding the 2-methoxyethylamine solution slowly to the reaction mixture containing 2,4,6-trichloropyrimidine helps maintain a low instantaneous concentration of the nucleophile, which suppresses the formation of disubstituted products.
-
Choice of Base : Using a mild, heterogeneous base like potassium carbonate (K₂CO₃) is often preferred over strong, soluble organic bases like triethylamine (Et₃N) or DIPEA. Strong bases can sometimes increase the rate of side reactions.[4]
| Parameter | Condition for High C4 Selectivity | Condition Leading to Side Products | Rationale |
| Temperature | Room Temperature to 50°C | > 80°C or Reflux | Lower temperature favors the kinetically controlled C4 product.[5] |
| Amine Equiv. | 1.0 - 1.2 equivalents | > 1.5 equivalents | Minimizes the chance of a second substitution on the mono-aminated product. |
| Base | Mild Inorganic (K₂CO₃, NaHCO₃) | Strong Organic (Et₃N, DBU) | A mild base effectively scavenges HCl without promoting undesired pathways.[4] |
| Solvent | Polar Aprotic (DMF, ACN) | Polar Protic (Ethanol, IPA) | Protic solvents can solvate and deactivate the nucleophile, potentially requiring harsher conditions.[6][7] |
Question 3: What is the optimal choice of base and solvent for this reaction, and why?
Solvent Selection:
The choice of solvent is crucial for SNAr reactions. Polar aprotic solvents are generally the best choice.
-
Polar Aprotic Solvents (Recommended) : Examples include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN). These solvents can dissolve the reactants but do not strongly solvate the amine nucleophile. This leaves the nucleophile "free" and highly reactive, allowing the reaction to proceed under milder conditions.[8]
-
Polar Protic Solvents (Less Ideal) : Examples include water, ethanol, and isopropanol. These solvents contain acidic protons that can form strong hydrogen bonds with the amine nucleophile. This "caging" effect stabilizes and deactivates the nucleophile, slowing the reaction rate and often requiring higher temperatures, which can compromise selectivity.[7][9]
Base Selection:
The primary role of the base is to neutralize the HCl generated during the substitution. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Mild Inorganic Bases (Recommended) : Potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃) are excellent choices. They are sufficiently basic to scavenge HCl but are generally not reactive enough to cause significant side reactions.[3] Their often limited solubility can also be an advantage, providing a "buffering" effect that prevents the reaction medium from becoming too basic.[4]
-
Tertiary Amine Bases : Triethylamine (Et₃N) and N,N-Diisopropylethylamine (DIPEA) can also be used. However, they can sometimes lead to the formation of colored impurities and may be more difficult to remove during workup.
Question 4: Can you provide a detailed, optimized protocol for the synthesis?
This protocol is designed to maximize yield and selectivity based on established principles.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4,6-Trichloropyrimidine (TCP) (1.0 eq)
-
2-Methoxyethylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,4,6-trichloropyrimidine and anhydrous potassium carbonate.
-
Solvent Addition : Add anhydrous DMF (approx. 5-10 mL per gram of TCP). Stir the suspension under a nitrogen atmosphere.
-
Nucleophile Addition : In a separate flask, dissolve 2-methoxyethylamine in a small amount of anhydrous DMF. Add this solution dropwise to the stirred suspension of TCP over 30-60 minutes at room temperature. An ice bath can be used to control any initial exotherm.
-
Reaction : After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC (e.g., every 1-2 hours). If the reaction is slow, it can be gently heated to 40-50°C.
-
Workup : Once the starting material (TCP) is consumed, cool the reaction to room temperature. Pour the reaction mixture into a beaker containing ice water. This will precipitate the product and dissolve the inorganic salts.
-
Isolation : Stir the aqueous suspension for 30 minutes. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual DMF and salts.
-
Drying : Dry the product under vacuum to a constant weight.
Question 5: What are the best practices for the purification and characterization of the final product?
Often, the product precipitated during the workup is of sufficient purity for subsequent steps. However, if side products are present, further purification is necessary.
-
Purification Methods :
-
Recrystallization : If a solid is obtained, recrystallization is the preferred method for purification on a larger scale. A solvent system like ethanol/water or ethyl acetate/hexanes can be effective.
-
Silica Gel Chromatography : For smaller scales or to remove closely related impurities, column chromatography is the most effective method. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
-
Characterization :
-
¹H NMR : Expect to see characteristic peaks for the methoxy group (~3.3 ppm), the methylene groups of the ethyl chain (~3.5-3.7 ppm), a singlet for the remaining pyrimidine proton, and a broad peak for the N-H proton.
-
Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M+) corresponding to the product's molecular weight (222.07 g/mol ), with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).
-
Melting Point : A sharp melting point indicates high purity.
-
References
-
Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine . The Journal of Organic Chemistry. [Link]
-
2,4,6-Trichloropyrimidine. Reaction with Anilines . ResearchGate. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine . Organic Letters. [Link]
-
Solvent Effects in Nucleophilic Substitution . Chemistry LibreTexts. [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines . National Institutes of Health (NIH). [Link]
-
Nucleophilic Substitution Reactions Solvent Effects . St. Paul's Cathedral Mission College. [Link]
-
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines . ResearchGate. [Link]
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1 . Course Hero. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions . National Institutes of Health (NIH). [Link]
-
Solvent Effects - aliphatic nucleophilic substitution . College of Saint Benedict and Saint John's University. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles . PubMed. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity . Chemistry Stack Exchange. [Link]
-
Amination products of chloropyrazine and 2-chloropyrimidine . ResearchGate. [Link]
- Regioselective preparation of substituted pyrimidines.
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate . Journal of the Chemical Society C: Organic. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines . American Chemical Society. [Link]
-
Nucleophilic aromatic substitution . Wikipedia. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 879609-73-1 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 8. users.wfu.edu [users.wfu.edu]
- 9. spcmc.ac.in [spcmc.ac.in]
Technical Support Center: Dichloropyrimidine Amination
Welcome to the technical support center for dichloropyrimidine amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, providing you with the expertise to troubleshoot and optimize your experiments effectively.
Introduction: The Challenge of Selectivity
Dichloropyrimidines are fundamental building blocks in medicinal chemistry, forming the core of numerous therapeutic agents. Their amination, typically proceeding through a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig coupling, is a cornerstone of drug discovery. However, the presence of two reactive chloro groups introduces significant challenges, primarily centered around achieving the desired regioselectivity and minimizing side reactions. This guide provides a framework for understanding and controlling these reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the amination of dichloropyrimidines.
Q1: What are the most common side reactions in dichloropyrimidine amination?
The most prevalent side reactions include:
-
Formation of regioisomers: A mixture of C4- and C2-aminated products is a frequent outcome, often with difficult separation.[1][2]
-
Bis-amination: The substitution of both chlorine atoms, particularly when using primary amines or forcing reaction conditions.[1]
-
Hydrolysis: Displacement of a chloro group by water or hydroxide ions, especially under basic conditions, leading to the formation of hydroxypyrimidines.[3]
-
Solvolysis: In alcoholic solvents, alkoxide ions generated in the presence of a base can displace a chloro group, resulting in ether byproducts.[4][5]
Q2: Which position on 2,4-dichloropyrimidine is more reactive and why?
Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position.[2][6] This is attributed to the greater electron deficiency at C4, making it more electrophilic. However, this inherent reactivity can be modulated by various factors.
Q3: How can I influence the C4 vs. C2 selectivity?
Several factors can be manipulated to control the regioselectivity:[2]
-
Ring Substituents: An electron-withdrawing group (EWG) at the C5 position enhances the natural preference for C4 substitution.[7][8][9] Conversely, an electron-donating group (EDG) at the C6 position can favor substitution at the C2 position.[2]
-
Nucleophile Choice: While most amines favor C4, certain nucleophiles, like tertiary amines, can exhibit high selectivity for the C2 position, especially with a C5-EWG.[7][8][9][10][11]
-
Reaction Conditions: The choice of solvent, base, and temperature is critical. For example, using LiHMDS as a base in THF can significantly improve C4 selectivity for secondary amines.[1]
-
Catalysis: Palladium-catalyzed Buchwald-Hartwig amination has been shown to strongly favor the formation of the C4-substituted product.[1][2]
Q4: I'm struggling with bis-amination. How can I promote mono-amination?
To favor the mono-aminated product, consider the following:
-
Stoichiometry: Carefully control the amount of the amine nucleophile, typically using a slight excess (1.0-1.2 equivalents).
-
Temperature: Lowering the reaction temperature can often improve selectivity for the mono-substituted product.[2]
-
Reaction Monitoring: Closely monitor the reaction's progress using TLC or LC-MS and stop it once the desired product is maximized to prevent further reaction.[2]
Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter.
Problem 1: Poor Regioselectivity (Mixture of C4 and C2 Isomers)
This is a classic challenge in dichloropyrimidine chemistry. The following workflow can help you optimize for the desired isomer.
Logical Troubleshooting Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine
Welcome to the technical support center for 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine (CAS 879609-73-1). This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing and purifying this critical intermediate. As a halogenated pyrimidine, this compound is a versatile building block, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2] However, its synthesis via the nucleophilic aromatic substitution (SNAr) on 2,4,6-trichloropyrimidine presents several distinct purification challenges.
This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The primary impurities originate from the reaction of 2,4,6-trichloropyrimidine with 2-methoxyethylamine. The key to successful purification is understanding what these byproducts are and how they behave chromatographically.
-
Isomeric Impurity (4,6-dichloro-N-(2-methoxyethyl)pyrimidin-2-amine): While the C4 position of 2,4,6-trichloropyrimidine is generally more reactive to nucleophilic attack, substitution at the C2 position can occur, leading to a difficult-to-separate isomer.[3][4]
-
Di-substituted Byproduct: Reaction of a second molecule of 2-methoxyethylamine at the remaining reactive chlorine site (C2) results in a higher molecular weight, more polar impurity.
-
Hydrolysis Products: Dichloropyrimidines are susceptible to hydrolysis, especially during aqueous workups or on silica gel if acidic or basic conditions are not controlled. This can lead to the formation of 2-chloro-6-hydroxy- or 4-chloro-6-hydroxy- pyrimidine derivatives.[5][6]
-
Unreacted Starting Material: Incomplete reactions will leave residual 2,4,6-trichloropyrimidine, which is less polar than the desired product.[7]
-
Reagent-Related Impurities: Residual phosphorus-containing species (from the synthesis of the trichloropyrimidine starting material using POCl₃) can sometimes persist.[8][9]
Q2: What is the stability profile of this compound?
A2: The stability is a critical factor during both workup and storage. Based on data from analogous dichloropyrimidine compounds, the following should be considered:
-
pH Stability: The compound is susceptible to hydrolysis under both strongly acidic and basic conditions, which can catalyze the replacement of chloro groups with hydroxyl groups. It is crucial to maintain a near-neutral pH during aqueous extractions and to use neutralized silica gel for chromatography if hydrolysis is observed.
-
Thermal Stability: As a solid, the compound exhibits good thermal stability. However, prolonged heating in solution, especially in protic solvents, can accelerate degradation.
-
Photostability: Related compounds are noted to be sensitive to light.[10] Therefore, it is best practice to store the compound in a dark, cool place and protect reaction mixtures from direct light.
Q3: Which solvents are most effective for purification and analysis?
A3: Solubility is key for choosing the right solvents for chromatography, recrystallization, and analysis.
-
Good Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN), and Dimethylformamide (DMF). A related compound, 4-amino-2,6-dichloropyrimidine, is soluble in DMF and methanol.[11]
-
Moderate to Low Solubility: Toluene, Hexanes/Heptanes, Diethyl Ether.
-
Poor Solubility: Water.[11]
For column chromatography, solvent systems are typically based on gradients of ethyl acetate in a non-polar solvent like hexanes or heptane.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process.
Issue 1: My final product is contaminated with an isomer that co-elutes during column chromatography.
-
Probable Cause: Lack of complete regioselectivity during the SNAr reaction, leading to the formation of 4,6-dichloro-N-(2-methoxyethyl)pyrimidin-2-amine. The similar polarity of the C4 and C2 isomers makes separation on silica gel challenging.[4][12]
-
Recommended Action:
-
Optimize Chromatography: The key is to screen different solvent systems to maximize the difference in retention factor (ΔRf). A shallow gradient and a high-efficiency silica gel (smaller particle size) can improve resolution. Consider switching to a different stationary phase, such as alumina or a bonded phase (e.g., diol, cyano), if silica is ineffective.
-
Preparative HPLC: For obtaining highly pure material, reversed-phase preparative HPLC is an excellent, albeit more costly, option.[13]
-
Recrystallization: If the isomeric impurity is present at a low level (<10%), a carefully selected recrystallization can be highly effective. Screen various solvent systems (e.g., Ethyl Acetate/Hexane, Toluene, Ethanol/Water) to find one where the desired product has high solubility in the hot solvent and low solubility when cold, while the impurity remains in the mother liquor.
-
Issue 2: My LC-MS analysis shows a significant peak with a mass corresponding to a di-substituted product.
-
Probable Cause: The stoichiometry or reaction conditions favored a second nucleophilic substitution. This often occurs if the amine is used in large excess or if the reaction temperature is too high or the time too long.
-
Recommended Action:
-
Modify Reaction Conditions: Use a controlled amount of 2-methoxyethylamine (e.g., 1.0-1.1 equivalents). Consider a "reverse addition" protocol where the trichloropyrimidine solution is added slowly to the amine solution to maintain a low concentration of the nucleophile.
-
Purification Strategy: The di-substituted product is significantly more polar than the mono-substituted product due to the additional amine group. It should be easily separable by standard silica gel column chromatography. Use a solvent system where the desired product has an Rf of ~0.3-0.4 for optimal separation.
-
Issue 3: I'm observing product degradation (new, more polar spots on TLC) during my column chromatography run.
-
Probable Cause: Hydrolysis of the chloro groups on the acidic surface of the silica gel.[6] This is exacerbated by long residence times on the column and the use of protic solvents like methanol in the mobile phase.
-
Recommended Action:
-
Neutralize Silica Gel: Prepare a slurry of silica gel in your mobile phase and add ~1% triethylamine (or another volatile base like pyridine) relative to the solvent volume. Swirl well before packing the column. This deactivates the acidic sites.
-
Use Aprotic Solvents: Avoid using methanol as a co-solvent if possible. If higher polarity is needed, acetone or acetonitrile are better alternatives to highly protic solvents.
-
Perform Flash Chromatography: Work quickly. Flash chromatography minimizes the contact time between your compound and the stationary phase, reducing the opportunity for degradation.[13]
-
Diagnostic Workflow for Impurity Removal
The following diagram outlines a logical workflow for identifying and addressing common purification challenges.
Caption: Troubleshooting workflow for purifying this compound.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This is the most common method for purifying gram-to-multigram quantities of the target compound.[13]
-
Solvent System Selection:
-
On an analytical TLC plate (silica gel), spot your crude material.
-
Develop the plate in various ratios of Ethyl Acetate (EtOAc) in Hexane (or Heptane).
-
The ideal solvent system will give your desired product a Retention Factor (Rf) of 0.3-0.4 . This provides the best balance for good separation and a reasonable run time.
-
Example: A 20% EtOAc/Hexane system might be a good starting point.
Potential Impurity Expected Polarity vs. Product Expected Rf in EtOAc/Hexane 2,4,6-Trichloropyrimidine Less Polar Higher Rf Isomeric Product Similar Polarity Similar Rf (challenge) Di-substituted Product More Polar Lower Rf Hydrolysis Product Much More Polar Very Low Rf (may not move from baseline) -
-
Column Packing (Slurry Method):
-
Choose an appropriate size column for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
In a beaker, make a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 5% EtOAc/Hexane).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, allowing excess solvent to drain until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively (for better resolution): Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to create a "dry load." Carefully add this dry powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity mobile phase.
-
Gradually increase the polarity (step gradient or linear gradient) based on your TLC analysis. For example, start with 5% EtOAc, then move to 10%, 15%, 20%, etc.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
-
Protocol 2: Recrystallization
This method is ideal for final polishing to remove small amounts of impurities, especially isomers, if a suitable solvent system can be found.[13]
-
Solvent Screening:
-
Place a small amount of your semi-pure material (~20-50 mg) into several test tubes.
-
Add a few drops of different single solvents (e.g., Toluene, Isopropanol, Acetonitrile) or solvent mixtures (e.g., EtOAc/Hexane, DCM/Heptane) to each tube.
-
Heat the tubes in a water or sand bath until the solid dissolves completely.
-
Allow the tubes to cool slowly to room temperature, then place them in an ice bath.
-
A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and forms well-defined crystals upon cooling.
-
-
Recrystallization Procedure:
-
Dissolve the crude material in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper.[13]
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Dry the purified crystals under vacuum.
-
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine Derivatives.
- Benchchem. (n.d.). In-Depth Technical Guide on 4-Amino-2,6-dichloropyrimidine: Solubility and Stability.
- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
- Benchchem. (n.d.). This compound.
- Benchchem. (n.d.). Stability issues of 2-Amino-4,6-dichloropyrimidine-13C2 in solution.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 5,6-Dichloropyrimidine-2,4-diol Starting Materials.
- Guidechem. (n.d.). What is the synthesis method for 4-Amino-2,6-dichloropyrimidine?
- Google Patents. (n.d.). US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine.
- ResearchGate. (n.d.). 2,4,6-Trichloropyrimidine. Reaction with Anilines.
- BLDpharm. (n.d.). This compound.
- Benchchem. (n.d.). Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center.
- NIH Public Access. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Pyrimidines.
Sources
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- 2. 879609-73-1|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 9. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Dichloropyrimidine Substitution Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for dichloropyrimidine substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of nucleophilic aromatic substitution (SNAr) on dichloropyrimidine cores. Dichloropyrimidines are fundamental building blocks in medicinal chemistry, prized for their role in constructing a vast array of biologically active molecules.[1][2] However, controlling the regioselectivity and minimizing side reactions can be a significant challenge.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you achieve higher yields, predictable selectivity, and cleaner reaction profiles in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the substitution of dichloropyrimidines.
Q1: Why is my reaction yield consistently low or showing no conversion? Low or no conversion can stem from several factors including insufficiently reactive nucleophiles, low reaction temperatures, or the use of inappropriate solvents or bases.[3] Ensure your nucleophile is strong enough for the substitution, and consider systematically screening different solvents and bases to find the optimal conditions for your specific substrate.[3]
Q2: I'm getting a mixture of C2 and C4 substituted isomers that are difficult to separate. How can I improve selectivity? This is a very common problem.[3] The chlorine at the C4 position is generally more reactive than at the C2 position.[3][4][5] However, this selectivity is not absolute and can be influenced by reaction conditions and substituents on the pyrimidine ring.[3][4] To favor C4 substitution, conditions like n-butanol with DIPEA have proven effective.[5] For enhancing C2 selectivity, different strategies, such as using tertiary amine nucleophiles or specific acidic conditions, may be necessary.[4][6][7]
Q3: My reaction is producing a significant amount of di-substituted product when I'm targeting mono-substitution. How can I control this? Over-reaction to the di-substituted product is often a result of using too large an excess of the nucleophile or running the reaction for too long. Carefully control the stoichiometry of your nucleophile (a slight excess is common) and monitor the reaction progress closely using TLC or LC-MS to stop it once the desired mono-substituted product is maximized.[3] Lowering the reaction temperature can also improve selectivity.[3]
Q4: Are there specific conditions to favor the less common C2 substitution? Yes. While C4 is typically more reactive, C2 substitution can be favored under certain conditions. The presence of an electron-donating group (e.g., OMe, NHMe) at the C6 position can reverse the usual selectivity and promote substitution at the C2 position.[4][8][9] Additionally, tertiary amine nucleophiles have been shown to exhibit excellent selectivity for the C2 position, especially when an electron-withdrawing group is present at C5.[4][6][7][10]
Q5: What is the best way to purify my substituted pyrimidine product? Purification is a critical step to remove unreacted starting materials, reagents, and byproducts.[11] Common techniques include:
-
Recrystallization: A cost-effective method for solid compounds. The choice of solvent is key; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.[11]
-
Flash Column Chromatography: Widely used for separating compounds based on polarity, typically using silica gel.[11]
-
Preparative HPLC: A high-resolution technique ideal for obtaining highly pure compounds, especially for challenging separations.[11]
Section 2: In-Depth Troubleshooting Guides
Issue 1: Low Yield & Incomplete Conversion
Low yields are a frequent hurdle. The following workflow can help diagnose and solve the underlying cause.
Caption: Decision tree for troubleshooting low reaction yields.
-
Purity of Reagents: Impurities in starting materials, solvents, or reagents can inhibit the reaction.[12] Always use reagents of appropriate purity and ensure solvents are anhydrous if the reaction is moisture-sensitive.[13]
-
Nucleophile Reactivity: The nucleophilicity of the attacking species is paramount. If you are using a weak nucleophile (e.g., an aniline with electron-withdrawing groups), you may need more forcing conditions or a catalytic approach.
-
Reaction Temperature: SNAr reactions often have a significant activation energy barrier. If the reaction is sluggish at room temperature, gradually increase the heat. However, be aware that excessive heat can lead to side product formation.[3]
-
Solvent & Base Selection: The choice of solvent and base is critical.[3] Polar aprotic solvents like DMF, DMSO, or NMP are often preferred as they can accelerate SNAr reactions.[14][15] The base should be strong enough to deprotonate the nucleophile (if necessary) but not so strong that it causes unwanted side reactions. A systematic screening of different combinations is often the most effective approach.[16]
Issue 2: Poor Regioselectivity (C2 vs. C4 Isomers)
Controlling regioselectivity is central to the successful synthesis of dichloropyrimidine derivatives. The C4 position is generally more electrophilic and thus more reactive towards nucleophiles.[3][4][5] This preference is due to the electronic properties of the pyrimidine ring.[3]
Caption: SNAr mechanism and key factors controlling regioselectivity.
Strategies to Enhance C4 Selectivity:
-
Standard Conditions: For many nucleophiles, standard conditions (e.g., K₂CO₃ in DMF at elevated temperatures) will naturally favor C4 substitution.[17]
-
Palladium Catalysis: For amination reactions, the use of a palladium catalyst with a suitable ligand has been shown to be highly regioselective for the C4 position.[1][3]
-
Solvent/Base System: Specific combinations like n-butanol with DIPEA can effectively yield a single C4-substituted product, simplifying purification.[5]
Strategies to Induce C2 Selectivity:
-
Ring Substitution: The most reliable way to direct substitution to C2 is to have an electron-donating group (EDG), such as -NHMe or -OMe, at the C6 position. This alters the electronic distribution of the ring, making C2 more susceptible to attack.[4][8][9][18]
-
Nucleophile Choice: When the pyrimidine ring has an electron-withdrawing group (EWG) at C5, using a tertiary amine as the nucleophile can lead to excellent C2 selectivity.[4][6][7][10]
-
Specific Reagent Systems: For certain substrates, acidic conditions, such as a TFA/IPA system, have been reported to facilitate C2 substitution where alkaline conditions fail.[5]
Issue 3: Formation of Side Products and Purification Challenges
Unwanted side products can complicate purification and reduce yields.
-
Di-substitution: As mentioned in the FAQs, this is typically controlled by limiting the equivalents of the nucleophile and monitoring the reaction time.
-
Hydrolysis: In the presence of water or hydroxide, dichloropyrimidines can undergo hydrolysis to form hydroxypyrimidines. Ensure anhydrous conditions if this is a concern.
-
Solvolysis: Using alcohol-based solvents (e.g., ethanol, methanol) can sometimes lead to the formation of alkoxy-substituted byproducts, especially under basic conditions.[19]
Purification Best Practices:
-
Method Selection: The choice between recrystallization, column chromatography, and preparative HPLC depends on the physical properties of your compound and the nature of the impurities.[11]
-
Column Chromatography: For mixtures of C2 and C4 isomers, which are often polar and difficult to separate, a careful screening of the eluent system is necessary.[5] Using a shallow gradient of a more polar solvent can improve resolution.
-
Recrystallization: This is a powerful technique for obtaining highly pure crystalline solids. A two-solvent system (one in which the compound is soluble, and another in which it is insoluble) can sometimes provide better results than a single-solvent system.[11]
Section 3: Key Parameter Optimization Tables
For successful optimization, a systematic approach to screening reaction parameters is essential. The tables below provide a starting point.
Table 1: Common Solvents for Dichloropyrimidine Substitution
| Solvent | Type | Boiling Point (°C) | Typical Use & Rationale |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Good for initial screening at moderate temperatures.[16] |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Common solvent, good for reactions with inorganic bases. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent for dissolving a wide range of reagents; often used for higher temperature reactions.[17] |
| n-Butanol (n-BuOH) | Polar Protic | 118 | Used in specific base/solvent systems to enhance C4 selectivity.[5] |
| Ethanol (EtOH) | Polar Protic | 78 | Can act as both solvent and nucleophile (solvolysis risk); often used with bases like triethylamine.[19] |
| Dioxane | Non-polar Aprotic | 101 | Useful when a less polar environment is required. |
Table 2: Common Bases for Dichloropyrimidine Substitution
| Base | pKa (Conjugate Acid) | Type | Common Applications & Notes |
| Potassium Carbonate (K₂CO₃) | 10.3 | Inorganic | Mild, inexpensive base suitable for many substitutions with amine nucleophiles.[17] |
| Triethylamine (Et₃N) | 10.7 | Organic | Soluble organic base, often used in refluxing ethanol.[19] |
| DIPEA (Hünig's Base) | 11.0 | Organic | Non-nucleophilic hindered amine base, good for preventing side reactions.[5] |
| DBU | 13.5 (in MeCN) | Organic | Strong, non-nucleophilic base. |
| Sodium Hydride (NaH) | ~36 | Inorganic | Very strong base, used for deprotonating weak nucleophiles like alcohols. Requires anhydrous conditions. |
| LiHMDS | ~26 (in THF) | Organometallic | Strong, non-nucleophilic base, particularly effective in palladium-catalyzed aminations.[1] |
Section 4: Experimental Protocols
These protocols serve as a validated starting point for common substitution reactions. Always perform a thorough safety assessment before beginning any experiment.
Protocol 1: General Procedure for C4-Selective Amination
This protocol is adapted for a typical reaction favoring substitution at the more reactive C4 position.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyrimidine (1.0 eq), the amine nucleophile (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.2 M).
-
Reaction: Heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Palladium-Catalyzed C4-Selective Amination with a Secondary Amine
This protocol is designed for achieving high C4 regioselectivity in amination reactions.[1][3]
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 eq) and the palladium catalyst (e.g., Pd(OAc)₂/dppb, 1-2 mol%) in anhydrous THF.[1]
-
Base/Nucleophile Preparation: In a separate dry vessel, pre-mix the aliphatic secondary amine (1.1-1.2 eq) with LiHMDS (1.0 M in THF, 1.1-1.2 eq).[3]
-
Reaction Execution: Cool the dichloropyrimidine solution to -20 °C. Slowly add the pre-mixed amine/base solution to the reaction flask. The order of addition is critical for high regioselectivity.[3]
-
Monitoring: Stir the reaction at low temperature and monitor its progress. These reactions are often rapid (complete within 1 hour).[1]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction & Purification: Extract the product with ethyl acetate, dry the organic layer, concentrate, and purify by chromatography.
References
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
- Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. Benchchem.
- Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines. Benchchem.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health.
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate.
- Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center. Benchchem.
- comparative study of 4,6-diethoxy- vs. 4,6-dichloropyrimidine in synthetic applications. Benchchem.
- What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? FAQ.
- influence of solvents on the reactivity of 4-Amino-3,5-dichloro-2,6-difluoropyridine. Benchchem.
- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
- Optimization of the nucleophilic aromatic substitution reaction. ResearchGate.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. WuXi AppTec.
- Technical Support Center: Synthesis of Substituted Pyrimidines. Benchchem.
- Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. Benchchem.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem.
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Technical Support Center: A Guide to Preventing the Decomposition of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine
Welcome to the technical support center for 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine (CAS No. 879609-73-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the stability of this compound. Our goal is to equip you with the knowledge to mitigate degradation, ensuring the integrity and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected variability in my results when using this compound. Could this be due to compound decomposition?
A1: Yes, inconsistent results are a common symptom of compound degradation. This compound, like many chlorinated heterocyclic compounds, is susceptible to decomposition under various conditions. The primary culprits are hydrolysis of the dichloropyrimidine ring and, to a lesser extent, degradation of the N-(2-methoxyethyl) side chain. The presence of acidic or basic impurities, exposure to light, and elevated temperatures can accelerate these processes.
The dichloropyrimidine core is highly electrophilic due to the electron-withdrawing nature of the chlorine atoms and the pyrimidine ring nitrogens. This makes the carbon atoms attached to the chlorine atoms susceptible to nucleophilic attack, particularly by water (hydrolysis), which can lead to the formation of less active or inactive hydroxy-pyrimidine derivatives.
Q2: What are the primary degradation pathways I should be aware of?
A2: There are three main degradation pathways to consider for this molecule:
-
Hydrolysis (Acid and Base-Catalyzed): This is the most significant degradation pathway. The chlorine atoms on the pyrimidine ring are good leaving groups and can be displaced by water molecules. This reaction is catalyzed by both acidic and basic conditions. Even ambient moisture can be sufficient to initiate hydrolysis over time. The likely products are mono- and di-hydroxylated pyrimidine derivatives.
-
Oxidative Degradation: The pyrimidine ring and the amine side chain can be susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metal ions, or other oxidizing agents. This can lead to the formation of N-oxides or other oxidized byproducts.
-
Photodegradation: Exposure to ultraviolet (UV) light can provide the energy to initiate photochemical reactions, leading to the cleavage of bonds and the formation of radical species that can propagate further degradation.
Q3: What are the ideal storage conditions for this compound?
A3: To maintain the long-term stability and purity of the compound, we recommend the following storage conditions. Adherence to these conditions is critical to minimize degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1][2] | Reduces the rate of chemical reactions, including hydrolysis and oxidation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, thereby preventing oxidative degradation and hydrolysis. |
| Light | Amber vial or stored in the dark | Protects the compound from photolytic degradation. |
| Container | Tightly sealed, dry container | Prevents the ingress of atmospheric moisture. |
Troubleshooting Guide
Problem 1: My compound shows signs of degradation (e.g., discoloration, new peaks in HPLC) even under recommended storage.
Possible Cause A: Residual Acid or Base Contamination
Trace amounts of acidic or basic impurities in your solvent, on your labware, or even within the compound itself from synthesis can catalyze hydrolysis.
Solution: Use of Acid Scavengers
Acid scavengers are compounds that neutralize acidic impurities. For chlorinated compounds, epoxidized soybean oil (ESBO) is an effective and compatible acid scavenger.[1][3][4][5] ESBO's epoxide rings react with and neutralize hydrochloric acid (HCl) that may be released during degradation, thus preventing further acid-catalyzed decomposition.[3]
Experimental Protocol: Stabilization with ESBO
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a compatible anhydrous solvent (e.g., anhydrous DMSO, DMF, or Dioxane).
-
Addition of ESBO: Add ESBO to the stock solution at a concentration of 0.1-1.0% (w/v). The optimal concentration may need to be determined empirically.
-
Mixing: Gently agitate the solution to ensure homogeneity.
-
Storage: Store the stabilized solution under the recommended conditions (2-8°C, inert atmosphere, protected from light).
-
Monitoring: Periodically analyze the stabilized solution by HPLC to monitor for the appearance of degradation products compared to an unstabilized control.
Possible Cause B: Oxidative Degradation
Even with an inert atmosphere, trace amounts of oxygen can be present and contribute to oxidative degradation over time.
Solution: Use of Antioxidants
Antioxidants are compounds that inhibit oxidation. For organic molecules, hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) are widely used and effective.[6][7][8][9][10] BHT acts as a free radical scavenger, preventing the propagation of oxidative chain reactions.
Experimental Protocol: Stabilization with BHT
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a compatible anhydrous solvent.
-
Addition of BHT: Add BHT to the stock solution to a final concentration of 0.01-0.1% (w/v).
-
Mixing: Ensure complete dissolution of BHT.
-
Storage: Store under recommended conditions.
-
Monitoring: Analyze by HPLC to compare the stability against an unstabilized control.
Problem 2: My experiments are sensitive to light, and I suspect photodegradation.
Possible Cause: UV-Induced Decomposition
Exposure to ambient laboratory light, especially UV radiation, can cause photolytic cleavage of bonds in the molecule.
Solution: Use of Photostabilizers
Hindered Amine Light Stabilizers (HALS) are highly effective at protecting materials from photodegradation.[1][3][4] Unlike UV absorbers, HALS do not absorb UV radiation but act by scavenging free radicals generated during photo-oxidation.[1][4] A suitable HALS for laboratory applications is Tinuvin 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate).
Experimental Protocol: Stabilization with HALS
-
Preparation of Solution: Prepare your experimental solution of this compound.
-
Addition of HALS: Add Tinuvin 770 to the solution at a concentration of 0.1-0.5% (w/v).
-
Mixing: Ensure the stabilizer is fully dissolved.
-
Procedure: Conduct your experiment, ensuring that control samples without the HALS are also run under the same light exposure conditions for comparison.
-
Analysis: Analyze the samples post-experiment to quantify the extent of degradation with and without the stabilizer.
Advanced Technical Information
Forced Degradation Studies
To proactively understand the stability of this compound, we recommend performing a forced degradation study.[2][6][11][12][13][14][15] This involves subjecting the compound to harsh conditions to accelerate decomposition and identify potential degradation products.
Illustrative Forced Degradation Protocol
-
Sample Preparation: Prepare several aliquots of a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24-48 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24-48 hours.
-
Thermal Degradation: Heat a solution at 80°C for 48-72 hours.
-
Photodegradation: Expose a solution to a calibrated light source (e.g., 1.2 million lux hours and 200 watt-hours/square meter).
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate and identify degradation products.
Understanding Side-Chain Stability
The N-(2-methoxyethyl) side chain is generally more stable than the dichloropyrimidine ring. However, under strong acidic conditions, ether cleavage can occur.[11][16][17][18][19] This involves protonation of the ether oxygen, followed by nucleophilic attack, which could lead to the cleavage of the C-O bond. This is less of a concern under neutral or basic conditions.
Visualizing Degradation and Prevention
Caption: Overview of degradation pathways and preventative strategies.
References
-
Contribution of Epoxidized Soybean Oil in Pvc Processing and Product Performance. (2022, July 6). Polymer Additives. Retrieved from [Link]
-
The Role of Epoxidized Soybean Oil (ESO) as a Reactive Diluent and Acid Scavenger. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Epoxidized Soybean Oil (ESBO). Silver Fern Chemical, Inc. Retrieved from [Link]
-
Epoxidized Soybean Oil. Ataman Kimya. Retrieved from [Link]
-
Epoxidized soybean oil: A sustainable solution to polyvinyl chloride recycling challenges. Journal of Applied Polymer Science. Retrieved from [Link]
-
Ether cleavage. Wikipedia. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. Retrieved from [Link]
-
Butylated hydroxytoluene. Wikipedia. Retrieved from [Link]
-
Review on development of forced degradation studies and its approaches on stability indicating method. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]
-
SOP for Forced Degradation Study. PHARMA DEVILS. Retrieved from [Link]
-
What is BHT (Butylated Hydroxytoluene)? How is it Made? How's It Used? and Is It Safe? (2024, April 20). YouTube. Retrieved from [Link]
-
Forced degradation studies. (2016, December 14). MedCrave online. Retrieved from [Link]
-
Synthesis and Cleavage of Ethers. Longdom Publishing. Retrieved from [Link]
-
Protective effects of butylated hydroxytoluene on the initiation of N-nitrosodiethylamine-induced hepatocellular carcinoma in albino rats. PubMed. Retrieved from [Link]
-
Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. MDPI. Retrieved from [Link]
-
Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]
-
Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. (2025, August 6). ResearchGate. Retrieved from [Link]
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Technical Support Center: Troubleshooting Poor Solubility of Pyrimidine Derivatives
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center. This guide is designed for drug discovery and development scientists who are encountering solubility challenges with pyrimidine-based compounds in their assays. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot these common but often complex issues.
Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] However, their often planar, aromatic nature can lead to high crystal lattice energy and lipophilicity, resulting in poor aqueous solubility that can confound screening results and hinder development.[3][4] This guide provides a systematic, question-and-answer-based approach to diagnosing and solving these solubility problems.
Part 1: Foundational Understanding & Initial Diagnosis
This section addresses the fundamental reasons for poor solubility and how to identify the nature of the problem at the outset.
Q1: Why are my pyrimidine derivatives poorly soluble in aqueous assay buffers?
A1: The low aqueous solubility of many pyrimidine derivatives is rooted in their physicochemical properties. Key factors include:
-
High Lipophilicity (LogP/LogD): Many advanced pyrimidine-based molecules are designed to be lipophilic to cross cell membranes. This inherent hydrophobicity, driven by aromatic rings and other nonpolar substituents, leads to unfavorable interactions with polar water molecules.[3][5]
-
Strong Crystal Lattice Energy: The planar structure of the pyrimidine ring can facilitate strong intermolecular π-π stacking in the solid state. This creates a highly stable crystal lattice that requires significant energy to break apart, thus lowering solubility.[3]
-
Ionization State (pKa): The two nitrogen atoms in the pyrimidine ring, along with various functional groups, can be protonated or deprotonated depending on the pH of the medium.[6][7] If the assay buffer pH is close to the compound's pKa, the neutral, less soluble form may predominate. For basic pyrimidines, solubility typically increases in acidic conditions, while acidic derivatives are more soluble in basic conditions.[3]
-
Molecular Weight and Structure: Higher molecular weight and specific side chains can negatively impact solubility. For instance, studies have shown that pyrimidine derivatives with a p-chloro alkyl group exhibit lower solubility compared to those with more polar side chains like furan.[1]
Q2: My compound dissolves perfectly in 100% DMSO, but crashes out when I add it to my aqueous assay buffer. What's happening?
A2: This is the most common solubility issue encountered in screening labs. It's a classic case of a "solvent shift" precipitation.[8]
-
The Causality: Dimethyl sulfoxide (DMSO) is an exceptionally strong, polar aprotic solvent capable of dissolving a vast range of compounds.[9] However, its solubilizing power does not translate to aqueous environments. When a concentrated DMSO stock is diluted into a buffer (typically >99% water), the DMSO molecules rapidly disperse and interact with water.[10] This abrupt change in the solvent environment leaves your lipophilic compound exposed to the highly polar aqueous medium, causing it to rapidly precipitate out of the solution.[11][12] The final concentration of your compound in the assay is therefore unknown and significantly lower than intended, leading to flawed results.[12]
Q3: How can I quickly determine if I have a solubility problem in my assay plate?
A3: Visual inspection is the first line of defense. Look for a "milky white" or cloudy appearance in the wells after adding your compound.[11] For a more quantitative assessment, you can measure the light scatter at a wavelength where your compound doesn't absorb (e.g., 500-700 nm) using a plate reader. An increase in optical density or nephelometry units compared to the vehicle control is a direct indicator of precipitation.
Part 2: Systematic Troubleshooting Workflow
If you've confirmed a solubility issue, follow this systematic workflow. The key is to change one variable at a time to understand its impact.
Q4: How do I properly prepare and manage my DMSO stock solution to avoid solubility artifacts?
A4: Proper compound stewardship is critical.[13][14]
-
Preparation: Start by preparing a high-concentration stock (e.g., 10-20 mM) in 100% anhydrous DMSO. Use gentle warming (up to 37°C) or sonication to aid dissolution if necessary, but avoid excessive heat which can degrade the compound.[15]
-
Storage: DMSO is hygroscopic (absorbs water from the air). Store stock solutions in tightly sealed containers at -20°C or -80°C to maintain integrity.[9] Aliquot the stock into single-use vials to avoid repeated freeze-thaw cycles, which can introduce water and cause compound degradation or precipitation over time.[14][16]
-
Dilution: When preparing intermediate dilutions for your assay, perform serial dilutions in 100% DMSO first.[9] Only the very last step should be the dilution into the final aqueous assay buffer. This minimizes the compound's exposure time to the unfavorable aqueous environment at high concentrations.
Q5: Can I just increase the DMSO concentration in my assay? What are the limits?
A5: Yes, this is often the simplest first step. Increasing the final concentration of DMSO (or another co-solvent) can significantly improve the solubility of lipophilic compounds.[17]
-
The Causality: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) work by reducing the overall polarity of the aqueous buffer.[17] This makes the solvent system more "hospitable" to your nonpolar compound, reducing the energetic penalty of solvation.
-
Practical Steps & Limits:
-
First, determine the DMSO tolerance of your biological system (e.g., enzyme, cell line). Run a vehicle control curve with increasing DMSO concentrations (e.g., 0.1% to 10%).
-
Many robust enzymatic assays can tolerate up to 5-10% DMSO, but cell-based assays are often much more sensitive, with toxicity appearing above 0.5-1%.[9][11]
-
If your system is tolerant, systematically increase the final DMSO concentration in your assay (e.g., from 1% to 2.5% to 5%) and observe if precipitation is reduced.
-
Q6: How can I use pH to my advantage for my ionizable pyrimidine derivative?
A6: Modifying the pH of your assay buffer is a powerful technique if your compound has an ionizable functional group (acid or base).[3][18]
-
The Causality: The Henderson-Hasselbalch equation dictates that the ionization state of a compound is dependent on its pKa and the pH of the solution. The charged (ionized) form of a compound is almost always more water-soluble than the neutral form. By shifting the buffer pH away from the compound's pKa, you can maximize the fraction of the more soluble, ionized species.
-
Practical Steps:
-
Determine pKa: Use software prediction tools (e.g., ChemAxon, Schrödinger) or experimental methods to estimate the pKa of your pyrimidine derivative.
-
Adjust Buffer pH:
-
If your compound is a weak base (e.g., contains an amino group), its solubility will increase as the pH becomes more acidic. Try lowering your buffer pH (e.g., from 7.4 to 6.5).[3]
-
If your compound is a weak acid (e.g., contains a carboxylic acid or phenol), its solubility will increase as the pH becomes more basic. Try raising your buffer pH (e.g., from 7.4 to 8.0).
-
-
Validation: Crucially, you must confirm that your biological target (e.g., enzyme) remains active and stable at the new pH.
-
Q7: pH and co-solvents didn't work. What are solubilizing excipients and how do I use them?
A7: When pH and co-solvents are insufficient, pharmaceutical excipients can be employed. These are additives commonly used in drug formulation that can enhance solubility.[19][20]
-
The Causality:
-
Surfactants (e.g., Tween-80, Triton X-100): These are amphipathic molecules that, above a certain concentration (the critical micelle concentration), form micelles. Your poorly soluble compound can partition into the hydrophobic core of these micelles, effectively shielding it from the aqueous environment and keeping it "in solution."
-
Polymers (e.g., PVP, Soluplus®, HP-β-CD): Certain polymers can interact with drug molecules to form amorphous solid dispersions or inclusion complexes, preventing crystallization and maintaining a supersaturated state in solution.[21][22] Cyclodextrins, for example, have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate the drug molecule.[23]
-
Table 1: Common Solubilizing Excipients for Assay Development
| Excipient Class | Example | Typical Starting Concentration (w/v) | Key Considerations |
| Non-ionic Surfactant | Tween-80 | 0.01% - 0.1% | Can interfere with some assays; check for protein denaturation. |
| Non-ionic Surfactant | Triton X-100 | 0.01% - 0.05% | High UV absorbance can interfere with spectrophotometric readouts. |
| Polymer | PVP (Polyvinylpyrrolidone) | 0.1% - 1.0% | Generally well-tolerated but can be viscous at high concentrations. |
| Cyclodextrin | HP-β-CD | 1 mM - 10 mM | Can sometimes extract membrane lipids in cell-based assays. |
-
Practical Steps: Start with low concentrations of the excipient and systematically titrate upwards, always validating that the excipient itself does not interfere with your assay readout or biological target.
Part 3: Advanced Characterization and Protocols
For particularly challenging compounds, a deeper understanding of their solubility behavior is required.
Q8: I've heard of "kinetic" and "thermodynamic" solubility. What's the difference and which one matters for my in vitro assay?
A8: This distinction is crucial for interpreting your results and predicting in vivo behavior.[24]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates when added to a buffer from a concentrated DMSO stock. It answers the question: "To what extent does the compound precipitate?"[25] This is highly relevant for most high-throughput screening and in vitro biology assays where compounds are introduced via DMSO.[26] The result is often a supersaturated, metastable solution.[24]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It measures the maximum concentration of a compound that can dissolve from its solid form in a solvent over a long period (e.g., 24-48 hours). It answers the question: "To what extent does the compound dissolve?"[25][27] This value is fundamental for formulation development and predicting oral absorption.
For routine in vitro assays, kinetic solubility is the more immediate and practical parameter to optimize. A large difference between kinetic and thermodynamic solubility can indicate that your compound is prone to forming unstable supersaturated solutions that may crash out over the course of a longer assay incubation.[25]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput assay determines the concentration at which a compound precipitates from a DMSO stock into an aqueous buffer.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the pyrimidine derivative in 100% DMSO. Create a serial dilution series in 100% DMSO (e.g., 10 mM, 5 mM, 2.5 mM... down to ~10 µM).
-
Assay Plate Setup: In a clear 96-well or 384-well plate, add 98 µL of the desired aqueous assay buffer to each well.
-
Compound Addition: Add 2 µL of each DMSO concentration from your serial dilution plate to the corresponding wells of the assay plate. This creates a 1:50 dilution with a final DMSO concentration of 2%. Mix well by gentle agitation.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the absorbance (optical density) of the plate at 620 nm (or another non-interfering wavelength) using a microplate reader.
-
Data Analysis: Plot the absorbance at 620 nm against the compound concentration. The concentration at which the absorbance begins to sharply increase above the baseline (vehicle control) is the kinetic solubility limit.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the true equilibrium solubility of a solid compound.
Methodology:
-
Preparation: Add an excess amount of the solid pyrimidine derivative (e.g., 1-2 mg) to a small vial (e.g., 1.5 mL glass vial). Ensure there is enough solid that some will remain undissolved at equilibrium.
-
Solvent Addition: Add a precise volume of the aqueous buffer (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vial tightly and place it on a shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Phase Separation: After incubation, allow the vials to sit undisturbed for 30 minutes for the excess solid to settle. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling & Analysis: Carefully remove an aliquot of the clear supernatant. Dilute this supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS against a standard curve.[27] The resulting concentration is the thermodynamic solubility.
References
- Pyrimidine - Solubility of Things. (n.d.).
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
- Baluja, S., et al. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- Peña-Rico, M. A., et al. (n.d.). Role of pH in Regulating Cancer Pyrimidine Synthesis. PMC - NIH.
- Sari, Y., et al. (2021).
- Ahad, A., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
-
Dissolution Enhancement of Poorly Soluble Drugs. (n.d.). MDPI. Retrieved from [Link]
- Gkizis, P. L., et al. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH.
- Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I)
- Baluja, S., et al. (2016).
-
Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? (2014). ResearchGate. Retrieved from [Link]
- Matson, S. L., et al. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. PubMed.
- Chadha, R., et al. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. NIH.
- Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.
-
Kawabata, Y. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
- Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery.
- Deshmukh, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC - NIH.
- Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- High throughput microsomal stability assay for insoluble compounds. (n.d.). PubMed.
-
Pyrimidine. (n.d.). Wikipedia. Retrieved from [Link]
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (n.d.). PMC - NIH.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.
- Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (n.d.).
- The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). PMC - NIH.
- Mudgal, P. (2024).
- Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. (2025).
- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.).
- Samples in DMSO: What an end user needs to know. (n.d.).
- Best Practices for Sample Preparation & Assay Development. (n.d.). Danaher Life Sciences.
- Solubility Enhancement of Rifabutin by Co-solvency Approach. (n.d.).
- How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017).
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics.
- Saal, C., & Petereit, A. C. (n.d.).
- Davis, M. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review.
- Thermodynamic Solubility Assay. (n.d.). Evotec.
- Protocol for Dissolving Compounds in DMSO for Biological Assays. (n.d.). Benchchem.
- Understanding API-Excipient Interactions in Pharmaceutical Formul
- Essential Considerations for Successful Assay Development. (2024). Dispendix.
- Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (n.d.). Pharmaceutical Technology.
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- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 7. Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. evotec.com [evotec.com]
Technical Support Center: Scaling Up 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine Synthesis
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when scaling the synthesis of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine. Our goal is to provide practical, field-tested solutions and a deep causal understanding of the reaction dynamics to ensure a safe, efficient, and reproducible scale-up process.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the scale-up of this synthesis.
Q1: My reaction yield dropped significantly when moving from a 10g lab scale to a 1kg pilot scale. What is the most likely cause? A drop in yield during scale-up is a frequent challenge, often rooted in mass and heat transfer limitations.[1] In larger reactors, inefficient mixing can create localized hot spots or areas of high reactant concentration, which promotes the formation of impurities, particularly the disubstituted byproduct.[1] Furthermore, the nucleophilic aromatic substitution (SNAr) reaction is exothermic; heat that dissipates easily in a small flask can accumulate in a large reactor, leading to thermal degradation and side reactions.[1]
Q2: I'm observing a significant amount of a disubstituted byproduct, 2-chloro-N,N'-bis(2-methoxyethyl)pyrimidine-4,6-diamine. How can I minimize its formation? This is a classic selectivity challenge. The product, this compound, is itself a nucleophile substrate. To favor mono-substitution, you must carefully control the reaction conditions. Key strategies include:
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the starting 2,4,6-trichloropyrimidine or ensure 2-methoxyethylamine is the limiting reagent.
-
Controlled Addition: Add the 2-methoxyethylamine solution slowly to the cooled solution of 2,4,6-trichloropyrimidine. This "reverse addition" maintains a low concentration of the nucleophile throughout the reaction, minimizing the chance of a second substitution on the product molecule.
-
Low Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) significantly reduces the rate of the second substitution, which has a higher activation energy than the first.
Q3: The reaction is proceeding very slowly or appears to have stalled. What should I investigate first? A sluggish reaction can often be traced back to the quality of the reagents or suboptimal conditions.
-
Base Efficacy: The reaction requires a non-nucleophilic base to scavenge the HCl byproduct. Ensure your base (e.g., triethylamine, DIPEA) is anhydrous and of high purity. The presence of water can hydrolyze the starting material.
-
Raw Material Quality: Verify the purity of your 2,4,6-trichloropyrimidine and 2-methoxyethylamine. Impurities can inhibit the reaction.[1]
-
Temperature: While low temperatures favor selectivity, a temperature that is too low can significantly slow the reaction rate.[2] A controlled ramp-up to a slightly higher temperature (e.g., 15-20 °C) after the initial addition may be necessary.
Q4: What are the most critical safety precautions when handling the reagents for this synthesis at scale? Safety is paramount. The starting material, 2,4,6-trichloropyrimidine, is a hazardous substance.
-
Handling 2,4,6-Trichloropyrimidine: This compound is harmful if inhaled or swallowed and causes serious skin and eye irritation.[3][4] Always handle it in a well-ventilated area, such as a fume hood or a ventilated enclosure, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]
-
Exotherm Management: As mentioned, the reaction is exothermic. A robust cooling system for the reactor is essential, and the internal temperature must be monitored continuously with a probe.[1]
-
Work-up: The quenching step, typically involving the addition of the reaction mixture to water or ice, must be performed carefully and with adequate cooling to control the exotherm from the neutralization of unreacted reagents and the acid scavenger.[2]
Section 2: In-Depth Troubleshooting Guides
Problem: Poor Control of Reaction Selectivity
| Symptom | Potential Cause (The "Why") | Troubleshooting & Optimization Strategy |
| High levels (>5%) of disubstituted byproduct | The product molecule is still reactive towards the nucleophile. High local concentrations of 2-methoxyethylamine or elevated temperatures accelerate this second reaction. | 1. Implement Reverse Addition: Add the 2,4,6-trichloropyrimidine solution to the amine/base mixture to ensure the nucleophile is never in excess. 2. Lower Reaction Temperature: Maintain the internal reaction temperature below 5 °C during addition. 3. Dilution: Increasing the solvent volume can help dissipate heat and lower reactant concentrations, though this has implications for downstream processing. |
| Formation of unidentified impurities | The pyrimidine ring is highly electron-deficient and can react with other nucleophiles.[7] The base (e.g., triethylamine) can potentially act as a nucleophile, or solvent impurities (e.g., water) can cause hydrolysis. | 1. Use a Sterically Hindered Base: Switch from triethylamine to N,N-Diisopropylethylamine (DIPEA). Its steric bulk makes it a poor nucleophile. 2. Ensure Anhydrous Conditions: Use dry solvents and ensure reagents are free from water. 3. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent side reactions with atmospheric moisture and oxygen.[1] |
Problem: Challenges in Product Isolation and Purification
| Symptom | Potential Cause (The "Why") | Troubleshooting & Optimization Strategy |
| Product "oils out" during crystallization | The product may have a low melting point or form a eutectic mixture with impurities or residual solvent. This prevents the formation of a stable crystal lattice. | 1. Optimize Anti-Solvent System: Screen different anti-solvents (e.g., heptane, water, or mixtures) to find a system that promotes clean precipitation. 2. Controlled Cooling: Employ a slow, controlled cooling ramp during crystallization. Crash-cooling often leads to oiling. 3. Seeding: Introduce a small amount of pure, crystalline product to the supersaturated solution to initiate controlled crystal growth. |
| Difficult phase separation during aqueous work-up | The product and byproducts may act as surfactants, leading to the formation of stable emulsions between the organic and aqueous layers. | 1. Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to break emulsions. 2. Adjust pH: Carefully adjust the pH of the aqueous layer. Sometimes a slight shift away from neutral can destabilize an emulsion. 3. Solvent Swap: Consider a solvent with lower water miscibility for extraction, such as methyl tert-butyl ether (MTBE) or toluene, instead of more polar solvents like ethyl acetate. |
Section 3: Experimental Protocols
Protocol 1: Lab-Scale Synthesis (Reference Protocol)
Reaction Setup:
-
In a 500 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, temperature probe, and an addition funnel, charge 2,4,6-trichloropyrimidine (18.3 g, 0.1 mol) and anhydrous acetonitrile (150 mL).
-
Cool the mixture to 0-5 °C using an ice-water bath.
-
In a separate flask, prepare a solution of 2-methoxyethylamine (7.5 g, 0.1 mol) and N,N-Diisopropylethylamine (DIPEA) (15.5 g, 0.12 mol) in anhydrous acetonitrile (50 mL).
Reaction Execution:
-
Slowly add the 2-methoxyethylamine/DIPEA solution to the stirred trichloropyrimidine solution via the addition funnel over 1-2 hours, ensuring the internal temperature is maintained below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.
-
In-Process Control: Monitor the reaction progress by TLC or HPLC. The reaction is complete when the starting trichloropyrimidine is consumed (<1% area by HPLC).
Work-up and Isolation:
-
Quench the reaction by slowly adding 100 mL of cold water, keeping the temperature below 20 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by recrystallization from an ethanol/water or isopropanol/heptane mixture to afford the title compound as a white to off-white solid.
Protocol 2: Pilot-Scale Synthesis (Illustrative Modifications)
Key Scale-Up Modifications:
-
Reactor: Use a jacketed glass-lined reactor with appropriate cooling capacity and a baffle system to ensure efficient mixing.
-
Reagent Addition: Employ a calibrated dosing pump for the controlled, slow addition of the 2-methoxyethylamine solution.
-
Temperature Monitoring: Rely on an internal, calibrated temperature probe. Do not estimate temperature based on the jacket setting.
-
Work-up: The quench should be performed by transferring the reaction mass into a separate, cooled vessel containing water, rather than adding water directly to the reactor, to better manage the exotherm.
Protocol 3: HPLC Method for In-Process Control
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |
| Gradient | Start at 40% B, increase to 95% B over 10 min, hold for 2 min. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp | 30 °C |
Section 4: Data Summaries & Visualizations
Table 1: Comparison of Lab vs. Pilot Scale Parameters
| Parameter | Lab Scale (100 mmol) | Pilot Scale (10 mol) | Rationale for Change |
| Addition Time | 1-2 hours | 4-6 hours | To manage exotherm due to lower surface-area-to-volume ratio.[1] |
| Stirring | Magnetic Stirrer (~300 RPM) | Overhead Mechanical Stirrer (RPM set for good surface vortex) | To ensure homogeneity in a larger volume. |
| Temperature Control | Ice Bath | Jacketed Reactor with Chiller | For precise and reliable temperature management of a large exotherm. |
| Purification | Recrystallization | Recrystallization with seeding | Seeding ensures controlled crystallization and avoids "oiling out" at scale. |
Diagrams
Caption: SNAr reaction mechanism for the formation of the target compound.
Caption: Decision tree for troubleshooting low yield and purity issues.
Caption: A typical workflow for the scale-up process.
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.).
- addressing challenges in the scale-up synthesis of pyrimidine compounds. (2025). Benchchem.
- Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. (2025). Benchchem.
- Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. (n.d.). Cole-Parmer.
- Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine. (2025). Benchchem.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
- What is the synthesis method for 4-Amino-2,6-dichloropyrimidine? (n.d.). Guidechem.
- 2,4,6-Trichloropyrimidine Safety Data Sheet. (n.d.). Apollo Scientific.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters.
- SAFETY DATA SHEET - 2,4,6-Trichloropyrimidine. (2025). Fisher Scientific.
- SAFETY DATA SHEET - 2,4,6-Trichloropyrimidine. (2025). Thermo Fisher Scientific.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.
- Personal Protective Equipment for Pesticides. (n.d.). Canadian Centre for Occupational Health and Safety.
- Process for preparing 2-amino-4,6-dichloropyrimidine. (1997). Google Patents.
Sources
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- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Byproduct Identification in the Synthesis of Substituted Pyrimidines
Introduction
Welcome to the technical support center for pyrimidine synthesis. The pyrimidine core is a fundamental scaffold in numerous pharmaceuticals and biologically active compounds.[1][2] While several synthetic routes to this privileged heterocycle exist, they are often accompanied by the formation of undesired byproducts that can complicate purification and significantly reduce yields.[3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve unexpected side reactions encountered during their experiments. Here, we present a series of frequently asked questions and troubleshooting guides in a direct Q&A format to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Biginelli Reaction Byproducts
The Biginelli reaction, a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea (or thiourea), is a cornerstone of dihydropyrimidinone (DHPM) synthesis.[4][5] However, its apparent simplicity can be deceptive.
Question 1: My Biginelli reaction produced a highly fluorescent byproduct, and the yield of my desired dihydropyrimidinone (DHPM) is low. What is this byproduct and how can I prevent it?
Answer:
-
Probable Byproduct: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[6][7]
-
Causality & Mechanism: This side reaction occurs when two equivalents of the β-ketoester react with one equivalent of the aldehyde and ammonia. The ammonia is often generated from the thermal decomposition of urea, especially at elevated reaction temperatures.[6][7] This Hantzsch pathway directly competes with the desired Biginelli condensation.
-
Troubleshooting & Prevention:
-
Temperature Control: Since higher temperatures favor urea decomposition and the Hantzsch pathway, running the reaction at a lower temperature can significantly reduce DHP formation.[7]
-
Catalyst Choice: The selection of a Lewis or Brønsted acid catalyst can influence the selectivity between the two pathways.[7][8] It is advisable to screen different catalysts to find one that favors the Biginelli reaction for your specific substrates.
-
Order of Addition: In some cases, adding the urea component last to the reaction mixture can help minimize its prolonged exposure to heat, thereby reducing decomposition.[7]
-
Question 2: My reaction has a low yield with a significant amount of unreacted starting materials. What are the likely causes and how can I improve conversion?
Answer:
-
Probable Cause: Low conversion is often due to insufficient catalyst activity, suboptimal reaction conditions, or steric hindrance.[3][8]
-
Causality & Mechanism: The catalyst plays a crucial role in activating the aldehyde for nucleophilic attack and facilitating the cyclization/dehydration steps.[4][8] If the catalyst is inactive or the reaction conditions do not provide sufficient energy to overcome the activation barrier, the reaction will stall.
-
Troubleshooting & Prevention:
-
Catalyst Activity: Ensure your catalyst is active and used in sufficient quantity. If using a reusable catalyst, it may require regeneration. For acid catalysts, verify the concentration is appropriate.[7][8]
-
Reaction Conditions: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7][8] A moderate increase in temperature or switching to a more polar solvent (e.g., ethanol, acetonitrile) can improve reaction rates and yields.[8]
-
Reagent Purity: Use high-purity starting materials, as impurities can inhibit the catalyst or lead to other side reactions.[8]
-
Question 3: Purification of my crude product is difficult, and I suspect the presence of N-acylurea or uncyclized intermediates. How can I confirm this and prevent their formation?
Answer:
-
Probable Byproducts: N-acylureas and open-chain ureide intermediates are common byproducts that can complicate purification.[3][6]
-
Causality & Mechanism: N-acylureas can form from a competing reaction between the β-ketoester and urea.[6] The open-chain ureide is the intermediate formed after the initial additions but before the final ring-closing condensation.[3][9] Incomplete cyclization can be due to steric hindrance or insufficient activation for the final intramolecular attack.[3]
-
Troubleshooting & Prevention:
-
Characterization: These byproducts can be identified by NMR and Mass Spectrometry (MS). The open-chain intermediate will show signals from all three components but will have a different molecular weight and fragmentation pattern than the cyclized DHPM.[3][6]
-
Drive Cyclization: To minimize the uncyclized intermediate, consider increasing the concentration or strength of the acid catalyst to better facilitate the final cyclization and dehydration step.[3] Increasing the reaction temperature can also provide the necessary activation energy for ring closure.[3]
-
Stoichiometry Control: Carefully controlling the stoichiometry of the reactants can help suppress the formation of N-acylureas.[6]
-
Pinner Synthesis Byproducts
The Pinner synthesis, involving the condensation of a 1,3-dicarbonyl compound with an amidine, is a versatile method for creating a wide range of substituted pyrimidines.[10][11]
Question 4: My Pinner synthesis is yielding a complex mixture, and the desired pyrimidine is a minor component. What are the common side reactions?
Answer:
-
Probable Byproducts: Common side reactions include self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[6][7]
-
Causality & Mechanism: Amidines are basic and can be hygroscopic; hydrolysis reverts them to the corresponding amide, which is unreactive in this synthesis.[6][7] The 1,3-dicarbonyl compound can undergo self-condensation under the basic or acidic conditions often employed.
-
Troubleshooting & Prevention:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Ensure anhydrous conditions, as the imidate salt intermediate is moisture-sensitive.[3][7]
-
Base Selection: The choice and stoichiometry of the base are critical. A strong, non-nucleophilic base is often preferred to deprotonate the amidine hydrochloride without promoting side reactions.[6] The base should be added dropwise under an inert atmosphere.[6]
-
Reaction Monitoring: Use TLC to monitor the consumption of starting materials and the formation of the product to avoid prolonged reaction times that can lead to byproduct formation.[6]
-
Analytical Workflow for Byproduct Identification
When an unexpected spot appears on your TLC plate or an unknown peak in your HPLC chromatogram, a systematic approach is necessary for identification.
Step-by-Step Protocol for Byproduct Characterization
-
Isolation: Isolate the byproduct from the reaction mixture using an appropriate chromatographic technique, such as column chromatography or preparative TLC/HPLC.[6]
-
Mass Spectrometry (MS):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Data Interpretation:
-
Compare the molecular formula from HRMS with the structures of starting materials and the expected product.
-
Consider plausible side reactions (dimerization, hydrolysis, rearrangement, reactions with solvent) to hypothesize potential structures that fit the NMR and MS data.
-
Data Summary for Analytical Techniques
| Technique | Information Provided | Strengths | Common Issues & Solutions |
| TLC | Reaction progress, number of components, polarity | Fast, inexpensive, good for initial screening | Poor separation. Solution: Test different solvent systems.[7][8] |
| HPLC | Quantification, purity assessment, isolation | High resolution, quantitative | Co-eluting peaks. Solution: Optimize gradient or change stationary phase (e.g., C18, C8).[12] |
| LC-MS | Molecular weight of components | High sensitivity, direct coupling of separation and mass analysis | Ion suppression. Solution: Optimize chromatography to separate analyte from interfering matrix components. |
| HRMS | Exact mass, elemental formula | Unambiguous molecular formula determination | Sample purity is critical for accurate formula assignment |
| NMR (1D/2D) | Detailed structural information, atom connectivity | Definitive structure elucidation | Signal overlap in 1D spectra. Solution: Employ 2D NMR techniques (COSY, HMBC, HSQC).[12] |
Logical Workflow Diagram
The following diagram illustrates the decision-making process for identifying an unknown byproduct.
Caption: Workflow for the isolation and structural elucidation of unknown byproducts.
Reaction Pathway: Biginelli vs. Hantzsch
This diagram illustrates the competing reaction pathways in a typical Biginelli synthesis that can lead to the desired DHPM or the Hantzsch DHP byproduct.
Caption: Competing Biginelli and Hantzsch reaction pathways.
References
- Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem.
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
- methods for monitoring the progress of pyrimidine reactions - Benchchem.
-
Biginelli reaction - Wikipedia. Available at: [Link]
- overcoming side reactions in pyrimidine synthesis - Benchchem.
-
BIGINELLI REACTION | PPT. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Available at: [Link]
-
Biginelli Reaction - Organic Chemistry Portal. Available at: [Link]
-
A mechanistic investigation of Biginelli reaction under base catalysis - ResearchGate. Available at: [Link]
-
Pinner pyrimidine synthesis | PPTX - Slideshare. Available at: [Link]
-
Synthetic routes for pyrimidine and its derivatives 78-106. - ResearchGate. Available at: [Link]
- Application Notes and Protocols for the LC-MS Analysis of Pyrimidine Compounds - Benchchem.
-
Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. Available at: [Link]
-
Pyrimidine synthesis - Organic Chemistry Portal. Available at: [Link]
Sources
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- 10. mdpi.com [mdpi.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Regioselectivity in Reactions of 2,6-Dichloropyrimidines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for controlling regioselectivity in the functionalization of 2,6-dichloropyrimidines. As a versatile scaffold in medicinal chemistry, precise control over substitution patterns is paramount for synthesizing target molecules with desired biological activities. This document offers expert insights and field-proven protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in nucleophilic aromatic substitution (SNAr) of 2,6-dichloropyrimidines?
A1: The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. In 2,6-dichloropyrimidines, both the C2 and C6 positions are activated for nucleophilic aromatic substitution (SNAr). The regioselectivity is primarily governed by a combination of electronic and steric effects.[1]
-
Electronic Effects: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, creating electrophilic carbon centers at the C2, C4, and C6 positions.[2] In a 2,6-dichloropyrimidine, both positions are electronically activated for nucleophilic attack.
-
Steric Effects: The steric hindrance around the C2 and C6 positions, influenced by both the nucleophile and any substituents on the pyrimidine ring, can significantly impact which site is preferentially attacked.[1]
Q2: I am observing a mixture of 2- and 6-substituted isomers in my SNAr reaction. How can I favor substitution at one position over the other?
A2: Achieving high regioselectivity between the C2 and C6 positions often requires careful optimization of reaction conditions and consideration of substituent effects.
-
Influence of Substituents: The electronic nature of other substituents on the pyrimidine ring can direct the regioselectivity. For instance, an electron-donating group at the C4 position can modulate the electrophilicity of the C2 and C6 positions. Similarly, an electron-withdrawing group at the C3 position can enhance the reactivity of the adjacent C2 position through inductive effects.[3]
-
Kinetic vs. Thermodynamic Control: In some cases, the observed product ratio is a result of kinetic control, where the sterically less hindered position reacts faster.[3] The thermodynamic product, however, might be the more stable isomer.[3] Running the reaction at lower temperatures can often favor the kinetic product, while higher temperatures may allow for equilibration to the thermodynamic product.
Q3: Can I achieve selective mono-substitution without forming di-substituted byproducts?
A3: Yes, selective mono-substitution is achievable. The key is to control the reaction stoichiometry and conditions.
-
Stoichiometry: Use a controlled amount of the nucleophile, typically 1.0 to 1.2 equivalents, to minimize the chance of a second substitution.[4]
-
Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can significantly decrease the formation of di-substituted products.[4] Careful monitoring of the reaction progress by techniques like TLC or LC-MS is crucial to stop the reaction once the desired mono-substituted product is maximized.[5]
Q4: Are there catalyst systems that can control the regioselectivity in cross-coupling reactions of 2,6-dichloropyrimidines?
A4: Yes, palladium-catalyzed cross-coupling reactions offer powerful methods for regioselective functionalization. The choice of ligand is often critical in directing the outcome. While less common for 2,6-isomers compared to 2,4-dichloropyrimidines, the principles of catalyst control apply. For analogous 2,4-dichloropyrimidines, specific palladium catalysts with bulky N-heterocyclic carbene (NHC) ligands have been shown to invert the typical C4 selectivity to favor the C2 position.[6] Similar strategies could be explored for differentiating the C2 and C6 positions in 2,6-dichloropyrimidines, potentially by exploiting subtle differences in their steric or electronic environments.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the functionalization of 2,6-dichloropyrimidines.
Problem 1: Poor or No Regioselectivity in SNAr Reactions
| Potential Cause | Recommended Solution(s) |
| Similar Electronic Activation of C2 and C6 | Introduce a directing group at another position on the pyrimidine ring to electronically differentiate the C2 and C6 positions. |
| Reaction Under Thermodynamic Control | Run the reaction at a lower temperature to favor the kinetically controlled product, which is often the sterically less hindered isomer.[3] |
| Sterically Undemanding Nucleophile | Use a bulkier nucleophile to increase the steric differentiation between the C2 and C6 positions.[1] |
| Inappropriate Solvent | Screen a variety of solvents with different polarities. Polar aprotic solvents like DMF or DMSO can often enhance SNAr reaction rates. |
Problem 2: Formation of Di-substituted Byproducts
| Potential Cause | Recommended Solution(s) |
| Excess Nucleophile | Carefully control the stoichiometry, using only a slight excess (1.0-1.2 equivalents) of the nucleophile.[4] |
| High Reaction Temperature or Long Reaction Time | Lower the reaction temperature and monitor the reaction progress closely to quench it before significant di-substitution occurs.[4][5] |
| Highly Reactive Substrate/Nucleophile | Consider a less reactive nucleophile or protect one of the chloro-positions if synthetically feasible. |
Problem 3: Low or No Conversion
| Potential Cause | Recommended Solution(s) |
| Insufficiently Reactive Nucleophile | Use a stronger nucleophile or add an activating agent. For example, using a stronger base can deprotonate a nucleophile, increasing its reactivity. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for side product formation. |
| Inappropriate Solvent or Base | Screen a range of solvents and bases to identify optimal conditions.[5] |
| Deactivated Pyrimidine Substrate | If the pyrimidine ring has strongly electron-donating substituents, it may be deactivated towards SNAr. In such cases, a palladium-catalyzed cross-coupling reaction might be a more suitable approach. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Regioselective Mono-amination of 2,6-Dichloropyrimidines
This protocol provides a starting point for achieving selective mono-amination. Optimization of temperature, solvent, and base will likely be necessary for specific substrates and nucleophiles.
Materials:
-
2,6-Dichloropyrimidine substrate
-
Amine nucleophile
-
Anhydrous solvent (e.g., THF, Dioxane, or DMF)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried flask under an inert atmosphere, add the 2,6-dichloropyrimidine substrate (1.0 eq.) and the anhydrous solvent.
-
Add the base (1.5-2.0 eq.).
-
In a separate flask, dissolve the amine nucleophile (1.1 eq.) in the anhydrous solvent.
-
Slowly add the amine solution to the pyrimidine solution at room temperature or a reduced temperature (e.g., 0 °C).
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion (or when the optimal ratio of mono- to di-substituted product is reached), quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired regioisomer.
Visualizing the Reaction Pathway: A Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting poor regioselectivity in your experiments.
Caption: Troubleshooting workflow for poor regioselectivity.
References
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). QM Magic Class. Retrieved January 20, 2026, from [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters, 8(3), 395–398. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2020). The Journal of Organic Chemistry, 85(1), 123-135. [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). QM Magic Class. Retrieved January 20, 2026, from [Link]
-
C2-Selective SNH Amination of Pyrimidines through Selective Iminium Formation. (2022). ResearchGate. [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. (2022). Nature, 603(7902), 442–448. [Link]
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (2025). American Chemical Society. [Link]
-
Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Chemistry Stack Exchange. [Link]
-
Pyrimidines. (n.d.). University of Liverpool. Retrieved January 20, 2026, from [Link]
-
Steric effects. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2020). Molecules, 25(21), 5192. [Link]
-
Blocking cyclobutane pyrimidine dimer formation by steric hindrance. (2016). Organic & Biomolecular Chemistry, 14(17), 4154-4160. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(12), 6827-6854. [Link]
Sources
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- 6. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
stability issues of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine in solution
Welcome to the technical support center for 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.
Troubleshooting Guide: Addressing Common Stability Issues
Researchers working with halogenated pyrimidines often encounter challenges related to compound stability. This section addresses specific problems you might face during your experiments, providing explanations for the underlying chemical principles and actionable protocols to diagnose and resolve these issues.
Issue 1: My analytical results (HPLC, LC-MS) show unexpected peaks, suggesting my compound is degrading. What's happening?
Unexpected peaks in your chromatogram are a common indicator of compound degradation. For this compound, the primary suspects are hydrolysis of the chloro substituents and potential reactions involving the amine group, especially under non-neutral pH conditions.[1] Dichloropyrimidine derivatives are known to be susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[1]
Underlying Causality: The pyrimidine ring is electron-deficient, which makes the chlorine atoms at positions 2 and 6 good leaving groups for nucleophilic substitution reactions.[2] Water, hydroxide ions (in basic media), or hydronium ions (in acidic media) can act as nucleophiles, replacing the chlorine atoms with hydroxyl groups. This process can occur stepwise, leading to a mixture of mono- and di-hydroxylated impurities.
Troubleshooting Workflow:
To identify the cause of degradation, a systematic approach is necessary. The following workflow, based on forced degradation principles, will help you pinpoint the stability liabilities of your compound.[3][4]
Caption: Troubleshooting workflow for identifying degradation pathways.
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with water to a final concentration of 100 µg/mL.
-
Thermal Stress: Incubate the solutions (acidic, basic, neutral) at elevated temperatures (e.g., 40°C and 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Photostability: Expose the solutions to UV and visible light according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, take an aliquot of each stressed sample, neutralize if necessary, and analyze by a stability-indicating HPLC method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to a control sample (stored at 2-8°C in the dark). The appearance of new peaks and a decrease in the main peak area will indicate the conditions under which your compound is unstable. Use mass spectrometry to identify the molecular weights of the degradation products.[5]
| Stress Condition | Expected Degradation Products | Likely Mechanism |
| Acidic Hydrolysis | Mono- and di-hydroxylated pyrimidines | Nucleophilic substitution of chlorine by water |
| Basic Hydrolysis | Mono- and di-hydroxylated pyrimidines | Nucleophilic substitution of chlorine by hydroxide |
| Oxidative Stress | N-oxides and other oxidized species | Oxidation of the pyrimidine ring or amine side chain |
| Photochemical Stress | Various photoproducts | Photolytic cleavage or rearrangement |
Issue 2: The potency of my compound seems to decrease over time in my assay buffer. How can I improve its stability?
A decrease in potency suggests that the active concentration of your compound is diminishing. This is likely due to degradation in the aqueous, and potentially pH-buffered, environment of your assay.
Underlying Causality: Similar to the issue of unexpected analytical peaks, the root cause is likely hydrolysis. The rate of hydrolysis is often pH-dependent. While some pyrimidine derivatives are reported to be more stable in dilute acids, they can be unstable in strongly alkaline solutions.[1][6] The composition of your assay buffer (e.g., presence of certain salts or nucleophiles) could also influence stability.
Mitigation Strategies:
-
pH Optimization: If your assay allows, conduct it at a pH where the compound is most stable. You can determine the optimal pH by performing a stability study across a range of pH values (e.g., pH 3 to pH 9).
-
Solvent Choice: Prepare stock solutions in an aprotic solvent like DMSO or DMF where the compound is likely more stable, and make final dilutions into your aqueous buffer immediately before use.[1]
-
Temperature Control: Perform your assays at the lowest temperature compatible with the experimental requirements to slow down the rate of degradation.
-
Exclusion of Light: Protect your solutions from light, as related compounds have shown sensitivity to light.[1]
Caption: Strategies to mitigate compound degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in its solid form and in solution?
-
Solid Form: As a solid, the compound should be stored in a cool, dry, and dark place.[1] Recommended storage temperatures are typically 2-8°C.[2]
-
In Solution: For maximum stability, stock solutions should be prepared in a high-quality, dry, aprotic solvent such as DMSO or DMF.[1][2] These solutions should be stored at -20°C or -80°C and protected from light. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q2: Which solvents should I avoid when working with this compound?
Avoid using protic solvents, especially water and alcohols, for long-term storage, as they can participate in nucleophilic substitution reactions leading to the degradation of the compound. Also, be cautious with strongly acidic or basic aqueous solutions, as these can accelerate hydrolysis.[1]
Q3: Is this compound sensitive to light?
Q4: What are the likely degradation products I should look for in my analysis?
The most probable degradation products arise from the hydrolysis of the C-Cl bonds. You should look for:
-
2-chloro-6-hydroxy-N-(2-methoxyethyl)pyrimidin-4-amine
-
6-chloro-2-hydroxy-N-(2-methoxyethyl)pyrimidin-4-amine
-
2,6-dihydroxy-N-(2-methoxyethyl)pyrimidin-4-amine
These can be identified by their respective molecular weights using mass spectrometry.
References
- BenchChem. (n.d.). In-Depth Technical Guide on 4-Amino-2,6-dichloropyrimidine: Solubility and Stability.
- Hurst, R. O., & Kuksis, A. (1958). THE DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-927.
- ChemicalBook. (n.d.). 4,6-Dichloropyrimidine(1193-21-1).
- BenchChem. (n.d.). This compound.
- BLDpharm. (n.d.). 879609-73-1|this compound.
- BenchChem. (n.d.). Solubility of 2,5-Dichloropyrimidine in Organic Solvents: An In-depth Technical Guide.
- Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1)
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Campbell, L. L. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. Journal of Bacteriology, 73(2), 225-229.
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- ResearchG
- Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296.
- ResearchGate. (n.d.). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture.
- National Institutes of Health. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
- PubChem. (n.d.). 4-Pyrimidinamine, 2,6-dichloro-.
- PerkinElmer. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- BenchChem. (n.d.).
Sources
Validation & Comparative
A Tale of Two Isomers: A Comparative Guide to the Reactivity of 2,6- and 2,4-Dichloropyrimidines in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, dichloropyrimidines are foundational scaffolds for the construction of a vast array of biologically active molecules. Their utility stems from the electron-deficient nature of the pyrimidine ring, which facilitates nucleophilic aromatic substitution (SNAr), allowing for the sequential and controlled introduction of various functionalities. However, the seemingly subtle shift of a chlorine atom, from the 2,4- to the 2,6-positions, profoundly alters the molecule's reactivity and dictates the strategic approach to its functionalization. This guide provides an in-depth, objective comparison of the reactivity of 2,6-dichloropyrimidine and 2,4-dichloropyrimidine, supported by established chemical principles and experimental observations, to empower researchers in making informed decisions in their synthetic endeavors.
The Theoretical Underpinning: Electronic Effects and Reactivity
The reactivity of chloropyrimidines in SNAr reactions is fundamentally governed by the electronic landscape of the pyrimidine ring. The two nitrogen atoms, being highly electronegative, create a π-deficient system, rendering the carbon atoms electrophilic and susceptible to nucleophilic attack. The chlorine atoms further enhance this electrophilicity through their inductive electron-withdrawing effects.
The general order of reactivity for halogen displacement on the pyrimidine core is widely accepted as C4(6) > C2 >> C5 .[1][2][3] This hierarchy is a direct consequence of the stability of the Meisenheimer intermediate, the transient anionic species formed upon nucleophilic attack.
-
Attack at C4 or C6: When a nucleophile attacks the C4 or C6 position, the negative charge of the Meisenheimer intermediate can be delocalized onto the para- or ortho-ring nitrogen, respectively. This delocalization results in a more stable intermediate, thereby lowering the activation energy for the reaction.
-
Attack at C2: Attack at the C2 position, situated between the two nitrogen atoms, also benefits from the stabilization of the negative charge by both adjacent nitrogens. However, the formation of a para-quinoid-like resonance structure, which is particularly stabilizing, is only possible with attack at C4 or C6.[1]
-
Attack at C5: The C5 position is the least reactive towards nucleophilic attack as the negative charge in the corresponding Meisenheimer intermediate cannot be effectively delocalized onto the ring nitrogens.
This established order provides the foundational principle for understanding the differential reactivity of 2,4- and 2,6-dichloropyrimidine.
2,6-Dichloropyrimidine: The Symmetric Workhorse
Due to its C2v symmetry, the two chlorine atoms in 2,6-dichloropyrimidine are chemically equivalent. This symmetry simplifies the initial mono-substitution reaction, as nucleophilic attack at either C2 or C6 leads to the same product. This predictability is a significant advantage in synthetic planning, eliminating the issue of regioselectivity in the first substitution step.
However, the introduction of the first nucleophile, which is often an electron-donating group (e.g., an amine or an alkoxide), significantly deactivates the pyrimidine ring towards a second substitution. This deactivation can make the introduction of a second, different nucleophile challenging, often requiring more forcing reaction conditions.
2,4-Dichloropyrimidine: A Study in Regioselectivity
In contrast to its 2,6-isomer, 2,4-dichloropyrimidine is an unsymmetrical molecule, presenting a regioselectivity challenge from the outset. Based on the general reactivity order, the C4 position is inherently more reactive than the C2 position.[4][5] This preference for C4 substitution is widely observed in both traditional SNAr reactions and many palladium-catalyzed cross-coupling reactions.[5]
However, this inherent selectivity is not absolute and can be modulated, or even reversed, by a number of factors:
-
Electronic Effects of Ring Substituents: The presence of other substituents on the pyrimidine ring has a profound impact on the regioselectivity of nucleophilic attack.
-
Electron-donating groups (EDGs) at the C6 position, such as methoxy (OMe) or methylamino (NHMe), can reverse the typical selectivity, favoring substitution at the C2 position.[4][6] This is attributed to the alteration of the LUMO (Lowest Unoccupied Molecular Orbital) distribution of the pyrimidine ring.[4]
-
Electron-withdrawing groups (EWGs) at the C5 position enhance the inherent preference for C4 substitution.[7]
-
-
Nature of the Nucleophile: The choice of nucleophile is critical in controlling the site of substitution. While many nucleophiles favor the C4 position, certain nucleophiles can exhibit a preference for the C2 position under specific conditions.
-
Reaction Conditions: Solvent, temperature, and the presence of catalysts can all influence the C4/C2 product ratio. For instance, in some palladium-catalyzed aminations, the choice of ligand can dramatically alter the regioselectivity.
The nuanced reactivity of 2,4-dichloropyrimidine, therefore, presents both a challenge and an opportunity, allowing for the selective synthesis of either C4- or C2-substituted pyrimidines through careful control of the reaction parameters.
Comparative Reactivity Data
While direct side-by-side kinetic comparisons of 2,4- and 2,6-dichloropyrimidine are not extensively reported in the literature, a robust qualitative and semi-quantitative comparison can be drawn from the wealth of published synthetic data. The following table summarizes the expected reactivity and regioselectivity based on these experimental outcomes.
| Feature | 2,6-Dichloropyrimidine | 2,4-Dichloropyrimidine |
| Symmetry | Symmetric | Unsymmetric |
| Inherent Reactivity | C2 and C6 positions are highly reactive and equivalent. | C4 position is generally more reactive than the C2 position. |
| Mono-substitution | Straightforward, leads to a single product. | Regioselectivity is a key consideration, typically favoring C4. |
| Di-substitution | Can be challenging due to deactivation of the ring by the first substituent. | Sequential substitution is common, with the first substitution influencing the reactivity of the remaining chlorine. |
| Controlling Factors | Primarily reaction conditions to overcome deactivation for di-substitution. | Ring substituents, nature of the nucleophile, and reaction conditions are all critical for controlling regioselectivity. |
Experimental Protocols
The following are representative, detailed protocols for the mono-amination of 2,6- and 2,4-dichloropyrimidine, illustrating the practical application of the principles discussed. These protocols are designed to be self-validating through in-process monitoring.
Protocol 1: Mono-amination of 2,6-Dichloropyrimidine
This protocol describes a typical nucleophilic aromatic substitution to achieve mono-amination, taking advantage of the molecule's symmetry.
Materials:
-
2,6-Dichloropyrimidine
-
Amine of choice (e.g., aniline)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)
-
Base (e.g., Potassium Carbonate - K2CO3)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Thin-Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
Reaction Setup: To a dry, inerted round-bottom flask, add 2,6-dichloropyrimidine (1.0 eq) and anhydrous DMF. Stir the mixture until the solid is fully dissolved.
-
Addition of Reagents: Add the amine (1.0 - 1.1 eq) to the solution, followed by the addition of potassium carbonate (2.0 eq).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will often precipitate and can be collected by filtration. If the product is soluble, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality and Validation: The use of a slight excess of the amine can ensure the complete consumption of the starting material. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction. Monitoring by TLC allows for the clear visualization of the consumption of the starting material and the formation of a single major product, validating the straightforward nature of the mono-substitution.
Protocol 2: Regioselective Mono-amination of 2,4-Dichloropyrimidine
This protocol outlines a method for the preferential C4-amination of 2,4-dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine
-
Amine of choice (e.g., aniline)
-
Anhydrous polar aprotic solvent (e.g., Dioxane or Tetrahydrofuran - THF)
-
Base (e.g., Sodium tert-butoxide - NaOtBu)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Reaction Setup: To a dry, inerted round-bottom flask, add 2,4-dichloropyrimidine (1.0 eq), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%). Add the anhydrous solvent and stir for a few minutes.
-
Addition of Reagents: Add the amine (1.0 eq) followed by the base (1.2 eq).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 1 to 24 hours depending on the reactivity of the amine.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated as described in Protocol 1. The crude product is then purified by column chromatography, paying close attention to the separation of the C4 and C2 isomers.
Causality and Validation: The use of a palladium catalyst and a specific phosphine ligand is crucial for achieving high regioselectivity. The choice of base and solvent can also significantly impact the outcome. Monitoring by LC-MS is highly recommended to accurately determine the ratio of the C4 and C2 substituted products, thereby validating the regioselectivity of the chosen conditions.
Visualization of Reaction Pathways
Caption: Comparative reaction pathways for 2,6- and 2,4-dichloropyrimidine.
Caption: Decision workflow for selecting the appropriate dichloropyrimidine isomer.
Conclusion
The choice between 2,6- and 2,4-dichloropyrimidine is a strategic one, dictated by the specific synthetic goal. 2,6-Dichloropyrimidine offers a straightforward and predictable route to mono-substituted pyrimidines, while 2,4-dichloropyrimidine provides a more nuanced platform where regioselectivity can be harnessed to access a wider range of substitution patterns. A thorough understanding of the underlying principles of their reactivity, coupled with careful optimization of reaction conditions, is paramount for the successful application of these versatile building blocks in the synthesis of novel chemical entities.
References
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Anderson, S. C., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]
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Large, J. M., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
- Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
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Gómez-García, A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
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Neufeldt, S. R., et al. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research. [Link]
- Vertex AI Search. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
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Larsson, J., et al. (2008). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Journal of Organic Chemistry. [Link]
- Robins, R. K., & Lin, H. H. (1957). Potential Purine Antagonists. I. Synthesis of Some 4,6-Disubstituted Pyrimidines and 2,4-Disubstituted-5,6-pyrimidinediamines. Journal of the American Chemical Society.
- BenchChem. (2025). A Comparative Analysis of 4-Amino-2,6-dichloropyrimidine Reactivity for Advanced Drug Discovery. BenchChem.
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Potapov, A. S., et al. (2018). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. [Link]
- Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Google Patents. (1996). Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
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A Comparative Guide to the Biological Activity of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the biological activity of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine and its structural analogs. This document is designed to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug discovery, offering insights into the structure-activity relationships (SAR) and therapeutic potential of this class of compounds.
Introduction: The Versatile 2,6-Dichloropyrimidine Scaffold
The pyrimidine nucleus is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the endogenous purine and pyrimidine bases. The compound this compound serves as a key building block and a lead compound in the development of novel therapeutics. The presence of two reactive chlorine atoms at the 2 and 6 positions of the pyrimidine ring makes it an excellent starting material for the synthesis of a diverse library of analogs through nucleophilic substitution reactions. This compound itself has been noted for its potential as a kinase inhibitor, a class of drugs that has revolutionized the treatment of cancer and other diseases.
The methoxyethyl group at the N4 position provides a balance of hydrophilic and hydrophobic properties, which can influence the compound's solubility, cell permeability, and interaction with biological targets. Understanding the biological activity of this core compound and how it compares to its analogs is crucial for the rational design of more potent and selective therapeutic agents.
Structure-Activity Relationships (SAR) of Pyrimidine Derivatives
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring. Key SAR insights for 2,6-disubstituted pyrimidines include:
-
Substituents at the 2- and 6-positions: The chlorine atoms in the parent compound are excellent leaving groups, allowing for the introduction of various functionalities. Replacing one or both chlorine atoms with different amine, thiol, or alkoxy groups can significantly modulate the compound's biological activity, selectivity, and pharmacokinetic properties.
-
The N4-substituent: The N-(2-methoxyethyl) group can be modified to explore interactions with specific pockets of the target protein. Altering the length, branching, and polarity of this substituent can lead to enhanced potency and selectivity.
-
The Pyrimidine Core: The nitrogen atoms in the pyrimidine ring are key hydrogen bond acceptors, often interacting with the hinge region of protein kinases.
Comparative Biological Activity of Analogs
While direct head-to-head comparative studies of this compound with a wide range of its immediate analogs are limited in the public domain, we can draw valuable comparisons by examining different classes of structurally related pyrimidine derivatives that have been extensively studied.
Pyrido[2,3-d]pyrimidin-7-ones as Potent Abl Kinase Inhibitors
One important class of analogs is the pyrido[2,3-d]pyrimidin-7-ones, which have shown significant activity as inhibitors of Abl kinase, a key target in chronic myeloid leukemia (CML). In a study focused on this scaffold, researchers synthesized a series of analogs and evaluated their inhibitory activity against Abl and other kinases, as well as their anti-proliferative effects on cancer cell lines.
Key Findings:
-
Substitutions at the 3- and 4-positions of the 2-(phenylamino) moiety led to improved potency and selectivity for Abl kinase.
-
Several analogs exhibited potent inhibition of Abl kinase with IC50 values in the low nanomolar range.
-
The selectivity against other kinases, such as PDGFR and p38-α, varied depending on the substitution pattern.
Data Summary:
| Compound ID | R1-substituent | R2-substituent | Abl IC50 (nM) | p38-α IC50 (nM) | Selectivity (p38-α/Abl) |
| Analog 1 | 3-CF3 | H | 1.4 | 49 | 35 |
| Analog 2 | 4-CH3 | H | 2.2 | 160 | 72.7 |
| Analog 3 | H | 3-OH | 30 | 60 | 2 |
| Analog 4 | H | 4-OCH3 | 12 | 300 | 25 |
Data is illustrative and based on reported values for similar compound series.
Pyrimidine-Based Aurora Kinase Inhibitors for MYC-Driven Cancers
Another class of pyrimidine derivatives has been developed as inhibitors of Aurora A kinase, a key regulator of mitosis that is often overexpressed in cancers with MYC amplification. Structure-based drug design led to the identification of a novel series of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives.
Key Findings:
-
The lead compound potently inhibited the proliferation of high-MYC expressing small-cell lung cancer (SCLC) cell lines with IC50 values in the nanomolar range.
-
Pharmacokinetic optimization through prodrug strategies resulted in a compound with sufficient oral bioavailability for in vivo studies.
-
The antiproliferative effect was significantly higher in MYC-amplified SCLC cell lines compared to MYC-unamplified lines, demonstrating target-specific activity.
Data Summary:
| Cell Line (MYC status) | Lead Compound IC50 (nM) |
| NCI-H524 (cMYC amplified) | 3.36 |
| NCI-H526 (MYCN amplified) | < 100 |
| NCI-H209 (MYCL amplified) | < 100 |
| NCI-H146 (MYC unamplified) | > 1000 |
| NCI-H841 (MYC unamplified) | > 1000 |
Data is illustrative and based on reported values for similar compound series.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized and well-documented experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the evaluation of pyrimidine derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density based on the binding of the dye sulforhodamine B to cellular proteins. It is a reliable and reproducible method for cytotoxicity screening.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Carefully remove the TCA and wash the plates five times with deionized water to remove unbound dye.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the ability of a compound to inhibit the activity of a specific protein kinase.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase enzyme, a suitable substrate (e.g., a specific peptide), and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with a non-radioactive detection method like ADP-Glo™).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA).
-
Detection: Quantify the amount of phosphorylated substrate or the amount of ADP produced. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays like ADP-Glo™, the amount of ADP is converted into a light signal that is measured with a luminometer.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and calculate the IC50 value.
Visualizations
To further clarify the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: A representative synthetic scheme for the generation of 2,4,6-trisubstituted pyrimidine analogs.
Caption: A simplified workflow for the MTT cytotoxicity assay.
Caption: A simplified workflow for the SRB cytotoxicity assay.
Caption: A simplified diagram of a generic kinase signaling pathway and the point of intervention by pyrimidine-based inhibitors.
Conclusion
This compound and its analogs represent a rich and versatile scaffold for the development of novel therapeutic agents, particularly in the area of oncology. The ease of chemical modification of the 2,6-dichloropyrimidine core allows for the generation of large libraries of compounds with diverse biological activities. As demonstrated by the examples of Abl and Aurora kinase inhibitors, strategic modifications to the pyrimidine scaffold can lead to highly potent and selective compounds. The experimental protocols provided in this guide offer a standardized framework for the biological evaluation of these compounds, ensuring the generation of reliable and comparable data. Future research in this area should focus on systematic SAR studies of analogs of this compound to further elucidate the key structural features required for potent and selective inhibition of specific therapeutic targets.
References
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Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Sulforhodamine B (SRB) Cell Cytotoxicity Assay. (n.d.). Creative Bioarray. Retrieved January 20, 2026, from [Link]
-
Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved January 20, 2026, from [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved January 20, 2026, from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). Nature Protocols. Retrieved January 20, 2026, from [Link]
-
Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: Toward selective Abl inhibitors. (2008). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. Retrieved January 20, 2026, from [Link]
A Comparative Guide to the Structural Validation of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of robust research and development. For a molecule such as 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine, a substituted pyrimidine with significant potential as a synthetic intermediate[1][2], precise knowledge of its three-dimensional architecture is paramount. This guide provides an in-depth comparison of the preeminent method for structural elucidation, single-crystal X-ray crystallography, with a suite of powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental choices and presenting a self-validating system for comprehensive structural analysis.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands alone as the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[3] It provides an atomic-level map, revealing bond lengths, bond angles, and stereochemistry with unparalleled accuracy. For a molecule like this compound, SCXRD would unequivocally confirm the connectivity of the methoxyethyl group to the pyrimidine ring at the N4 position and the positions of the two chlorine atoms.
However, the power of SCXRD is contingent on obtaining a high-quality single crystal, which is often a significant bottleneck.[3]
Experimental Protocol: From Powder to Structure
-
Crystal Growth (The Art of Patience):
-
Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: A solvent or solvent system in which the compound is moderately soluble is ideal.[4] High solubility often leads to the rapid precipitation of small, unusable crystals.[4] For this compound, a range of solvents from nonpolar (e.g., hexane, toluene) to polar (e.g., ethanol, ethyl acetate, acetonitrile) should be screened.
-
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution is filtered into a clean vial and loosely covered to allow the solvent to evaporate slowly over days or weeks.[4]
-
Solvent Diffusion (Layering): A solution of the compound in a "good" solvent is layered with a "poor" solvent in which the compound is insoluble. Diffusion at the interface gradually lowers the solubility, promoting slow crystal growth.[5]
-
Cooling: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and inducing crystallization.[3]
-
-
-
Data Collection:
-
A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer and placed in a stream of X-rays.
-
The crystal is rotated, and a series of diffraction patterns are collected on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
Computational methods are used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model is built into the electron density map and refined to best fit the experimental data.
-
The final output is a crystallographic information file (CIF) containing the precise coordinates of every atom in the molecule.
Complementary and Alternative Methods: A Spectroscopic Toolkit
While X-ray crystallography provides the ultimate structural proof, spectroscopic methods offer a more rapid and accessible means of characterization, often on non-crystalline material. A comprehensive analysis relies on the synergy of these techniques.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.[6]
For this compound, a suite of NMR experiments would be employed:
-
¹H NMR: Would reveal the number of unique proton environments. We would expect to see distinct signals for the pyrimidine ring proton, the two methylene groups (-CH₂-CH₂-), the methoxy group (-OCH₃), and the amine proton (-NH-). The splitting patterns (multiplicity) of the methylene signals would confirm their connectivity.
-
¹³C NMR: Would show the number of unique carbon environments, including the distinct carbons of the pyrimidine ring and the aliphatic side chain.[6]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming, for example, the connection between the two methylene groups in the methoxyethyl side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for confirming the attachment of the methoxyethyl group to the pyrimidine ring's nitrogen atom.
-
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and valuable information about its elemental composition and structure through fragmentation patterns.[8][9]
For this compound:
-
Molecular Ion Peak (M+): High-resolution mass spectrometry (HRMS) would provide a highly accurate mass of the molecular ion, allowing for the determination of the molecular formula (C₇H₉Cl₂N₃O).
-
Isotopic Pattern: The presence of two chlorine atoms would create a highly characteristic isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[7] A molecule with two chlorines will exhibit M+, M+2, and M+4 peaks with a characteristic intensity ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.[10]
-
Fragmentation Analysis: Under ionization, the molecule will break apart in a predictable manner. Observing fragments corresponding to the loss of the methoxyethyl side chain or chlorine atoms can further support the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy detects the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of functional groups.[11] It provides a "fingerprint" of the functional groups present in the molecule.[12]
For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:
-
N-H stretch: From the secondary amine, typically in the 3300-3500 cm⁻¹ region.
-
C-H stretches: Aliphatic (from the methoxyethyl group) just below 3000 cm⁻¹ and aromatic (from the pyrimidine ring) just above 3000 cm⁻¹.
-
C=N and C=C stretches: From the pyrimidine ring, typically in the 1450-1650 cm⁻¹ region.[11]
-
C-O stretch: From the ether linkage in the side chain, usually a strong band in the 1000-1300 cm⁻¹ region.
-
C-Cl stretch: Typically found in the 600-800 cm⁻¹ region.
Comparative Analysis: Choosing the Right Tool
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths, bond angles, stereochemistry, crystal packing. | Definitive, "gold standard" for structural proof.[3] | Requires a high-quality single crystal (often difficult to obtain).[3] Provides solid-state structure, which may differ from solution conformation. |
| NMR Spectroscopy | Connectivity of atoms, chemical environments, relative stereochemistry in solution. | Provides detailed structural information in solution, non-destructive.[6] | Does not provide absolute configuration or precise bond lengths/angles. Can be complex to interpret for large molecules. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), structural information from fragmentation.[8] | High sensitivity, requires very small sample amounts.[6] Characteristic isotopic patterns for halogens.[7] | Isomers can be difficult to distinguish. Does not provide detailed stereochemical information.[6] Destructive technique. |
| FTIR Spectroscopy | Presence of functional groups. | Fast, simple, and inexpensive. Provides a molecular "fingerprint".[12] | Provides limited information on the overall molecular skeleton and connectivity. Not suitable for distinguishing isomers with the same functional groups. |
Integrated Workflow for Structural Validation
A robust validation of this compound's structure should not rely on a single technique but rather an integrated approach where the data from each method corroborates the others.
Caption: Integrated workflow for the structural validation of a novel compound.
Conclusion
The structural elucidation of this compound is a multi-faceted process. While NMR, MS, and FTIR spectroscopy provide a rapid and powerful combination of techniques to build a confident structural hypothesis based on connectivity, functional groups, and molecular formula, they provide indirect evidence. Single-crystal X-ray crystallography, though more challenging experimentally due to the prerequisite of a high-quality crystal, offers the only path to unambiguous, definitive proof of the three-dimensional atomic arrangement.[3] For regulatory submissions, patent filings, and advancing a compound in the drug development pipeline, the certainty provided by X-ray crystallography is indispensable. Therefore, a synergistic approach, leveraging the strengths of both spectroscopic and crystallographic methods, represents the gold standard for scientific integrity and trustworthiness in chemical research.
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- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen
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- Advances in the Analysis of Persistent Halogen
- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
- mass spectra - the M+2 peak. Chemguide.
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv
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The Pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition - A Comparative Analysis
The relentless pursuit of targeted cancer therapies has positioned protein kinases as pivotal targets for drug discovery. Their dysregulation is a hallmark of numerous malignancies, driving aberrant cellular proliferation, survival, and metastasis. Among the diverse chemical scaffolds explored for kinase inhibition, pyrimidine derivatives have emerged as a particularly fruitful area of research, leading to the development of several clinically approved drugs.[1][2] This guide provides a comparative analysis of kinase inhibition by various pyrimidine derivatives, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their evaluation. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate this promising class of inhibitors.
The Central Role of Kinases and the Allure of the Pyrimidine Core
Protein kinases orchestrate a vast and intricate network of intracellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. This post-translational modification acts as a molecular switch, modulating protein function and dictating cellular fate.[3] The pyrimidine ring, a heterocyclic aromatic organic compound, serves as an excellent scaffold for kinase inhibitors due to its structural resemblance to the adenine base of ATP.[2][4] This mimicry allows pyrimidine derivatives to competitively bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity and arresting downstream signaling cascades. The versatility of the pyrimidine core allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][5]
A Comparative Look at Pyrimidine-Based Kinase Inhibitors
The chemical diversity of pyrimidine derivatives has given rise to a broad spectrum of kinase inhibitors with varying target profiles and therapeutic applications. Below, we compare several key classes of pyrimidine-based inhibitors, highlighting their distinct characteristics.
Fused Pyrimidine Derivatives: Expanding the Pharmacophore
Fusing the pyrimidine ring with other heterocyclic systems, such as pyrazole, pyrrole, or pyridine, has proven to be a highly effective strategy for developing potent and selective kinase inhibitors.[6] These fused systems create a more rigid and extended scaffold that can form additional interactions within the kinase active site, enhancing binding affinity and influencing the selectivity profile.
A prominent example is the pyrazolo[3,4-d]pyrimidine scaffold, which is the core structure of the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[2] This class of compounds has demonstrated significant therapeutic potential in the treatment of various B-cell malignancies.[2] Other notable fused pyrimidine systems include pyrido[2,3-d]pyrimidines and quinazolines, which have yielded inhibitors targeting a range of kinases, including EGFR, Src, and CDKs.[6]
Aminopyrimidines: Key Hydrogen Bonding Interactions
The 2-aminopyrimidine and 2,4-diaminopyrimidine motifs are prevalent in a large number of kinase inhibitors.[7] The amino groups at these positions are crucial for forming key hydrogen bond interactions with the hinge region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction is a cornerstone of the binding mode for many pyrimidine-based inhibitors.
The strategic placement of various substituents on the pyrimidine ring and the amino groups allows for the exploration of different sub-pockets within the ATP-binding site, leading to inhibitors with distinct selectivity profiles. For instance, modifications at the 5-position of the pyrimidine core can influence the inhibitor's interaction with the gatekeeper residue, a critical determinant of kinase selectivity.[1]
Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Inhibition
The potency and selectivity of pyrimidine-based kinase inhibitors are intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design and optimization of novel inhibitors.
Key SAR Insights:
-
Hinge Binding: As mentioned, the presence of hydrogen bond donors, typically amino groups, at the 2- and/or 4-positions of the pyrimidine ring is critical for anchoring the inhibitor to the kinase hinge region.
-
Gatekeeper Interaction: The nature and size of the substituent at the 5-position of the pyrimidine ring can significantly impact selectivity. Bulky substituents in this position can clash with a large gatekeeper residue, leading to selectivity for kinases with smaller gatekeeper residues.
-
Solvent Front Exposure: Substituents on the pyrimidine core that extend towards the solvent-exposed region of the ATP-binding pocket can be modified to improve solubility and other pharmacokinetic properties without significantly affecting binding affinity.
-
Hydrophobic Pockets: Lipophilic groups appended to the pyrimidine scaffold can occupy hydrophobic pockets within the active site, thereby increasing binding affinity.
The following diagram illustrates the key interaction points of a generic pyrimidine-based inhibitor within the ATP-binding pocket of a kinase.
Caption: Key interactions of a pyrimidine inhibitor in the kinase active site.
Quantitative Comparison of Pyrimidine Derivatives
The inhibitory potency of different pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or binding affinity (Kd). Lower values indicate higher potency. The following table summarizes the inhibitory activities of representative pyrimidine derivatives against various kinases.
| Derivative Class | Specific Compound/Modification | Target Kinase | IC50 (nM) | Reference |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFRWT | 37.19 | [8] |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFRT790M | 204.10 | [8] |
| Pyrimidine Derivative | Compound 7 | EGFR Kinase Domain | - | [8] |
| Pyrimidine Derivative | Compound 12 | EGFR Kinase Domain | - | [8] |
| 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl)pyrimidin-2-amine | Compound 4c (p-Fluoro) | Human Cyclin-Dependent Kinase 2 (CDK2) | - | [8] |
| Pyrimidine Derivative | Compound 10b | EGFR / VEGFR-2 | 161 / 141 | [9] |
| Pyrimidine Derivative | (R)-17 | CHK1 | 0.4 | [9] |
| Pyrimidine Derivative | Compound 13 | Aurora A | < 200 | [9][10] |
| Pyrido[2,3-d]pyrimidine | Compound B1 | EGFRL858R/T790M | 13 | [5] |
| Pyrido[2,3-d]pyrimidine | Compound 24 | EGFRL858R,T790M | 1.1 | [5] |
Note: Some binding energy values from the source have been approximated from IC50 values. A direct conversion is not always accurate but provides a relative comparison.[8]
Experimental Workflows for Evaluating Kinase Inhibition
A multi-faceted experimental approach is essential for the comprehensive evaluation of pyrimidine-based kinase inhibitors. This typically involves a hierarchical screening cascade, starting from in silico and biochemical assays and progressing to cell-based and in vivo models.
In Silico Analysis: Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.[8] It provides valuable insights into the potential interactions between the pyrimidine derivative and the kinase active site, guiding the initial stages of drug design.
Generalized Molecular Docking Protocol:
-
Protein and Ligand Preparation: Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). Prepare the pyrimidine derivative ligand structure, typically by minimizing its energy.
-
Grid Box Definition: Define the binding site on the kinase, usually centered around the co-crystallized ligand or the known ATP-binding pocket.
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina) to generate multiple binding poses of the ligand within the defined grid box.
-
Pose Analysis and Scoring: Analyze the predicted binding poses and rank them based on their scoring function, which estimates the binding affinity (e.g., in kcal/mol).
Caption: A generalized workflow for molecular docking studies.
In Vitro Biochemical Assays
Biochemical assays directly measure the catalytic activity of the purified kinase in the presence of the inhibitor.[3][11] These assays are crucial for determining the IC50 value and understanding the mechanism of inhibition.
Common Biochemical Assay Formats:
-
Radiometric Assays: These traditional "gold standard" assays use radioactively labeled ATP ([γ-³²P]-ATP or [γ-³³P]-ATP) and measure the incorporation of the radiolabel into the substrate.[12] While highly sensitive and direct, they require specialized handling of radioactive materials.[12]
-
Luminescence-Based Assays: These assays, such as Kinase-Glo® and ADP-Glo™, measure kinase activity by quantifying the amount of ATP consumed or ADP produced.[3][11] They are well-suited for high-throughput screening.
-
Fluorescence-Based Assays: These methods utilize fluorescently labeled substrates or antibodies to detect phosphorylation.[3] Techniques like Fluorescence Polarization (FP) and Time-Resolved Förster Resonance Energy Transfer (TR-FRET) offer high sensitivity and are amenable to automation.[3]
-
Mobility Shift Assays: These assays separate the phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility.[3]
Generalized In Vitro Kinase Inhibition Assay Protocol (Luminescence-Based):
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and a serial dilution of the pyrimidine inhibitor.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP. Incubate at the optimal temperature for a defined period.
-
Detection: Stop the kinase reaction and add the detection reagent (e.g., ADP-Glo™ reagent). This reagent converts the ADP produced into a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: A generalized workflow for an in vitro kinase inhibition assay.[5]
Cell-Based Assays
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by evaluating the inhibitor's effects within a living cell.[13]
Key Cell-Based Assays:
-
Cytotoxicity/Proliferation Assays (e.g., MTT, CellTiter-Glo®): These assays measure the inhibitor's ability to reduce cell viability or inhibit cell proliferation in cancer cell lines.
-
Target Engagement Assays: These assays confirm that the inhibitor is binding to its intended kinase target within the cell.
-
Phospho-Protein Western Blotting: This technique is used to assess the inhibitor's effect on the phosphorylation of downstream substrates of the target kinase, providing evidence of pathway modulation.
-
Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of the target protein upon ligand binding, confirming target engagement in a cellular context.
Generalized Cell-Based Proliferation Assay Protocol (MTT):
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrimidine inhibitor and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Efficacy Studies
The ultimate test of a potential drug candidate is its efficacy in a living organism. In vivo studies, typically conducted in animal models, are crucial for evaluating the inhibitor's anti-tumor activity, pharmacokinetics (PK), and pharmacodynamics (PD).
Common In Vivo Models:
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice. The effect of the pyrimidine inhibitor on tumor growth is then monitored. For example, a cMYC-amplified small-cell lung cancer (SCLC) cell line, NCI-H446, has been used to evaluate the in vivo efficacy of pyrimidine-based Aurora A kinase inhibitors.[10]
-
Patient-Derived Xenograft (PDX) Models: Tumors from human patients are directly implanted into mice, providing a more clinically relevant model.
Generalized In Vivo Xenograft Study Protocol:
-
Tumor Implantation: Implant human cancer cells subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Compound Administration: Administer the pyrimidine inhibitor to the mice via an appropriate route (e.g., oral, intravenous).
-
Tumor Measurement: Measure the tumor volume at regular intervals throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target inhibition (e.g., by Western blotting for phospho-proteins).
-
Data Analysis: Compare the tumor growth in the treated group to the control group to determine the anti-tumor efficacy. For instance, one study showed that a pyrimidine-based inhibitor led to over 80% tumor regression in NCI-H446 SCLC xenograft tumors.[10]
Conclusion and Future Directions
Pyrimidine derivatives have undeniably cemented their place as a privileged scaffold in the development of kinase inhibitors. Their versatility, coupled with a deep understanding of their structure-activity relationships, continues to fuel the discovery of novel and effective targeted therapies. The future of this field lies in the development of next-generation pyrimidine-based inhibitors with improved selectivity profiles to minimize off-target effects and overcome drug resistance. Furthermore, the exploration of dual-target inhibitors based on the pyrimidine scaffold presents an exciting avenue for tackling the complexity of cancer signaling networks.[14] The rigorous application of the comparative and experimental methodologies outlined in this guide will be instrumental in advancing these promising molecules from the laboratory to the clinic.
References
- BenchChem. (n.d.). Comparative Docking Analysis of Pyrimidine Derivatives as Kinase Inhibitors.
- BenchChem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors.
- BenchChem. (n.d.). Comparative Benchmarking of Pyrimidin-4-yl-methanol Derivatives Against Known Kinase Inhibitors.
- ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of....
- NIH. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
- INiTS. (2020). Cell-based test for kinase inhibitors.
- MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
- BenchChem. (n.d.). Assessing the Selectivity of 6-Chloropyrido[2,3-d]pyrimidine-based Inhibitors: A Comparative Guide.
- ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
- PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
- BMG LABTECH. (2020). Kinase assays.
- RxList. (2026). Kygevvi (Doxecitine and Doxribtimine Powder, for Oral Solution): Side Effects, Uses, Dosage, Interactions, Warnings.
- Cayman Chemical. (2021). Methods for Detecting Kinase Activity.
- RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
- PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- PubMed. (n.d.). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023).
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Navigating the Bioactivity of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine: A Comparative Guide to In Vitro Evaluation
For researchers and drug development professionals, the exploration of novel chemical entities is a journey that begins with understanding their fundamental interactions with biological systems. The compound 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine, a substituted pyrimidine, represents a class of molecules with significant therapeutic potential.[1] This guide provides an in-depth analysis of the potential in vitro bioactivities of this compound, drawing comparisons with functionally related molecules and offering detailed experimental protocols to empower your research endeavors.
Unveiling the Potential of a Dichloropyrimidine Scaffold
The core structure of this compound, a dichlorinated pyrimidine, is a key indicator of its potential biological activity. The pyrimidine ring is a fundamental component of nucleic acids and a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The two chlorine atoms on the pyrimidine ring of the topic compound create an electron-deficient center, making it susceptible to nucleophilic substitution and a valuable intermediate for the synthesis of more complex molecules.[1]
While specific in vitro assay data for this compound is not extensively published, its structural features suggest it may interact with various biological targets, such as kinases and other enzymes.[1] The broader family of aminopyrimidines has been investigated for a variety of therapeutic applications, including the development of potent inhibitors for enzymes like Polo-like kinase 4 (PLK4), which is a target in cancer therapy.[4]
Comparative Analysis: Learning from Related Pyrimidine Derivatives
To effectively design an in vitro testing strategy for this compound, it is instructive to examine the well-characterized activities of structurally analogous compounds.
| Compound/Class | Biological Target/Activity | Representative In Vitro Data |
| Aminopyrimidine Derivatives | Polo-like kinase 4 (PLK4) Inhibition | Compound 8h (a novel aminopyrimidine derivative) exhibited a PLK4 IC50 of 0.0067 µM.[4] |
| Pyrido[2,3-d]pyrimidines | Dihydrofolate Reductase (DHFR) Inhibition | A 2',5'-dichloro analogue (compound 8) showed selective inhibition of Pneumocystis carinii and Toxoplasma gondii DHFR over rat liver DHFR.[5] |
| 4,6-Dichloropyrimidines | Synthetic Intermediates | Used in the synthesis of various bioactive molecules, including potential anti-HIV and anticancer agents.[6] |
| Ticagrelor Intermediate | P2Y12 Receptor Antagonist Precursor | 4,6-dichloro-2-(propylthio)pyrimidin-5-amine is a key intermediate in the synthesis of the antiplatelet drug Ticagrelor.[7] |
This comparative data strongly suggests that a primary avenue of investigation for this compound should be its potential as a kinase inhibitor. The general ability of pyrimidine derivatives to modulate cellular signaling pathways further supports this hypothesis.[1]
Proposed In Vitro Assay Cascade for Characterization
Based on the analysis of related compounds, a logical and efficient in vitro testing cascade can be proposed to elucidate the biological activity of this compound.
Caption: Proposed workflow for in vitro characterization.
This cascade begins with a broad assessment of kinase inhibitory activity, followed by more focused studies to determine potency, cellular effects, and target engagement.
Detailed Protocol: Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol provides a robust method for determining the inhibitory activity of a test compound against a specific kinase.
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of ATP is inversely proportional to the kinase activity. Luminescence is generated by a luciferase-luciferin reaction that is dependent on ATP.
Materials:
-
Kinase of interest (e.g., PLK4)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Assay Buffer (e.g., containing MgCl2, DTT)
-
Test Compound (this compound)
-
Positive Control Inhibitor (e.g., a known inhibitor for the kinase)
-
DMSO (for compound dilution)
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the test compound in DMSO to create a concentration range for testing (e.g., 10-point, 3-fold dilutions).
-
-
Reaction Setup:
-
In each well of the assay plate, add the following components in this order:
-
Assay Buffer
-
Test compound or control (DMSO for no inhibition, positive control inhibitor)
-
Kinase
-
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add a mixture of the kinase substrate and ATP to each well to start the reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Equilibrate the Luminescent Kinase Assay reagent to room temperature.
-
Add the reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibition (DMSO) control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a luminescent kinase inhibition assay.
Presumed Signaling Pathway Involvement
Given the potential for this compound to act as a kinase inhibitor, it is likely to interfere with intracellular signaling cascades that are crucial for cell proliferation, survival, and differentiation.
Caption: Potential mechanism of action via kinase inhibition.
Conclusion and Future Directions
While direct experimental data for this compound is emerging, its chemical structure firmly places it within a class of compounds with significant biological potential, particularly as kinase inhibitors. The comparative analysis and proposed in vitro testing strategy outlined in this guide provide a solid foundation for researchers to systematically evaluate its bioactivity. Further investigations, including cell-based assays and broader selectivity profiling, will be crucial in defining its therapeutic potential and mechanism of action.
References
- This compound - Benchchem.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - NIH.
- In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors.
- Application Notes and Protocols for In Vitro Biological Activity Screening of 2-(Methylamino)-4,6-pyrimidinediol - Benchchem.
- Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC - PubMed Central.
- (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate.
- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents.
- Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents - PubMed.
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A Comparative Guide to Cross-Reactivity Profiling of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of the novel compound, 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine. Given its chemical structure, particularly the dichloropyrimidine core, this molecule belongs to a class of compounds known as "privileged scaffolds" in medicinal chemistry.[1][2][3] Such scaffolds are frequently found in potent inhibitors of protein kinases, making a thorough investigation of its selectivity profile a critical step in its development as a potential therapeutic agent or research tool.[1][4][5]
The objective of this guide is to compare and contrast various experimental and computational strategies to build a robust cross-reactivity profile. We will delve into the rationale behind each approach, provide detailed protocols for key assays, and offer insights into data interpretation, empowering researchers to make informed decisions and de-risk their development programs.
Section 1: Foundational Assessment - In Silico Profiling
Before committing to resource-intensive wet-lab experiments, a logical first step is to perform computational, or in silico, screening. This approach leverages the compound's structure to predict potential biological targets by comparing it to vast databases of known ligand-target interactions.[6][7]
The Causality Behind the Choice: Starting with in silico methods is a cost-effective strategy to generate initial hypotheses about both on-target and potential off-target interactions. The pyrimidine nucleus is a well-established component in many therapeutic agents, and its derivatives have shown significant potential as anticancer agents by inhibiting protein kinases.[1][2][3] Computational models can rapidly scan hundreds or even thousands of protein targets, helping to prioritize which experimental assays will be most informative.[6][7][8]
Comparative Approaches: Several platforms are available for off-target prediction:
| Tool/Platform | Principle | Output | Key Advantage |
| SwissTargetPrediction | 2D/3D chemical similarity | Ranks potential targets by probability | Free, user-friendly web interface |
| Similarity Ensemble (SEA) | Compares sets of ligands known to bind to targets | E-value score for target similarity | Strong statistical foundation for predictions[6] |
| X-ReactKIN | Machine learning on kinase structures | Kinome-wide cross-reactivity profile | Specifically tailored for kinase selectivity prediction[9] |
| KinasePred | Machine Learning & XAI | Predicts kinase activity and structural drivers | Provides insights into features driving interactions[10] |
In Silico Workflow Diagram:
Caption: Workflow for computational off-target prediction.
Section 2: Comparative Guide to In Vitro Biochemical Profiling
Following computational analysis, the next critical phase is to experimentally validate these predictions and screen for unforeseen interactions using in vitro biochemical assays. These assays directly measure the compound's ability to interact with purified proteins, most commonly enzymes like kinases.
The Causality Behind the Choice: Biochemical assays provide direct, quantitative evidence of a compound-protein interaction, free from the complexities of a cellular environment. For a compound with a dichloropyrimidine scaffold, kinase panel screening is the most logical and highest-priority experiment.[4][5] A primary screen at a high concentration (e.g., 1-10 µM) across a broad panel is a standard industry practice to quickly identify potential "hits." Positive hits are then followed up with dose-response experiments to determine potency (e.g., IC50 or Kd).
Comparison of Commercial Kinase Profiling Platforms:
| Service Provider | Assay Technology | Typical Output | Key Advantages & Considerations |
| Eurofins DiscoverX | KINOMEscan™ (Competition Binding Assay) | Kd, % Control | Measures direct binding affinity (Kd), not just inhibition. Very broad panel available. |
| Reaction Biology | Radiometric [γ-³²P]-ATP Filter Binding[11] | % Inhibition, IC50 | The gold standard for kinase activity. Highly sensitive and direct. Requires handling of radioactivity.[11] |
| Promega | ADP-Glo™ (Luminescence-based) | % Inhibition, IC50 | Non-radioactive, highly sensitive assay measuring ADP production. Easily scalable. |
| Carna Biosciences | Mobility Shift Assay (MSA) | % Inhibition, IC50 | Non-radioactive, fluorescence-based detection of substrate and product. |
Experimental Protocol: Radiometric Kinase Inhibition Assay
This protocol provides a generalized workflow for assessing the inhibitory activity of this compound against a specific kinase using the gold-standard radiometric method.[11][12]
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT)[13]
-
[γ-³²P]-ATP (specific activity >3000 Ci/mmol)[11]
-
"Cold" (non-radioactive) ATP
-
10 mM MgCl2[13]
-
Test Compound Stock (e.g., 10 mM in DMSO)
-
Phosphocellulose filter paper
-
Scintillation fluid and counter
Procedure:
-
Compound Preparation: Serially dilute the test compound in kinase buffer to achieve a range of desired concentrations (e.g., 100 µM to 1 nM). Include a DMSO-only vehicle control.
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific peptide substrate, and the diluted test compound (or DMSO). Allow this to incubate for 10-15 minutes at room temperature to permit compound binding.
-
Initiate Reaction: Start the phosphorylation reaction by adding a mix of [γ-³²P]-ATP, cold ATP, and MgCl2. The final ATP concentration should be at or near the Km for the specific kinase.[13][14]
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction & Spot: Terminate the reaction by adding a stop buffer (e.g., phosphoric acid). Spot a portion of each reaction mixture onto a phosphocellulose filter mat. The phosphorylated peptide will bind to the paper, while the free [γ-³²P]-ATP will not.
-
Washing: Wash the filter mat multiple times with phosphoric acid to remove all unbound radioactive ATP.
-
Quantification: Dry the filter mat, add scintillation fluid, and count the radioactivity for each spot using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the results and fit to a dose-response curve to determine the IC50 value.
Section 3: Cellular Target Engagement & Validation
While biochemical assays are essential, they do not confirm that a compound can enter a cell and engage its target in a physiological context. Cellular target engagement assays are crucial for validating in vitro hits and understanding a compound's true biological activity.
The Causality Behind the Choice: A compound may be potent biochemically but fail to show cellular activity due to poor membrane permeability or rapid efflux.[15] Cellular assays provide a more biologically relevant environment, accounting for factors like intracellular ATP concentrations, co-factors, and the presence of protein complexes.[15] Comparing different cellular methods allows researchers to select the most appropriate tool based on available reagents and desired endpoint.
Comparison of Cellular Target Engagement Assays:
| Assay Method | Principle | Output | Key Advantages & Considerations |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer.[16][17][18] | IC50, Target Occupancy, Residence Time[16][17][19] | Real-time measurement in live cells; highly quantitative.[15][16][19] Requires genetic modification of cells to express the fusion protein. |
| CETSA® | Ligand binding stabilizes a protein against thermal denaturation.[20][21][22][23] | Thermal Shift (ΔTm), ITDRF[20][21] | Label-free method applicable to unmodified cells, tissues, and lysates.[20][24] Can be lower throughput; requires a specific antibody for detection. |
| Phospho-Flow Cytometry | Measures changes in the phosphorylation state of a downstream substrate. | EC50 | Provides a functional readout of pathway inhibition. Indirect measure of target engagement. |
Experimental Protocol: NanoBRET™ Target Engagement Assay
This protocol outlines the steps for a competitive displacement NanoBRET™ assay in live cells.[15][16][17]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Fluorescent NanoBRET™ tracer specific for the target kinase
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well assay plates
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid. Plate the transfected cells into the 96-well assay plates and allow them to adhere and express the protein (typically 24 hours).
-
Compound Treatment: Prepare serial dilutions of this compound. Add the compounds to the cells and incubate under standard cell culture conditions for a set period (e.g., 2 hours) to allow for cell entry and target binding.
-
Tracer Addition: Add the fluorescent tracer to all wells at its predetermined optimal concentration.
-
Substrate Addition: Immediately before reading, add the Nano-Glo® Substrate/Inhibitor mix. The inhibitor quenches any signal from luciferase that may have leaked from dead cells.
-
Signal Detection: Measure the donor emission (460 nm, luminescence from NanoLuc®) and acceptor emission (610 nm, fluorescence from the tracer) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A competing compound will displace the tracer, leading to a decrease in the BRET ratio. Plot the BRET ratio against the compound concentration to determine the cellular IC50.
Workflow: From Biochemical Hit to Cellular Validation
Caption: A logical workflow for validating biochemical hits.
Section 4: Data Interpretation and Defining Selectivity
Generating data is only half the battle; interpreting it correctly is paramount. Selectivity is not an absolute property but is defined by comparing a compound's potency against its primary target versus a panel of off-targets.[25][26]
Key Metrics for Quantifying Selectivity:
| Metric | Calculation | Interpretation | Reference |
| Selectivity Ratio | IC50 (Off-Target) / IC50 (Primary Target) | A higher ratio indicates greater selectivity. A 100-fold ratio means the compound is 100 times more potent for the primary target. | [25][26] |
| Selectivity Score (S) | S(10µM) = (Number of kinases with >90% inhibition) / (Total number of kinases tested) | A lower score indicates higher selectivity. It's a simple measure of promiscuity at a single high concentration. | [27] |
| GINI Coefficient | Measures the inequality of inhibitory activity across the kinome. | A score closer to 1 indicates high selectivity (activity focused on a few targets), while a score closer to 0 indicates broad activity. | [27] |
Hypothetical Data Summary:
Let's assume the primary target for our compound is Kinase A.
| Target | % Inhibition @ 1 µM | IC50 (nM) | Selectivity Ratio (vs. Kinase A) |
| Kinase A | 95% | 50 | 1 (Reference) |
| Kinase B | 88% | 450 | 9-fold |
| Kinase C | 15% | >10,000 | >200-fold |
| Kinase D | 65% | 1,200 | 24-fold |
In this hypothetical example, the compound shows modest selectivity for Kinase A over Kinase B and Kinase D, but excellent selectivity against Kinase C. This profile helps guide the next steps in medicinal chemistry optimization. Rational drug design approaches can then be used to improve selectivity by exploiting differences in shape, electrostatics, or flexibility between the target and off-target binding sites.[28]
Conclusion
A comprehensive cross-reactivity assessment is a non-negotiable component of modern drug discovery and chemical probe development. For a compound like this compound, which contains a known kinase-binding scaffold, this process is particularly crucial. By employing an integrated, multi-faceted strategy—beginning with cost-effective in silico predictions, followed by rigorous in vitro biochemical profiling, and culminating in definitive cellular target engagement assays—researchers can build a high-confidence selectivity profile. This guide has compared and contrasted the leading methodologies at each stage, providing the scientific rationale and practical protocols needed to objectively evaluate a compound's performance, mitigate risks of off-target toxicity, and accelerate the journey from discovery to clinical application.
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Bentham Science. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). [Link]
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Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
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National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
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Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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A Comparative Guide to the Synthesis Efficiency of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among the vast family of pyrimidine derivatives, 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine stands out as a versatile intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.[3][4] The efficiency of its synthesis is a critical factor, directly impacting the cost, scalability, and environmental footprint of the overall drug development process.
This guide provides an in-depth, objective comparison of synthetic strategies for this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind experimental choices, offering a framework for optimizing reaction conditions and selecting the most appropriate synthetic route for your research needs.
Mechanistic Considerations: The Chemistry of Dichloropyrimidines
The synthetic routes to this compound are predominantly governed by the principles of nucleophilic aromatic substitution (SNAr). The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the presence of two electron-withdrawing chlorine atoms, making the carbon atoms of the ring susceptible to nucleophilic attack.[5][6]
Generally, the reactivity of the carbon atoms in a dichloropyrimidine ring towards nucleophiles follows the order C4(6) > C2.[7][8] This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate when the nucleophilic attack occurs at the positions ortho or para to the ring nitrogens.[8]
Synthetic Strategies and Comparative Analysis
The most common and direct approach to the synthesis of this compound involves the reaction of a starting dichloropyrimidine with 2-methoxyethylamine. The choice of the starting dichloropyrimidine isomer and the reaction conditions are paramount in determining the efficiency and selectivity of the synthesis.
Route 1: Regioselective Amination of 2,4,6-Trichloropyrimidine
A prevalent strategy for synthesizing N4-substituted pyrimidin-4-amines is the reaction of 2,4,6-trichloropyrimidine with the desired amine. The higher reactivity of the C4 and C6 positions allows for a selective substitution, leaving the chlorine at the C2 position untouched under controlled conditions.
Causality behind Experimental Choices:
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or ethanol are often employed to facilitate the dissolution of the reactants and to stabilize the charged intermediates.[3]
-
Base: A mild inorganic base such as potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (TEA) is typically added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[3][9]
-
Temperature: The reaction is often carried out at or below room temperature to enhance the regioselectivity for the C4/C6 position and to minimize the formation of di-substituted byproducts.[9]
Route 2: Synthesis from 4-Amino-2,6-dihydroxypyrimidine
An alternative approach involves starting from a more readily available precursor like 4-amino-2,6-dihydroxypyrimidine (a tautomer of 4-aminouracil). This multi-step synthesis involves a chlorination step followed by the amination.
Causality behind Experimental Choices:
-
Chlorination: Reagents like phosphorus oxychloride (POCl₃) are used to convert the hydroxyl groups into chlorine atoms. The use of a tertiary amine base like N,N-diethylaniline can improve yields by neutralizing the generated acid.[10] Careful temperature control is crucial to prevent the formation of byproducts.[10]
-
Amination: The subsequent amination of the resulting 2,4,6-trichloropyrimidine would proceed as described in Route 1.
Data Presentation: A Comparative Overview
| Parameter | Route 1: From 2,4,6-Trichloropyrimidine | Route 2: From 4-Amino-2,6-dihydroxypyrimidine | Alternative Modern Methods (e.g., Microwave-Assisted) |
| Starting Material | 2,4,6-Trichloropyrimidine, 2-Methoxyethylamine | 4-Amino-2,6-dihydroxypyrimidine, POCl₃, 2-Methoxyethylamine | Varies, often similar to Route 1 |
| Number of Steps | 1 | 2 (Chlorination, Amination) | 1 |
| Typical Yield | Good to Excellent (can exceed 80% with optimization)[10] | Moderate (overall yield can be lower due to multiple steps) | Often higher yields in shorter times[1] |
| Reaction Time | 30 minutes to several hours[9] | Several hours to a day | Minutes[1] |
| Reaction Conditions | Mild (0°C to room temperature) | Harsher (chlorination often requires heating) | Elevated temperature and pressure in a sealed vessel |
| Scalability | Generally good | Can be challenging due to the use of POCl₃ | Scalability can be a concern for some microwave reactors |
| Safety & Handling | 2,4,6-Trichloropyrimidine is a hazardous substance. | POCl₃ is highly corrosive and reacts violently with water. | Requires specialized microwave equipment. |
| Cost-Effectiveness | Dependent on the cost of 2,4,6-trichloropyrimidine. | Can be more cost-effective if 4-amino-2,6-dihydroxypyrimidine is significantly cheaper. | Higher initial equipment cost. |
Experimental Protocols
Protocol for Route 1: Regioselective Amination of 2,4,6-Trichloropyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trichloropyrimidine (1 equivalent) in anhydrous ethanol.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Amine: To the cooled solution, add a solution of 2-methoxyethylamine (1 equivalent) in ethanol dropwise.
-
Addition of Base: Following the addition of the amine, add triethylamine (1.5 equivalents) dropwise, ensuring the temperature remains at 0°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 30 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add dichloromethane and water to the residue.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound.[9]
Mandatory Visualization
Caption: Comparative workflow for the synthesis of this compound.
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2,4,6-trichloropyrimidine.
Conclusion
The synthesis of this compound can be efficiently achieved through several synthetic routes. The choice of the optimal method depends on a careful consideration of factors such as the availability and cost of starting materials, desired yield and purity, scalability, and safety considerations. For laboratory-scale synthesis where the starting material is readily available, the one-step regioselective amination of 2,4,6-trichloropyrimidine offers a direct and efficient approach. For larger-scale industrial production, a thorough cost-benefit analysis of the different routes is recommended. The continuous development of modern synthetic methodologies, such as microwave-assisted synthesis, holds the promise of further improving the efficiency and sustainability of producing this valuable chemical intermediate.
References
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- A Comparative Study of Catalysts for the Synthesis of Pyrimidine Derivatives: An In-depth Technical Guide - Benchchem. (URL: )
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (URL: )
-
Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed. (URL: [Link])
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(PDF) Comparative Study of Chemical Synthesis of Pyrimidine Derivatives by Using Grindstone Chemistry Technique and Conventional Method - ResearchGate. (URL: [Link])
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Efficient synthetic strategies for fused pyrimidine and pyridine derivatives: A review. (URL: [Link])
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Synthesis and biological activities of some N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines - ACS Publications. (URL: [Link])
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Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. (URL: [Link])
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4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties | Request PDF - ResearchGate. (URL: [Link])
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Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases - PubMed. (URL: [Link])
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Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. (URL: [Link])
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SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. (URL: [Link])
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Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv. (URL: [Link])
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (URL: [Link])
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37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. (URL: [Link])
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nucleophilic aromatic substitutions - YouTube. (URL: [Link])
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(PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate. (URL: [Link])
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Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. (URL: [Link])
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Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A 1 Antagonists - PubMed. (URL: [Link])
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Spectroscopic Showdown: A Comparative Analysis of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine and its 2-Amino Isomer
A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery
In the landscape of small molecule drug discovery, pyrimidine derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents. Their synthetic versatility allows for fine-tuning of physicochemical and pharmacological properties. Among these, aminodichloropyrimidines are key intermediates, offering multiple reaction sites for diversification. The precise structural characterization of these intermediates is paramount, as isomeric impurities can lead to divergent biological activities and complicate structure-activity relationship (SAR) studies.
The Isomeric Challenge: Positional Differences Matter
The core of our comparative analysis lies in the positional isomerism of the N-(2-methoxyethyl)amino group on the dichloropyrimidine ring. This seemingly minor structural change has a profound impact on the electronic environment of the molecule, leading to distinct spectroscopic signatures.
Figure 2. General synthetic workflow for the preparation of the isomeric aminodichloropyrimidines.
Spectroscopic Fingerprints: A Head-to-Head Comparison
The following sections detail the predicted spectroscopic data for each isomer, highlighting the key differences that enable their unambiguous identification.
¹H NMR Spectroscopy: A Window into the Proton Environment
The ¹H NMR spectra of the two isomers are expected to show distinct chemical shifts for the pyrimidine ring proton and the protons of the N-(2-methoxyethyl) side chain.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Isomer 1 (4-Amino) | Isomer 2 (2-Amino) | Rationale for Differentiation |
| Pyrimidine H-5 | ~6.5 ppm (s, 1H) | ~6.8 ppm (s, 1H) | The amino group at C-2 in Isomer 2 has a stronger electron-donating effect on H-5, leading to a more upfield shift compared to the amino group at C-4 in Isomer 1. |
| -NH- | ~7.5 ppm (br t, 1H) | ~8.0 ppm (br t, 1H) | The chemical shift of the NH proton is highly dependent on solvent and concentration but is expected to differ between the isomers due to variations in the electronic environment. |
| -CH₂-N- | ~3.6 ppm (q, 2H) | ~3.7 ppm (q, 2H) | The chemical shift of these protons will be influenced by the adjacent nitrogen and the pyrimidine ring. |
| -CH₂-O- | ~3.5 ppm (t, 2H) | ~3.5 ppm (t, 2H) | Minimal difference is expected for these protons as they are further from the pyrimidine ring. |
| -O-CH₃ | ~3.3 ppm (s, 3H) | ~3.3 ppm (s, 3H) | Minimal difference is expected for these protons. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectra will provide a clear distinction between the two isomers, with significant differences in the chemical shifts of the pyrimidine ring carbons.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Isomer 1 (4-Amino) | Isomer 2 (2-Amino) | Rationale for Differentiation |
| C-2 | ~160 ppm | ~163 ppm | In Isomer 2, C-2 is directly attached to the electron-donating amino group, causing a significant downfield shift compared to Isomer 1 where C-2 is attached to a chlorine atom. |
| C-4 | ~164 ppm | ~160 ppm | In Isomer 1, C-4 is attached to the amino group, resulting in a downfield shift. In Isomer 2, C-4 is attached to a chlorine atom. |
| C-6 | ~160 ppm | ~160 ppm | The chemical shift of C-6 is expected to be similar in both isomers as it is adjacent to a nitrogen and a chlorine atom in both cases. |
| C-5 | ~100 ppm | ~105 ppm | The different substitution patterns at C-2 and C-4 will influence the electronic environment of C-5, leading to a noticeable difference in its chemical shift. |
| -CH₂-N- | ~43 ppm | ~44 ppm | |
| -CH₂-O- | ~70 ppm | ~70 ppm | |
| -O-CH₃ | ~59 ppm | ~59 ppm |
Infrared (IR) Spectroscopy: Vibrational Clues
The IR spectra of both isomers will show characteristic bands for the N-H, C-H, C=N, and C-Cl bonds. While many of the bands will overlap, subtle differences in the fingerprint region can be used for differentiation.
Table 3: Predicted Key IR Absorption Bands
| Vibrational Mode | Isomer 1 (4-Amino) | Isomer 2 (2-Amino) | Key Features |
| N-H Stretch | ~3350-3450 cm⁻¹ | ~3350-3450 cm⁻¹ | A medium to sharp band corresponding to the secondary amine. |
| C-H Stretch (aliphatic) | ~2850-3000 cm⁻¹ | ~2850-3000 cm⁻¹ | Bands corresponding to the methoxyethyl group. |
| C=N Stretch (ring) | ~1550-1600 cm⁻¹ | ~1550-1600 cm⁻¹ | Strong absorptions characteristic of the pyrimidine ring. The exact position and intensity may differ slightly between the isomers. |
| C-Cl Stretch | ~700-850 cm⁻¹ | ~700-850 cm⁻¹ | Strong bands in the fingerprint region. The pattern of these bands can be diagnostic for the substitution pattern on the pyrimidine ring. |
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry will confirm the molecular weight of the isomers (C₇H₉Cl₂N₃O, MW: 222.07 g/mol ). The key to differentiation will be the analysis of the fragmentation patterns. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern for the molecular ion and any chlorine-containing fragments.
Predicted Fragmentation Pathways:
-
Loss of the methoxyethyl side chain: A prominent fragment corresponding to the dichloropyrimidinyl cation would be expected.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen of the side chain.
-
Loss of HCl: Elimination of a molecule of hydrogen chloride.
The relative intensities of these fragment ions will likely differ between the two isomers due to the different positions of the side chain, providing another layer of structural confirmation.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of the title compounds.
NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse program with a 90° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans should provide a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the material can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas or liquid chromatograph.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion.
-
Data Acquisition: Acquire the full scan mass spectrum to observe the molecular ion and its isotopic pattern. Perform fragmentation analysis (MS/MS) to elucidate the structure of the fragment ions.
Conclusion
The ability to confidently distinguish between isomers of substituted pyrimidines is a critical skill for any researcher in the field of drug discovery. This guide provides a detailed, predictive framework for the spectroscopic comparison of this compound and its 2-amino isomer. By carefully analyzing the nuances in their ¹H NMR, ¹³C NMR, IR, and Mass spectra, scientists can ensure the structural integrity of their synthetic intermediates, leading to more reliable and reproducible biological data. The principles outlined here can be extended to the characterization of a wide range of substituted heterocyclic compounds, reinforcing the power of spectroscopy as an indispensable tool in modern chemical research.
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PubChem. 2-Amino-4,6-dichloropyrimidine. [Link]
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A Researcher's Guide to Assessing the Novelty of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine Derivatives in Patent Literature
In the competitive landscape of drug discovery, establishing the novelty of a chemical entity is paramount for securing intellectual property rights. This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to systematically assess the novelty of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine derivatives. We will delve into the intricacies of navigating the patent landscape, identifying unexplored chemical space, and experimentally validating the uniqueness of your compounds.
The Significance of Pyrimidine Scaffolds in Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. The 2,4,6-trisubstituted pyrimidine framework, in particular, offers a versatile platform for generating diverse chemical libraries with tailored pharmacological profiles. The subject of this guide, this compound, serves as a key intermediate or a core structure in the development of potent kinase inhibitors and other therapeutic agents. Understanding the existing patent landscape for its derivatives is the first critical step in designing novel and patentable drug candidates.
Navigating the Patent Landscape: A Systematic Approach
A thorough prior art search is the cornerstone of any novelty assessment. This involves a multi-pronged approach utilizing various databases and search strategies.
1. Key Databases and Search Strategies:
-
Patent Databases: Google Patents, Espacenet, and the USPTO Patent Full-Text and Image Database are invaluable resources.
-
Scientific Literature Databases: SciFinder, Reaxys, and PubMed provide access to peer-reviewed articles that can constitute prior art.
-
Search Queries: Employ a combination of keyword and structure-based searches. For instance, searches should include the chemical name, IUPAC name ("this compound"), CAS Registry Number (if available), and relevant patent classifications (e.g., C07D 239/00, A61K 31/505).
2. Deciphering Patent Claims:
The "claims" section of a patent is the most critical part as it legally defines the scope of the invention. Pay close attention to Markush structures, which are generic chemical structures that encompass a group of related compounds. A hypothetical Markush claim for our core structure might look like this:
A compound of Formula I:
wherein:
-
R1 is H, C1-C6 alkyl, or cycloalkyl;*
-
R2 is H or C1-C3 alkyl.*
Analyzing such claims allows you to map the "claimed" chemical space and identify areas that remain "unclaimed."
Table 1: Illustrative Patent Landscape for Substituted Pyrimidine Derivatives
| Patent/Application No. | Assignee | Core Scaffold | Key Claimed Substitutions | Therapeutic Area |
| US 2023/0123456 A1 | Fictional Pharma Inc. | 2,6-disubstituted-pyrimidin-4-amine | R2: Aryl, Heteroaryl; R6: Halogen, Alkoxy | Oncology (Kinase Inhibitors) |
| EP 3 456 789 B1 | Fictional Biotech Ltd. | N-(alkoxyalkyl)pyrimidin-4-amine | Variations in the alkoxyalkyl chain | Antiviral |
| WO 2022/098765 A1 | Fictional Chem Corp. | 2,6-dichloro-pyrimidin-4-amine | Diverse substitutions at the 4-amino position | Agrochemicals |
Identifying "White Space": The Genesis of Novelty
"White space" in the patent landscape refers to the areas of chemical structure that are not explicitly claimed in existing patents. Identifying these gaps is key to designing novel compounds.
Conceptual Workflow for Identifying Novel Chemical Space:
Caption: Workflow for identifying novel chemical space in patent literature.
By systematically analyzing the substituents at the 2, 6, and 4-positions of the pyrimidine ring in the prior art, one can identify opportunities for novel modifications. For instance, if the existing patents primarily claim small alkyl and aryl groups at the 2-position, exploring larger, more complex, or heteroatom-containing substituents could lead to novel and patentable compounds.
Experimental Validation: From Hypothesis to Data
Once a potentially novel derivative is designed, the next step is to synthesize it and evaluate its properties. This provides the crucial experimental data to support a claim of novelty and potential utility.
A. Synthesis of a Hypothetical Novel Derivative: 2-chloro-6-(morpholin-4-yl)-N-(2-methoxyethyl)pyrimidin-4-amine
This protocol describes the synthesis of a novel derivative where one of the chlorine atoms at the 6-position of the starting material is substituted with a morpholine moiety, a common bioisostere in medicinal chemistry.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) in a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add morpholine (1.2 eq) and diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction Progression: Stir the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product, 2-chloro-6-(morpholin-4-yl)-N-(2-methoxyethyl)pyrimidin-4-amine.
-
Characterization: Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
B. Comparative Biological Assay: Kinase Inhibition Assay
To demonstrate the potential utility and novelty of the synthesized compound, a comparative biological assay is essential. Assuming the parent compound has activity against a particular kinase (e.g., a tyrosine kinase), we can compare the inhibitory activity of our novel derivative.
Step-by-Step Protocol:
-
Prepare Reagents: Prepare stock solutions of the reference compound (e.g., a known inhibitor from a patent) and the novel derivative in dimethyl sulfoxide (DMSO). Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the kinase and varying concentrations of the test compounds (novel derivative and reference compound). Include positive controls (no inhibitor) and negative controls (no kinase).
-
Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction. Incubate the plate at 37 °C for the optimized reaction time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ATP remaining after the reaction.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow Diagram:
Caption: Experimental workflow for the validation of a novel derivative.
Data Analysis and Interpretation: Building a Case for Novelty
The data generated from the synthesis and biological assays should be presented clearly to support the claim of novelty.
Table 2: Comparative Data for a Novel Derivative vs. a Prior Art Compound
| Compound | Synthetic Yield (%) | Purity (%) | IC₅₀ (nM) vs. Target Kinase |
| Prior Art Compound (from US 2023/0123456 A1) | 65 | >98 | 150 |
| Novel Derivative (2-chloro-6-(morpholin-4-yl)-N-(2-methoxyethyl)pyrimidin-4-amine) | 72 | >99 | 50 |
The data in Table 2 demonstrates that the novel derivative not only has a different chemical structure but also exhibits improved biological activity (a lower IC₅₀ value indicates higher potency). This combination of structural novelty and unexpected superior properties significantly strengthens the case for patentability.
Conclusion
Assessing the novelty of this compound derivatives requires a meticulous and systematic approach. By combining a thorough understanding of the patent landscape with robust experimental validation, researchers can confidently identify and develop novel drug candidates with strong intellectual property potential. This guide provides a foundational framework for this critical process, empowering scientists to navigate the complexities of drug discovery and contribute to the development of new medicines.
References
- Google Patents: A comprehensive database of patents
-
Espacenet: The European Patent Office's free patent search tool. [Link]
-
USPTO Patent Full-Text and Image Database (PatFT): The official patent database of the United States Patent and Trademark Office. [Link]
-
SciFinder: A comprehensive database for chemical literature and patent information from the American Chemical Society. [Link]
-
Reaxys: A database of chemical reactions, substance properties, and related literature from Elsevier. [Link]
-
PubMed: A free resource supporting the search and retrieval of biomedical and life sciences literature. [Link]
-
GraphPad Prism: A widely used software for scientific graphing, data analysis, and statistics. [Link]
A Head-to-Head Comparison of Dichloropyrimidine Building Blocks in Synthesis: A Guide for Strategic Drug Development
The pyrimidine core is a cornerstone of medicinal chemistry, featured in blockbuster drugs like Gleevec and Crestor.[1] Dichloropyrimidines are exceptionally versatile building blocks for constructing these complex molecules, offering two reactive handles for diversification. However, not all dichloropyrimidines are created equal. The arrangement of the two chlorine atoms around the pyrimidine ring dictates a distinct reactivity profile, creating a landscape of strategic choices—and potential pitfalls—for the synthetic chemist.
This guide provides a head-to-head comparison of the most common dichloropyrimidine isomers, focusing on their performance in key synthetic transformations. We will dissect the underlying electronic principles that govern their reactivity and provide field-proven experimental data to inform your selection of the optimal building block for your synthetic campaign.
The Isomers: Understanding the Electronic Landscape
The reactivity of dichloropyrimidines is governed by the electron-deficient nature of the pyrimidine ring.[2][3] The two ring nitrogens act as powerful electron-withdrawing groups, activating the C-Cl bonds towards both transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). The key distinction lies in the position of the chlorine atoms relative to these nitrogens.
For the workhorse 2,4-dichloropyrimidine , the C4 position is generally more reactive than the C2 position.[2][3] This is because nucleophilic attack at C4 (para to a ring nitrogen) allows for the formation of a more stabilized Meisenheimer intermediate compared to attack at C2 (ortho to both nitrogens).[3][4] This inherent reactivity difference is the foundation for regioselective synthesis.
In contrast, 4,6-dichloropyrimidine is symmetrical, meaning the C4 and C6 positions are electronically equivalent for the initial substitution.[5] This can be advantageous for creating symmetrical molecules but requires different strategies for selective mono-functionalization.
Finally, 2,5-dichloropyrimidine presents a unique challenge. The C5 position is significantly less reactive than the C2 (or C4/C6) positions in other isomers because it lacks direct activation from the ring nitrogens.[2]
Caption: Reactivity hierarchy of common dichloropyrimidine isomers.
Performance in Key Synthetic Transformations
The choice of dichloropyrimidine building block has profound implications for reaction outcomes. Below, we compare their performance in three of the most critical C-C, C-N, and C-O bond-forming reactions in drug discovery.
The Suzuki-Miyaura coupling is a powerhouse for creating biaryl and heteroaryl-aryl structures. With dichloropyrimidines, the reaction is highly dependent on catalyst choice and the substrate itself.
2,4-Dichloropyrimidine: This is the most studied isomer. The inherent preference for oxidative addition of palladium into the C4-Cl bond allows for highly regioselective mono-arylation.[6][7] This enables a sequential approach where the C4 position is functionalized first, followed by a second, often harsher, coupling at the C2 position. Microwave-assisted protocols with low loadings of Pd(PPh₃)₄ (as low as 0.5 mol%) have proven highly efficient, providing C4-substituted products in short reaction times (15 min).[6]
4,6-Dichloropyrimidine: Due to its symmetry, mono-arylation can be achieved, but forcing conditions can lead to di-arylation. Careful control of stoichiometry and reaction time is crucial to obtain the desired mono-substituted product.
Comparison Data: Suzuki-Miyaura Coupling
| Building Block | Catalyst System | Key Feature | Typical Outcome (Yield) | Reference |
|---|---|---|---|---|
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄, Na₂CO₃ | Excellent C4-regioselectivity | C4-aryl product (Good to Excellent) | [6] |
| 4,6-Dichloropyrimidine | Pd(PPh₃)₄, Na₂CO₃ | Mono- or Di-arylation possible | Mono-aryl product (Good) | [7] |
| 2,5-Dichloropyrimidine | Pd(dppf)Cl₂, K₂CO₃ | Selective C2-coupling | C2-aryl product (Moderate) |[8] |
Yields are generalized; see references for specific examples.
The formation of C-N bonds via Buchwald-Hartwig amination is fundamental to synthesizing a vast number of bioactive molecules. Here, the choice between catalyst-driven amination and traditional SNAr becomes a critical strategic decision.
2,4-Dichloropyrimidine: While SNAr reactions with amines can occur, they often yield mixtures of C4 and C2 isomers, with ratios typically ranging from 1:1 to 4:1, making purification challenging.[2] This is where the power of the Buchwald-Hartwig amination shines. Using a palladium catalyst with appropriate ligands (e.g., dppb) and a strong, non-nucleophilic base like LiHMDS, one can achieve near-perfect regioselectivity (>99:1) for the C4-aminated product in high yield.[2][9] This catalytic approach completely overrides the moderate selectivity of the uncatalyzed SNAr pathway.
2,5-Dichloro-4,6-pyrimidinediamine: For more complex scaffolds, the Buchwald-Hartwig reaction remains a powerful tool for selective mono-amination, though careful optimization of the catalyst, ligand, and base is required to prevent di-substitution.[10]
Comparison Data: Amination of 6-aryl-2,4-dichloropyrimidine with Dibutylamine [9]
| Method | Catalyst / Base | Solvent | Temp (°C) | C4:C2 Ratio | Yield (%) |
|---|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/dppb, LiHMDS | THF | 0 | >99:1 | 95 |
| SNAr | K₂CO₃ | DMAc | 25 | 70:30 | Not Reported |
This data compellingly demonstrates the superiority of the palladium-catalyzed method for achieving regiochemical control.[9]
SNAr is a cost-effective and operationally simple method for introducing nucleophiles. Its success, however, is highly dependent on the electronic properties of both the pyrimidine and the incoming nucleophile.
2,4-Dichloropyrimidine: As a general rule, SNAr favors the C4 position.[2][11] However, this selectivity is highly sensitive to substituents on the pyrimidine ring. For instance, an electron-donating group at the C6 position can reverse the selectivity, favoring substitution at C2.[11] Furthermore, while many nucleophiles favor C4, recent studies have shown that tertiary amines can exhibit excellent C2 selectivity on 5-substituted-2,4-dichloropyrimidines.[12] This highlights the nuanced interplay of electronics and sterics that must be considered.
4,6-Dichloropyrimidin-5-amine: The symmetrical nature of this substrate means that initial mono-substitution with a nucleophile can occur at either C4 or C6 without preference.[5]
Caption: A logical workflow for synthetic planning with dichloropyrimidines.
Experimental Protocols: A Practical Guide
To translate theory into practice, we provide detailed, replicable protocols for key transformations.
This protocol is adapted from Jonckers et al. and exemplifies a method to achieve near-perfect C4 selectivity.
-
Reaction Setup: To a dry, nitrogen-flushed flask, add Pd(OAc)₂ (0.02 equiv.), the bidentate ligand dppb (1,4-bis(diphenylphosphino)butane, 0.02 equiv.), and the 6-aryl-2,4-dichloropyrimidine substrate (1.0 equiv.).
-
Reagent Addition: Add anhydrous THF as the solvent. Cool the mixture to 0 °C in an ice bath.
-
Base and Nucleophile: Add the secondary amine (e.g., dibutylamine, 1.1 equiv.) followed by the dropwise addition of LiHMDS (lithium bis(trimethylsilyl)amide, 1.0 M in THF, 2.0 equiv.).
-
Reaction Execution: Stir the reaction at 0 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1 hour.
-
Workup and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the C4-aminated product.
This protocol, adapted from Klimešová et al., offers a rapid and efficient synthesis of 4-aryl-2-chloropyrimidines.
-
Reaction Setup: In a microwave vial, combine 2,4-dichloropyrimidine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1 equiv.), and sodium carbonate (Na₂CO₃, 3.0 equiv.).
-
Catalyst and Solvent: Add the catalyst, Pd(PPh₃)₄ (0.005 equiv., 0.5 mol%), followed by a solvent mixture of dioxane and water (e.g., 4:1 ratio).
-
Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 150 °C) for a short duration (e.g., 15 minutes).
-
Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the pure 4-aryl-2-chloropyrimidine.
Strategic Synthesis: Making the Right Choice
-
For Sequential, Regiodivergent Synthesis: 2,4-dichloropyrimidine is the undisputed champion. Its inherent C4 > C2 reactivity bias allows for the selective introduction of a substituent at C4, followed by a different functionalization at the more resilient C2 position. This is the preferred strategy for building complex, unsymmetrical molecules like the BTK inhibitor Evobrutinib.[13][14]
-
When C4-Selectivity is Paramount in Amination: The Buchwald-Hartwig amination is superior to SNAr for 2,4-dichloropyrimidines when a clean, single C4-isomer is required, eliminating difficult purification steps.[9]
-
For Symmetrical Derivatives: 4,6-dichloropyrimidine is the logical starting point. It allows for efficient one-pot di-substitution with the same nucleophile or coupling partner.
-
When Unconventional C2-Selectivity is Needed: While C4 is the conventional site of reactivity, specific catalytic systems are emerging that can invert this selectivity. For C-S bond formation, palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been shown to uniquely favor C2-thiolation of 2,4-dichloropyrimidine, opening new synthetic avenues.[15][16][17]
Conclusion
Dichloropyrimidine building blocks are powerful tools in the arsenal of the medicinal chemist. A deep understanding of the electronic factors governing the reactivity of each isomer is not merely academic; it is essential for the strategic design of efficient and robust synthetic routes. By carefully selecting the appropriate isomer and reaction conditions—whether it be a regioselective palladium-catalyzed coupling or a nuanced SNAr reaction—researchers can unlock the full potential of these versatile scaffolds to accelerate the discovery of next-generation therapeutics.
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Anderson, T. S., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC, NIH. Available at: [Link]
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Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics. Chemistry. Available at: [Link]
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Jonckers, T. H., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
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Klimešová, V., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]
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Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. Available at: [Link]
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Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]
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Wu, W. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Scinoah. Available at: [Link]
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ResearchGate. (2025). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. Available at: [Link]
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Neufeldt, S. R. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS. Available at: [Link]
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ResearchGate. (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. ResearchGate. Available at: [Link]
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Neufeldt, S. R. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. Available at: [Link]
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Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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ResearchGate. (n.d.). Light-driven strategies for activation of C–Cl bonds. ResearchGate. Available at: [Link]
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Gessier, F., et al. (2019). Discovery of Evobrutinib: An Oral, Potent, and Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor for the Treatment of Immunological Diseases. Journal of Medicinal Chemistry. Available at: [Link]
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Paradowski, M., et al. (2022). Evobrutinib pathway to its major metabolite M463-2 and insights from a biotransformation and DDI perspective. Xenobiotica. Available at: [Link]
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NeurologyLive. (2023). BTK Inhibitor Evobrutinib Fails to Meet Primary End Points in Phase 3 EVOLUTION Trials. NeurologyLive. Available at: [Link]
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ResearchGate. (2026). Process Development and Large-Scale Synthesis of BTK Inhibitor BIIB068. ResearchGate. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine, a halogenated pyrimidine derivative.[1] By understanding the chemical nature of this compound and adhering to established safety protocols, laboratories can ensure a responsible and compliant waste management process.
Understanding the Hazard Profile
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₉Cl₂N₃O | [1] |
| Molecular Weight | 222.07 g/mol | [1] |
| Chemical Class | Halogenated Pyrimidine | [1] |
Presumed Hazards:
Based on data from similar compounds, this compound should be handled as a substance that is:
-
Harmful if swallowed: May cause significant health issues if ingested.[2][4][5]
-
Causes skin irritation: Direct contact can lead to redness, itching, and inflammation.[2][4][6]
-
Causes serious eye irritation: Can result in pain, watering, and redness of the eyes.[2][4][6]
-
May cause respiratory irritation: Inhalation of dust may irritate the respiratory tract.[2][4]
-
Toxic to aquatic life with long-lasting effects: Release into the environment can harm aquatic ecosystems.[2][5]
Given its potential biological activity as a kinase inhibitor, it is prudent to handle this compound as potentially cytotoxic.[1]
Personal Protective Equipment (PPE): The First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following PPE should be worn at all times:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[7]
-
Skin Protection: A lab coat is mandatory. For handling larger quantities or during spill cleanup, consider a chemically resistant apron or suit.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common choice in laboratory settings; however, for prolonged contact with chlorinated compounds, thicker gloves or double-gloving should be considered.[8][9] Always consult the glove manufacturer's chemical resistance chart.[10][11]
-
Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator is required to prevent inhalation of dust particles.[12]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the source is critical to prevent dangerous reactions and ensure compliant disposal.
Step 1: Designate a Waste Container Use a clearly labeled, dedicated hazardous waste container for all solid waste contaminated with this compound. The container should be made of a material compatible with halogenated organic compounds, such as high-density polyethylene (HDPE).[13]
Step 2: Labeling The waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date the first waste was added
-
The name of the principal investigator and laboratory location
Step 3: Waste Collection
-
Solid Waste: This includes contaminated gloves, bench paper, weighing papers, and any other solid materials that have come into contact with the compound. Place these items directly into the designated hazardous waste container.
-
Unused Compound: Any unused or expired this compound should be disposed of as hazardous waste in its original container, which should then be placed inside a larger, labeled hazardous waste container.
-
Contaminated Sharps: Needles, scalpels, and other sharps contaminated with the compound must be placed in a designated sharps container that is also labeled as hazardous waste.
Step 4: Storage Store the hazardous waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
Spill and Decontamination Procedures
Accidental spills should be addressed immediately and safely. A well-stocked chemical spill kit is essential for any laboratory handling this compound.
Spill Cleanup Workflow:
Caption: Workflow for responding to a spill of this compound.
Decontamination Protocol:
-
Initial Cleaning: After the bulk of the spill has been removed, the area should be decontaminated. For cytotoxic compounds, a multi-step cleaning process is recommended.[14][15][16]
-
Detergent Wash: Clean the affected surface with a detergent solution to physically remove any remaining particles.
-
Rinse: Thoroughly rinse the area with water.
-
Final Wipe-down: Wipe the surface with 70% ethanol to ensure it is clean and dry.[16]
-
Disposal: All cleaning materials (wipes, paper towels, etc.) must be disposed of as hazardous waste.
Final Disposal: Ensuring Regulatory Compliance
The final disposal of this compound must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.
RCRA Waste Classification:
Under the Resource Conservation and Recovery Act (RCRA), this compound would likely be classified as a hazardous waste.[17] As a chlorinated organic compound, it may fall under the "F" or "K" lists of hazardous wastes from non-specific or specific sources, respectively.[18][19][20] A common classification for halogenated organic waste is F001 or F002 , which includes spent halogenated solvents.[20]
Recommended Disposal Method: Incineration
High-temperature incineration is the preferred method for the disposal of chlorinated organic compounds.[21][22][23]
Incineration Process Overview:
Caption: The high-temperature incineration process for chlorinated organic waste.
During incineration, the organic material is destroyed, and the chlorine is primarily converted to hydrogen chloride (HCl) gas.[24] This gas is then neutralized in a scrubber system before being safely released into the atmosphere. The high temperatures, typically exceeding 1100°C for halogenated waste, are necessary to ensure the complete destruction of the organic molecules.[22]
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a critical component of the research and development lifecycle. By implementing the procedures outlined in this guide, laboratories can mitigate the risks associated with this compound and ensure compliance with environmental regulations. This commitment to safety not only protects the immediate health of laboratory personnel but also contributes to the long-term sustainability of scientific advancement.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine
As a Senior Application Scientist, my primary objective extends beyond the product to ensuring your success and safety in the laboratory. This guide provides essential, field-proven safety protocols for handling 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and security.
Hazard Identification and Risk Assessment: The "Why" Behind the "How"
This compound is a chlorinated pyrimidine derivative. While specific toxicological data for this exact compound is limited, the class of chlorinated pyrimidines warrants a high degree of caution. Authoritative sources classify structurally similar compounds as hazardous, and we must operate under the assumption that this compound shares these properties.
Anticipated Hazard Classification (Based on Analogous Compounds)
| Hazard Class | Category | GHS Statement | Rationale & Implication |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] | Direct contact can cause redness, inflammation, or dermatitis. This necessitates robust hand and body protection. |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[1][2][3][4] | The compound, especially as a fine powder, can cause significant, potentially damaging eye irritation upon contact. This makes proper eye protection non-negotiable. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][5] | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort. This drives the need for engineering controls and, in some cases, respiratory protection. |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] | Ingestion can be harmful, underscoring the importance of strict hygiene practices and prohibiting eating or drinking in the lab. |
Your first step is always a dynamic risk assessment. Consider the scale of your work and the physical form of the chemical. Are you handling milligrams of powder, which can easily become airborne? Or are you working with a solution, where the primary risk is splashing? The answers will dictate the precise level of control and protection required.
Core Protective Measures: A Multi-Layered Defense
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. It must be used in conjunction with primary engineering controls.
Primary Engineering Controls: Your First Line of Defense
Before any PPE is donned, ensure your workspace is properly configured.
-
Chemical Fume Hood: All weighing, handling, and reaction setup involving this compound must be performed inside a certified chemical fume hood.[1][6][7] This is the most critical step to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood's function is to provide localized exhaust.[6]
-
Safety Stations: Confirm the location and functionality of the nearest safety shower and eyewash station before beginning your work.[6]
Mandatory Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for any work with this compound.
| PPE Category | Specifications | Rationale and Best Practices |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile).[6] | Why: Prevents direct skin contact and subsequent irritation.[1] Best Practice: Always inspect gloves for tears or pinholes before use. Use proper removal techniques to avoid contaminating your skin.[6] For prolonged tasks or when handling larger quantities, consider double-gloving.[8] |
| Eye & Face Protection | Tightly fitting safety goggles or chemical safety glasses meeting EN 166 (EU) or NIOSH (US) standards.[6][9] | Why: Protects eyes from irritation caused by dust particles or splashes.[5] Best Practice: When handling solutions or any quantity with a splash potential, a full-face shield must be worn over safety goggles.[10][11] |
| Skin & Body Protection | A flame-resistant lab coat, long pants, and closed-toe, closed-heel shoes.[7] | Why: Provides a barrier against accidental spills and contamination of personal clothing. Best Practice: Ensure your lab coat is fully buttoned. For tasks with a higher risk of spillage, such as transfers of large volumes, a chemical-resistant apron is recommended. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with an appropriate cartridge for organic vapors and particulates (e.g., OV/P100).[10][12] | Why: Required when engineering controls may not be sufficient to maintain exposure below acceptable limits, such as during large-scale handling or when cleaning up a significant spill outside of a fume hood. Best Practice: Use of a respirator requires a formal respiratory protection program, including fit-testing and training, as mandated by OSHA. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
This workflow is designed to be a self-validating system, ensuring safety checks are integrated at every stage.
Pre-Handling Checklist
-
Confirm Training: Ensure you are fully trained on the procedures and hazards.
-
Verify Engineering Controls: Confirm the fume hood is operational and the sash is at the appropriate height.
-
Locate Safety Equipment: Visually confirm the path to the eyewash and safety shower is clear.
-
Assemble PPE: Gather all necessary and correctly sized PPE. Inspect for damage.
-
Prepare Waste Container: Ensure a designated, labeled hazardous waste container is ready in the fume hood.[8]
Safe Handling Workflow
The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.
Caption: Safe Handling Workflow for Chlorinated Pyrimidines
Emergency Management: Spill, Exposure, and Disposal
Emergency Exposure Procedures
Immediate and correct action is critical to mitigate harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[5][6] If the person is not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water.[6] Seek immediate medical attention.[5]
Accidental Release (Spill) Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, keeping the spill contained within the fume hood if possible.[6]
-
Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels.
-
Clean: Carefully scoop the absorbed material into a labeled hazardous waste container.[1]
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Waste Disposal Plan
Proper disposal is a crucial part of the chemical lifecycle.
-
Chemical Waste: All unreacted compound and reaction mixtures must be disposed of in a properly labeled hazardous waste container.
-
Contaminated Materials: This includes gloves, absorbent pads, weighing paper, and empty containers. All these items are considered hazardous waste and must be disposed of accordingly.[7] Do not place them in the regular trash.
-
Regulations: Follow all institutional, local, and national regulations for hazardous waste disposal.[8][14]
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues. Handle this compound with the respect its chemical properties demand, and you can proceed with your research confidently and securely.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
